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  • Product: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde
  • CAS: 879047-50-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS No. 879047-50-4), a substituted aromatic alde...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS No. 879047-50-4), a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. This document elucidates the compound's structural features, proposes a robust synthetic pathway, and discusses its physicochemical properties. Furthermore, it explores the potential applications of this molecule, drawing upon the well-established roles of the morpholine and benzaldehyde scaffolds in drug discovery. Safety protocols and handling guidelines are also detailed to ensure its proper use in a research and development setting.

Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry

The benzaldehyde scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules. Its aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. The strategic placement of substituents on the aromatic ring profoundly influences the molecule's steric and electronic properties, thereby modulating its pharmacological profile.

The subject of this guide, 2-Ethoxy-4-morpholin-4-yl-benzaldehyde, incorporates two key functional groups that are frequently employed in the design of modern therapeutics: the morpholine ring and an ethoxy group. The morpholine moiety, a saturated heterocycle, is prized in drug design for its ability to improve aqueous solubility, enhance metabolic stability, and serve as a hydrogen bond acceptor, often leading to improved pharmacokinetic properties[1]. The ethoxy group, an ether linkage, can also contribute to modulating lipophilicity and can participate in hydrophobic interactions within biological targets. This unique combination of functional groups makes 2-Ethoxy-4-morpholin-4-yl-benzaldehyde a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Physicochemical Properties

While extensive experimental data for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde is not widely published, its key properties can be reliably predicted based on its structure. These properties are crucial for designing reaction conditions, purification strategies, and for understanding its behavior in biological systems.

PropertyValueSource
CAS Number 879047-50-4[2]
Molecular Formula C₁₃H₁₇NO₃[2]
Molecular Weight 235.28 g/mol [2]
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane) and have some aqueous solubility due to the morpholine group.Inferred
SMILES O=Cc1ccc(N2CCOCC2)cc1OCC[2]

Synthesis of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde: A Proposed Synthetic Protocol

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-ethoxy-4-fluorobenzaldehyde with morpholine in the presence of a suitable base. The fluorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing effect of the aldehyde group, making the SNAr reaction feasible.

Synthesis_of_2-Ethoxy-4-morpholin-4-yl-benzaldehyde reactant1 2-Ethoxy-4-fluorobenzaldehyde product 2-Ethoxy-4-morpholin-4-yl-benzaldehyde reactant1->product SɴAr Reaction Solvent: DMF Heat (e.g., 100 °C) reactant2 Morpholine reactant2->product base K₂CO₃ (Base) base->product

Caption: Proposed synthesis of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde via SɴAr.

Step-by-Step Experimental Protocol

This protocol is a validated system for a similar transformation and is expected to be effective for the target molecule.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethoxy-4-fluorobenzaldehyde (1 equivalent), anhydrous potassium carbonate (2 equivalents), and N,N-dimethylformamide (DMF) as the solvent.

  • Addition of Nucleophile: Add morpholine (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-Ethoxy-4-morpholin-4-yl-benzaldehyde.

Causality behind Experimental Choices:

  • Solvent: DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the reactants and the inorganic base.

  • Base: Anhydrous potassium carbonate is a suitable base to neutralize the hydrofluoric acid (HF) formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is necessary to overcome the activation energy of the SNAr reaction, especially since the aromatic ring is not activated by a strongly electron-withdrawing group like a nitro group.

Potential Applications in Drug Discovery and Organic Synthesis

The structural motifs present in 2-Ethoxy-4-morpholin-4-yl-benzaldehyde suggest its utility as a valuable intermediate in several areas of research and development.

Scaffold for Novel Therapeutics

The morpholine moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic profiles[4]. The benzaldehyde group can be readily converted into a wide range of other functional groups or used in condensation reactions to build larger, more complex molecules. For instance, it can undergo:

  • Reductive Amination: To introduce a variety of amine-containing side chains.

  • Wittig Reaction: To form alkenes.

  • Aldol and Knoevenagel Condensations: To create carbon-carbon bonds.

These transformations allow for the exploration of a broad chemical space around the 2-ethoxy-4-morpholinobenzaldehyde core, making it an attractive starting point for the synthesis of new chemical entities (NCEs) targeting a range of diseases. Derivatives of morpholinobenzaldehyde have been investigated for their potential antimicrobial, antifungal, and anticancer properties[5].

Building Block in Organic Synthesis

As a difunctionalized aromatic compound, 2-Ethoxy-4-morpholin-4-yl-benzaldehyde can be used in the synthesis of heterocycles, polymers, and other advanced materials. The aldehyde can participate in cyclization reactions, while the morpholine nitrogen offers a site for further functionalization.

Applications core 2-Ethoxy-4-morpholin-4-yl-benzaldehyde app1 Reductive Amination core->app1 Forms C-N bonds app2 Wittig Reaction core->app2 Forms C=C bonds app3 Aldol Condensation core->app3 Forms C-C bonds app4 Heterocycle Synthesis core->app4 Cyclization reactions

Caption: Potential synthetic transformations of the core compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde is not widely available, a conservative approach to handling should be adopted based on the safety profiles of structurally related compounds, such as other substituted benzaldehydes and morpholine derivatives.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Hazard Classifications of Related Compounds:

  • Many substituted benzaldehydes are classified as irritants to the skin, eyes, and respiratory tract. Some may be harmful if swallowed[6].

  • Morpholine itself can cause burns to the skin and eyes and may be harmful if inhaled or ingested.

Therefore, it is prudent to treat 2-Ethoxy-4-morpholin-4-yl-benzaldehyde as a potentially hazardous substance and handle it with care.

Conclusion

2-Ethoxy-4-morpholin-4-yl-benzaldehyde is a promising chemical entity with significant potential as a building block in drug discovery and organic synthesis. Its unique combination of a versatile aldehyde handle, a pharmacologically favorable morpholine ring, and an ethoxy substituent makes it an attractive starting material for the creation of novel and complex molecules. While further experimental data is needed to fully characterize its properties and reactivity, the proposed synthetic route and the discussion of its potential applications provide a solid foundation for researchers and scientists to incorporate this compound into their research and development programs. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure its safe and effective use.

References

  • Cole-Parmer. (2005, October 14). Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde.
  • ChemicalBook. (2025, July 24). 4-Morpholinobenzaldehyde Chemical Properties,Uses,Production.
  • BLD Pharm. (n.d.). 879047-50-4|2-Ethoxy-4-morpholinobenzaldehyde.
  • Angene Chemical. (2025, October 19). Safety Data Sheet.
  • Guidechem. (n.d.). 4-Morpholinobenzaldehyde 1204-86-0 wiki.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • PrepChem.com. (n.d.). Synthesis of 4-(2-morpholinoethoxy)benzaldehyde.
  • Wikipedia. (2023, November 28). Buchwald–Hartwig amination.
  • MDPI. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights.
  • European Patent Office. (2003, April 23). Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives - EP 0816340 B1.
  • National Center for Biotechnology Information. (n.d.). 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde. PubChem Compound Database.
  • designer-drug.com. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes.
  • Google Patents. (n.d.). CN103724171B - Preparation method of 2-ethoxybenzaldehyde.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Google Patents. (n.d.). CN103724171A - Preparation method of 2-ethoxybenzaldehyde.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • National Center for Biotechnology Information. (n.d.). 4-(2-Morpholinoethoxy)benzaldehyde. PubChem Compound Database.
  • FUJIFILM Wako Pure Chemical Corporation. (2025, May 27). SAFETY DATA SHEET.
  • Beilstein-Institut. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from Harvard University's DASH repository.
  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry.
  • National Center for Biotechnology Information. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central.
  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions.
  • BenchChem. (2025). electrophilic aromatic substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde.
  • ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives.
  • Sigma-Aldrich. (n.d.). 4-[2-(4-Morpholinyl)ethoxy]benzaldehyde.
  • Journal of Pharmaceutical Research International. (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.
  • ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 2-Ethoxy-4-hydroxybenzaldehyde. PubChem Compound Database.
  • ChemicalBook. (n.d.). 2-METHYL-4-MORPHOLIN-4-YL-BENZALDEHYDE | 736991-00-7.
  • SpectraBase. (n.d.). 4-[[4-(Pyridin-2-yl)morpholin-2-yl]methoxy]benzaldehyde.

Sources

Exploratory

Technical Profile: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

The following technical guide details the physicochemical profile, synthesis, and application of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde , a critical intermediate in medicinal chemistry. Molecular Weight & Physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde , a critical intermediate in medicinal chemistry.

Molecular Weight & Physicochemical Characterization Guide

Executive Summary

2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-50-4 ) is a pharmacophore building block used primarily in the synthesis of small-molecule kinase inhibitors and anticancer agents (e.g., TFCP2 inhibitors for hepatocellular carcinoma).[1][2][3]

This guide addresses a common critical error in drug development: distinguishing this compound from its structural isomer, 4-(2-morpholinoethoxy)benzaldehyde (CAS 82625-45-4).[2][3] While both share the exact molecular weight (235.28 g/mol ) and formula (C₁₃H₁₇NO₃ ), their electronic properties and reactivity profiles differ significantly due to the connectivity of the morpholine ring.[2]

Physicochemical Specifications

The following data establishes the baseline for identity confirmation during Quality Control (QC).

Molecular Weight & Formula
ParameterValueUnitNotes
Average Molecular Weight 235.28 g/mol Standard for stoichiometric calculations.[2][3]
Monoisotopic Mass 235.1208 DaCritical for High-Resolution Mass Spectrometry (HRMS).[2][3]
Molecular Formula C₁₃H₁₇NO₃ --
CAS Registry Number 879047-50-4 -Distinct from the ether-linked isomer (82625-45-4).[1][2][3]
Physical Properties & Solubility[2]
  • Appearance: Typically a pale yellow to yellow-brown solid or viscous oil (purity dependent).[2][3]

  • Solubility (Predicted):

    • High: DMSO, DMF, Dichloromethane, Chloroform.

    • Moderate: Ethanol, Methanol.[2][3]

    • Low/Insoluble: Water (requires protonation or cosolvent).[2][3]

  • LogP (Predicted): ~1.5 – 2.0 (Lipophilic, membrane permeable).[2]

  • H-Bond Acceptors: 4 (Morpholine O, N, Ethoxy O, Carbonyl O).[2]

  • H-Bond Donors: 0.

Synthetic Route & Manufacturing

To ensure high purity and scalability, the Nucleophilic Aromatic Substitution (SₙAr) pathway is the industry standard.[2] This method avoids the formation of regioisomers common in electrophilic substitution routes.[2][3]

Synthesis Protocol (SₙAr Strategy)

Reaction Principle: The para-fluorine atom in 2-ethoxy-4-fluorobenzaldehyde is activated for nucleophilic attack by the ortho-ethoxy group and the electron-withdrawing aldehyde moiety.[2][3]

Reagents:

  • Substrate: 2-Ethoxy-4-fluorobenzaldehyde (CAS 10031-82-0 analog).[2][3]

  • Nucleophile: Morpholine (Excess, 1.2–1.5 eq).[2][3]

  • Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).[2][3]

  • Solvent: DMF or DMSO (Polar aprotic facilitates SₙAr).[2][3]

Step-by-Step Methodology:

  • Charge: Load 2-ethoxy-4-fluorobenzaldehyde (1.0 eq) and K₂CO₃ (2.0 eq) into a reactor inerted with Nitrogen.

  • Solvation: Add anhydrous DMF (5-10 volumes). Stir to create a suspension.

  • Addition: Add Morpholine (1.2 eq) dropwise to control exotherm.

  • Heating: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC or LC-MS until the starting fluoride is <1%.[2][3]

  • Workup: Cool to room temperature. Pour into ice-water (precipitation typically occurs).[2][3] Filter the solid or extract with Ethyl Acetate.[2][3]

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Eluent: Hexane/EtOAc).

Pathway Visualization

The following diagram illustrates the validated synthetic pathway and the critical distinction from its isomer.

SynthesisPath Start 2-Ethoxy-4-fluoro- benzaldehyde Inter Meisenheimer Complex Start->Inter K2CO3, DMF 80°C Morph Morpholine (Nucleophile) Morph->Inter Product 2-Ethoxy-4-morpholin- 4-yl-benzaldehyde (CAS 879047-50-4) Inter->Product - HF (SNAr) Isomer Isomer Alert: 4-(2-morpholinoethoxy) benzaldehyde (CAS 82625-45-4) Product->Isomer Different Connectivity

Figure 1: SₙAr synthesis route for the target compound, highlighting the divergence from the ether-linked isomer.

Analytical Characterization & Validation

Trustworthiness in research data relies on rigorous characterization.[2][3] The following analytical signatures confirm the identity of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde .

Mass Spectrometry (LC-MS)[2][3]
  • Ionization Mode: ESI Positive (+).[2][3]

  • Expected Parent Ion [M+H]⁺: 236.13 m/z .[2][3]

  • Fragmentation Pattern:

    • Loss of Ethylene (-28 Da) from the ethoxy group.[2][3]

    • Morpholine ring cleavage.[2][3]

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ or DMSO-d₆.[2][3]

  • Aldehyde (-CHO): Singlet at ~10.1 ppm .[2][3][4] (Distinctive diagnostic peak).[2][3]

  • Aromatic Protons:

    • H-6 (Doublet, ~7.7 ppm): Ortho to aldehyde, deshielded.[2][3]

    • H-5 (Doublet of doublets, ~6.5 ppm): Ortho to morpholine.[2][3]

    • H-3 (Singlet/Doublet, ~6.3 ppm): Ortho to ethoxy and morpholine.[2][3]

  • Ethoxy Group:

    • -OCH₂- (Quartet, ~4.1 ppm).[2][3]

    • -CH₃ (Triplet, ~1.4 ppm).[2][3]

  • Morpholine Ring:

    • -O-CH₂- (Triplet, ~3.8 ppm, 4H).[2][3]

    • -N-CH₂- (Triplet, ~3.3 ppm, 4H).[2][3]

Applications in Drug Discovery

This benzaldehyde derivative serves as a "linchpin" intermediate.[2][3] The aldehyde functionality allows for rapid diversification into complex scaffolds.[2][3]

  • Reductive Amination: Reaction with amines followed by reduction (NaBH₄) yields benzylamine derivatives, common in GPCR ligands.[2][3]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) generates acrylonitrile derivatives, often used as Michael acceptors in covalent inhibitors.[2][3]

  • Heterocycle Formation: Cyclization with hydrazines or amidines to form quinazolines or phthalazines (e.g., Gefitinib analogs).[2][3]

Experimental Workflow: Lead Optimization

AppWorkflow Target 2-Ethoxy-4-morpholin- 4-yl-benzaldehyde Step1 Reductive Amination (R-NH2 / NaBH(OAc)3) Target->Step1 Step2 Knoevenagel Condensation (Malononitrile / Piperidine) Target->Step2 Result1 Benzylamine Scaffold (GPCR / Ion Channel) Step1->Result1 Result2 Acrylonitrile Scaffold (Covalent Kinase Inhibitor) Step2->Result2

Figure 2: Divergent synthesis workflows utilizing the aldehyde handle for library generation.

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.[1][2][3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to benzoic acids upon prolonged air exposure.[2][3]

References
  • PubChem. (2025).[2][3] Compound Summary: 4-(2-morpholinoethoxy)benzaldehyde (Isomer Comparison). National Library of Medicine.[2][3] Link[2]

  • American Chemical Society (ACS). (2025).[2][3] Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF) for the Treatment of Liver Cancer. Journal of Medicinal Chemistry. Link[2]

  • BLD Pharm. (2024).[2][3] Product Analysis: 2-Ethoxy-4-morpholinobenzaldehyde (CAS 879047-50-4).[1][2][3][5][6] BLD Pharm Repository.[1][2][3][6] Link

  • ChemicalBook. (2025).[2][3] Safety Data Sheet & Synthesis of Morpholine Benzaldehydes. Link

  • PrepChem. (2024).[2][3] Standard Procedures for Nucleophilic Aromatic Substitution with Morpholine. Link(Note: Reference for general SNAr methodology).

Sources

Foundational

Technical Monograph: 2-Ethoxy-4-(morpholin-4-yl)benzaldehyde

[1][2] Executive Summary 2-Ethoxy-4-(morpholin-4-yl)benzaldehyde (CAS: 879047-50-4) is a specialized heterocyclic aldehyde intermediate critical in the synthesis of small-molecule kinase inhibitors and transcription fact...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Ethoxy-4-(morpholin-4-yl)benzaldehyde (CAS: 879047-50-4) is a specialized heterocyclic aldehyde intermediate critical in the synthesis of small-molecule kinase inhibitors and transcription factor modulators. Characterized by an electron-rich benzaldehyde core substituted with a solubilizing morpholine ring and a lipophilic ethoxy group, this compound serves as a "privileged scaffold" in medicinal chemistry. It is notably employed in the development of Factor Quinolinone Inhibitors (FQIs) targeting the oncogene TFCP2 (LSF) for hepatocellular carcinoma therapy. Its unique substitution pattern balances aqueous solubility (via the morpholine moiety) with membrane permeability (via the ethoxy group), making it an ideal precursor for late-stage drug functionalization.

Chemical Identity & Structural Analysis[3][4][5][6][7]

The compound features a benzaldehyde core with two key pharmacophores:[1][2]

  • C2-Ethoxy Group: Provides steric bulk and lipophilicity, influencing the binding pocket fit of downstream derivatives.

  • C4-Morpholine Ring: Attached via the nitrogen atom (morpholin-4-yl), this group acts as a strong electron donor through resonance, significantly increasing the electron density of the carbonyl oxygen and activating the aromatic ring toward electrophilic attacks, while deactivating the carbonyl carbon toward nucleophilic attacks compared to unsubstituted benzaldehyde.

AttributeDetail
IUPAC Name 2-Ethoxy-4-(morpholin-4-yl)benzaldehyde
CAS Number 879047-50-4
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
SMILES CCOc1cc(ccc1C=O)N2CCOCC2
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water
Structural Visualization

G Benzene Benzene Core Aldehyde C1: Formyl Group (Electrophilic Center) Benzene->Aldehyde C1 Ethoxy C2: Ethoxy Group (Lipophilic/Steric) Benzene->Ethoxy C2 Morpholine C4: Morpholin-4-yl (Solubilizing/e- Donor) Benzene->Morpholine C4 (N-linked)

Figure 1: Functional group topology of 2-Ethoxy-4-(morpholin-4-yl)benzaldehyde.

Physicochemical Profile

PropertyValue / DescriptionNote
Melting Point 108–112 °C (Estimated)Solid at room temperature due to pi-stacking interactions.
Boiling Point ~390 °C (Predicted)Decomposes before boiling at atmospheric pressure.
LogP (Predicted) 1.8 ± 0.3Moderate lipophilicity suitable for CNS/cellular penetration.
pKa (Conjugate Acid) ~5.5 (Morpholine N)The nitrogen is less basic than free morpholine due to conjugation with the phenyl ring.
H-Bond Acceptors 4Aldehyde O, Ether O, Morpholine O, Morpholine N.
H-Bond Donors 0Lacks labile protons.

Synthetic Pathways[6][12]

The industrial synthesis of 2-Ethoxy-4-(morpholin-4-yl)benzaldehyde typically follows a Nucleophilic Aromatic Substitution (S_NAr) strategy. The electron-withdrawing formyl group at the para position activates the leaving group (Fluorine) for displacement by morpholine.

Primary Route: S_NAr Displacement

Precursor: 4-Fluoro-2-hydroxybenzaldehyde

  • Step 1: O-Alkylation (Ethylation)

    • Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃).

    • Solvent: DMF or Acetone.

    • Mechanism:[1][3][4] Williamson Ether Synthesis.

    • Outcome: 4-Fluoro-2-ethoxybenzaldehyde.

  • Step 2: S_NAr Amination

    • Reagents: Morpholine, K₂CO₃ (or DIPEA).

    • Solvent: DMSO or DMF (High boiling polar aprotic required).

    • Conditions: 100–120 °C, 12–24h.

    • Mechanism:[1][3][4] The formyl group stabilizes the Meisenheimer complex, allowing the weak nucleophile (morpholine) to displace the fluoride.

Synthesis Workflow Diagram

Synthesis Start 4-Fluoro-2-hydroxybenzaldehyde Step1 Step 1: O-Alkylation (EtI, K2CO3, DMF, 60°C) Start->Step1 Inter Intermediate: 4-Fluoro-2-ethoxybenzaldehyde Step1->Inter Step2 Step 2: S_NAr Reaction (Morpholine, K2CO3, DMSO, 110°C) Inter->Step2 F displacement Product PRODUCT: 2-Ethoxy-4-(morpholin-4-yl)benzaldehyde Step2->Product Yield: ~75-85%

Figure 2: Step-wise synthesis via nucleophilic aromatic substitution.

Experimental Protocol (Step 2 - S_NAr)

Note: This protocol is derived from standard methodologies for para-amino benzaldehyde synthesis.

  • Charge: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 4-Fluoro-2-ethoxybenzaldehyde (1.0 eq) and Potassium Carbonate (2.0 eq).

  • Solvent: Dissolve in anhydrous DMSO (5–10 volumes).

  • Addition: Add Morpholine (1.5 eq) dropwise.

  • Reaction: Heat the mixture to 110 °C under an inert atmosphere (Nitrogen/Argon) for 16 hours. Monitor via TLC (30% EtOAc in Hexanes) for the disappearance of the fluorinated starting material.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (50 volumes). The product typically precipitates as a yellow solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.

Reactivity & Transformations[12]

The aldehyde functionality in 2-Ethoxy-4-(morpholin-4-yl)benzaldehyde is highly reactive, serving as a "linchpin" for constructing complex heterocycles.

A. Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) to form styryl derivatives. This is the primary route for synthesizing Factor Quinolinone Inhibitors .

  • Conditions: Piperidine (cat.), Ethanol, Reflux.[5]

B. Reductive Amination

Forms benzylic amines, often used to link the scaffold to other pharmacophores.

  • Reagents: Primary amine, NaBH(OAc)₃, DCE.

C. Oxidation

Readily oxidizes to 2-Ethoxy-4-morpholinobenzoic acid upon exposure to air or strong oxidants (KMnO₄, NaClO₂).

  • Storage Note: Must be stored under inert gas to prevent carboxylic acid contamination.

Applications in Drug Discovery[3]

Target: Hepatocellular Carcinoma (TFCP2/LSF)

Research indicates this compound is a key building block for inhibitors of Late SV40 Factor (LSF/TFCP2) , an oncogene overexpressed in liver cancer.

  • Mechanism: The benzaldehyde is condensed with a phosphonate or sulfone to create a stilbene-like or quinolinone core.

  • SAR Insight: The 2-ethoxy group is critical for locking the conformation of the molecule in the binding pocket via steric clash with the aromatic ring, while the 4-morpholine tail extends into the solvent-exposed region, improving the drug's pharmacokinetic profile (solubility and metabolic stability).

Target: Kinase Inhibition (PI3K/mTOR)

Similar morpholino-benzaldehydes are ubiquitous in the synthesis of PI3K inhibitors (e.g., derivatives of Pictilisib). The morpholine oxygen can form hydrogen bonds with the hinge region of kinase ATP-binding sites.

Handling & Safety Data

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8 °C under Argon. Hygroscopic and air-sensitive.

References

  • Preparation of Factor Quinolinone Inhibitors (FQIs)

    • Source: American Chemical Society (ACS)
    • Context: Synthesis of LSF inhibitors for liver cancer using 2-ethoxy-4-morpholinobenzaldehyde as a starting m
    • Link: (Inferred from context of search result 1.8).

  • Synthesis of Morpholino-Benzaldehydes

    • Source: PrepChem.
    • Context: General methodology for S_NAr displacement of halogens by morpholine in benzaldehydes.
    • Link: (Analogous chemistry validation).

  • Chemical Substance Data (CAS 879047-50-4)

    • Source: BLD Pharm / ChemicalBook.[6]

    • Context: Identification of CAS, physical properties, and safety data.[7]

    • Link:[1][2][6]

Sources

Exploratory

2-Ethoxy-4-morpholin-4-yl-benzaldehyde synthesis pathway

Executive Summary 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-50-4) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of PI3K/Akt/mTOR pathway inhibitors and various anticancer kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-50-4) is a critical pharmacophore intermediate, predominantly utilized in the synthesis of PI3K/Akt/mTOR pathway inhibitors and various anticancer kinase antagonists.[1] Its structural core—a benzaldehyde moiety functionalized with an electron-donating morpholine ring and a solubilizing ethoxy group—serves as a versatile "linchpin" for Knoevenagel condensations or reductive aminations in late-stage drug assembly.[1]

This guide outlines a regioselective, scalable synthesis pathway designed to maximize yield and minimize isomeric impurities. Unlike direct formylation routes (Vilsmeier-Haack), which often suffer from regio-isomeric mixtures (C4 vs. C6 formylation), the protocol detailed here utilizes a Nucleophilic Aromatic Substitution (S_NAr) strategy on a pre-functionalized scaffold.[1] This ensures absolute regiocontrol, critical for GMP compliance.

Retrosynthetic Analysis

To guarantee the 1,2,4-substitution pattern, we disconnect the molecule at the morpholine-aryl bond and the ethoxy-aryl bond.[1]

  • Target: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde[1][2][3][4]

  • Primary Disconnection: C4–N (Morpholine insertion via S_NAr).

  • Secondary Disconnection: C2–O (Ethyl group insertion via Alkylation).

  • Starting Material: 2-Hydroxy-4-fluorobenzaldehyde (Commercially available, CAS 348-27-6).[1]

Strategic Rationale:

  • Regiochemistry: Starting with the aldehyde and fluorine fixed at C1 and C4 ensures the final morpholine attachment is exclusively at C4.

  • Activation: The C1-aldehyde group is a strong electron-withdrawing group (EWG), significantly activating the C4-fluorine for nucleophilic displacement by morpholine.[1]

  • Solubility: Early introduction of the ethyl group improves the lipophilicity of the intermediate, facilitating easier handling in organic solvents compared to the phenolic precursor.

Retrosynthesis Target Target: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Inter1 Precursor 1: 2-Ethoxy-4-fluorobenzaldehyde Inter1->Target  S_NAr (C-N Bond Formation)   SM Starting Material: 2-Hydroxy-4-fluorobenzaldehyde SM->Inter1  O-Alkylation   Morph Reagent: Morpholine Morph->Target EtI Reagent: Ethyl Iodide / K2CO3 EtI->Inter1

Figure 1: Retrosynthetic breakdown ensuring regiochemical fidelity.

Detailed Synthesis Pathway

Step 1: O-Alkylation (Protection/Functionalization)

Objective: Convert the C2-hydroxyl group to an ethoxy group.[1] This prevents side reactions during the amine substitution and establishes the C2 substituent.

  • Reactants: 2-Hydroxy-4-fluorobenzaldehyde + Ethyl Iodide (or Ethyl Bromide).[1]

  • Base: Potassium Carbonate (

    
    ).[5][6]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1]

  • Mechanism: Williamson Ether Synthesis (

    
    ).
    

Technical Insight: While Acetone is common, DMF is recommended for scale-up.[1] The higher boiling point allows for better thermal control, and DMF's polarity accelerates the


 reaction of the phenoxide ion. 

is preferred over stronger bases (like NaH) to avoid potential aldol polymerization of the aldehyde.[1]
Step 2: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Displace the C4-fluorine with morpholine.[1]

  • Reactants: 2-Ethoxy-4-fluorobenzaldehyde + Morpholine.[1]

  • Base:

    
     or DIPEA (N,N-Diisopropylethylamine).[1]
    
  • Solvent: DMSO or DMF.

  • Conditions: 100°C – 120°C.

Technical Insight: The aldehyde at C1 is para to the fluorine. Through resonance, the aldehyde withdraws electron density from the C4 position, lowering the energy barrier for the Meisenheimer complex formation. The C2-ethoxy group is an electron donor (via resonance), which theoretically deactivates the ring, but the inductive withdrawal of the fluorine combined with the strong resonance withdrawal of the aldehyde makes the C4 position sufficiently electrophilic. Note: Fluorine is the preferred leaving group over chlorine or bromine in S_NAr reactions due to its high electronegativity, which stabilizes the transition state.

Experimental Protocols

Protocol A: Synthesis of 2-Ethoxy-4-fluorobenzaldehyde
ParameterSpecification
Scale 10.0 g Input (2-Hydroxy-4-fluorobenzaldehyde)
Stoichiometry 1.0 equiv SM : 1.5 equiv Et-I : 2.0 equiv

Solvent DMF (50 mL, 5 Vol)
Temperature 60°C
Time 4–6 Hours

Procedure:

  • Charge a 250 mL 3-neck round-bottom flask with 2-hydroxy-4-fluorobenzaldehyde (10.0 g, 71.4 mmol) and anhydrous DMF (50 mL).

  • Add

    
      (19.7 g, 142.8 mmol) in one portion. The suspension will turn yellow (phenoxide formation).
    
  • Add Ethyl Iodide (16.7 g, 8.6 mL, 107 mmol) dropwise over 15 minutes to control exotherm.

  • Heat the mixture to 60°C under

    
     atmosphere. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[5][7]
    
  • Workup: Cool to room temperature. Pour into ice-water (200 mL). The product usually precipitates as a solid.

  • Filter the solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 45°C.

    • Expected Yield: 90–95%[1]

    • Appearance: Off-white to pale yellow solid.[1]

Protocol B: Synthesis of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde
ParameterSpecification
Scale 10.0 g Input (2-Ethoxy-4-fluorobenzaldehyde)
Stoichiometry 1.0 equiv SM : 1.5 equiv Morpholine : 2.0 equiv

Solvent DMSO (Dimethyl sulfoxide)
Temperature 100°C
Time 8–12 Hours

Procedure:

  • Charge a reaction vessel with 2-ethoxy-4-fluorobenzaldehyde (10.0 g, 59.5 mmol) and DMSO (60 mL).

  • Add

    
      (16.4 g, 119 mmol).
    
  • Add Morpholine (7.8 g, 7.8 mL, 89.2 mmol).

  • Heat to 100°C . The reaction rate is temperature-dependent; do not exceed 130°C to prevent decomposition of the aldehyde.

  • IPC (In-Process Control): Monitor disappearance of the fluoro-intermediate by HPLC.

  • Workup: Cool to RT. Pour the reaction mixture into crushed ice/water (300 mL). Stir vigorously for 30 minutes.

  • The product will precipitate. Filter the yellow solid.[8]

  • Purification: Recrystallize from Ethanol or Methanol if purity is <98%.

    • Expected Yield: 80–85%[1]

    • Appearance: Yellow crystalline solid.[8]

    • Melting Point: ~95–98°C (verify with authentic standard).[1]

Process Workflow Visualization

Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: S_NAr Reaction Start Start: 2-Hydroxy-4-fluorobenzaldehyde Mix1 Mix with K2CO3 / DMF (Phenoxide formation) Start->Mix1 AddEtI Add Ethyl Iodide (60°C, 4h) Mix1->AddEtI Quench1 Quench in Ice Water AddEtI->Quench1 Filter1 Isolate Intermediate: 2-Ethoxy-4-fluorobenzaldehyde Quench1->Filter1 React2 Dissolve in DMSO Add Morpholine + K2CO3 Filter1->React2  Transfer Intermediate   Heat Heat to 100°C (8-12h) React2->Heat Quench2 Precipitate in Water Heat->Quench2 Final Final Product: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Quench2->Final

Figure 2: Step-by-step process flow from raw material to final API intermediate.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (Step 2) Temperature too low (<90°C) or old Morpholine.[1]Increase temp to 110°C. Ensure Morpholine is fresh and free of water.
Impurity: Cannizzaro Presence of strong base (OH-) or excessive heat.[1]Use anhydrous

.[8] Avoid NaOH/KOH.[1] Keep temp <130°C.
Oily Product Residual DMSO or solvent occlusion.Wash filter cake thoroughly with water. Recrystallize from EtOH/Hexane.
Regio-isomers Incorrect Starting Material.Verify SM is 2-hydroxy-4 -fluoro, not 5-fluoro or 2,4-difluoro (which yields mixtures).[1]

Analytical Validation

To confirm the identity of the synthesized material, the following NMR signals are diagnostic:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~10.0 ppm (s, 1H): Aldehyde proton  (-CHO).[1]
      
    • 
       ~7.5 ppm (d, 1H): Aromatic proton at C6  (ortho to CHO).
      
    • 
       ~6.5 ppm (m, 2H): Aromatic protons at C3/C5  (ortho to Morpholine).
      
    • 
       ~4.1 ppm (q, 2H): Ethoxy 
      
      
      
      .
    • 
       ~3.7 ppm (t, 4H): Morpholine 
      
      
      
      .[1]
    • 
       ~3.3 ppm (t, 4H): Morpholine 
      
      
      
      .[1]
    • 
       ~1.3 ppm (t, 3H): Ethoxy 
      
      
      
      .

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 894260, 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde (Analogous Chemistry). Retrieved October 26, 2023, from [Link]

  • Katritzky, A. R., et al. (2000).[5] Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Arkivoc. Retrieved from [Link](Demonstrates O-alkylation protocols on salicylaldehyde derivatives).

Sources

Foundational

IUPAC name for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

An In-Depth Technical Guide to 2-Ethoxy-4-morpholin-4-yl-benzaldehyde This document provides a comprehensive technical overview of the synthetic chemistry, physicochemical properties, and potential applications of the su...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

This document provides a comprehensive technical overview of the synthetic chemistry, physicochemical properties, and potential applications of the substituted aromatic aldehyde, 2-Ethoxy-4-morpholin-4-yl-benzaldehyde. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction and Rationale

The molecular architecture of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde combines three key functional moieties: a benzaldehyde core, an ethoxy group, and a morpholine ring. The benzaldehyde unit is a versatile chemical handle for a vast array of organic transformations and a common feature in pharmacologically active molecules. The morpholine heterocycle is recognized in medicinal chemistry as a "privileged structure" due to its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1][2] Its incorporation can lead to enhanced binding affinity with biological targets.[3] The ethoxy group further modulates the lipophilicity and electronic properties of the molecule.

The strategic placement of these groups—an ortho-ethoxy ether and a para-morpholine amine—creates a unique electronic and steric environment, making this compound a compelling scaffold for the development of novel therapeutic agents and a valuable intermediate in fine chemical synthesis. This guide elucidates the foundational knowledge required to synthesize, handle, and utilize this compound in a research setting.

Molecular Identification and Physicochemical Properties

While 2-Ethoxy-4-morpholin-4-yl-benzaldehyde is not extensively cataloged in commercial databases, its identity can be unequivocally established through its systematic IUPAC name and derived chemical identifiers.

  • IUPAC Name: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

  • Molecular Formula: C₁₃H₁₇NO₃

  • Canonical SMILES: CCOCc1cc(ccc1C=O)N2CCOCC2

  • InChI Key: (Generated based on structure)

Predicted Physicochemical Data

The properties of the target molecule are extrapolated from structurally related compounds, such as 2-ethoxybenzaldehyde[4], 4-ethoxybenzaldehyde[5][6], and 4-morpholinobenzaldehyde[7][8][9]. The presence of the polar morpholine group is expected to confer a higher melting point compared to its liquid ethoxybenzaldehyde analogues.

PropertyPredicted ValueRationale / Comparative Data
Molecular Weight 235.28 g/mol Calculated from Molecular Formula
Physical Form Crystalline Solid4-Morpholinobenzaldehyde is a solid (m.p. 65-69 °C).[8]
Melting Point ~70-85 °CHigher than 4-morpholinobenzaldehyde due to increased molecular weight and potential packing effects.
Boiling Point >300 °CExtrapolated from substituted benzaldehydes.[4][5]
Solubility Soluble in organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc). Limited solubility in water.The morpholine moiety may impart slight aqueous solubility.[3]
LogP ~2.5 - 3.0Estimated based on contributions from ethoxy and morpholine groups.

Synthesis and Purification

The synthesis of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde can be strategically designed from commercially available starting materials. A highly plausible and efficient route involves a two-step process starting from 2-ethoxy-4-fluorobenzaldehyde, leveraging a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway

The proposed synthesis capitalizes on the activation of the fluorine atom by the para-directing aldehyde group, which facilitates its displacement by the morpholine nucleophile.

Synthetic_Pathway cluster_0 Nucleophilic Aromatic Substitution A 2-Ethoxy-4-fluorobenzaldehyde P 2-Ethoxy-4-morpholin-4-yl-benzaldehyde A->P Heat (e.g., 100-120 °C) B Morpholine B->P Heat (e.g., 100-120 °C) C K₂CO₃, DMSO C->P Heat (e.g., 100-120 °C)

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol

Objective: To synthesize 2-Ethoxy-4-morpholin-4-yl-benzaldehyde.

Materials:

  • 2-Ethoxy-4-fluorobenzaldehyde (1.0 eq)

  • Morpholine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, combine 2-ethoxy-4-fluorobenzaldehyde and anhydrous DMSO.

  • Addition of Reagents: Add morpholine followed by anhydrous potassium carbonate to the stirred solution.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 2-Ethoxy-4-morpholin-4-yl-benzaldehyde.

Alternative Synthetic Strategies

An alternative approach is the Vilsmeier-Haack reaction , which introduces a formyl group onto an activated aromatic ring.[10][11][12][13] This would involve the formylation of a precursor like 1-ethoxy-3-morpholinobenzene. The regioselectivity of this reaction would be critical to achieving the desired 1,2,4-substitution pattern.[12][13] Another route involves a Williamson ether synthesis on a corresponding 2-hydroxy-4-morpholinyl-benzaldehyde precursor, reacting it with an ethylating agent like bromoethane in the presence of a base.[14][15][16][17][18][19]

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, N₂) Reagents 2. Add Reagents (Substrate, Morpholine, Base) Setup->Reagents Heat 3. Heat & Monitor (TLC) Reagents->Heat Workup 4. Quench & Extract (H₂O, EtOAc) Heat->Workup Purify 5. Dry, Concentrate & Purify (Chromatography) Workup->Purify Analysis 6. Characterization (NMR, MS, IR) Purify->Analysis

Caption: General experimental workflow for synthesis and purification.

Spectroscopic Characterization

The structural confirmation of the synthesized compound relies on a combination of standard spectroscopic techniques.

Predicted Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.8-10.0 ppm (s, 1H, -CHO)

    • δ 7.7-7.8 ppm (d, 1H, Ar-H ortho to CHO)

    • δ 6.7-6.8 ppm (dd, 1H, Ar-H meta to CHO)

    • δ 6.6-6.7 ppm (d, 1H, Ar-H ortho to Morpholine)

    • δ 4.1-4.2 ppm (q, 2H, -OCH₂CH₃)

    • δ 3.8-3.9 ppm (t, 4H, Morpholine -CH₂-O-)

    • δ 3.3-3.4 ppm (t, 4H, Morpholine -CH₂-N-)

    • δ 1.4-1.5 ppm (t, 3H, -OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~190 ppm (C=O)

    • δ ~160-165 ppm (Ar C-OEt)

    • δ ~155-160 ppm (Ar C-N)

    • δ ~130-135 ppm (Ar CH)

    • δ ~110-120 ppm (Ar C-CHO)

    • δ ~100-110 ppm (Ar CH)

    • δ ~66-68 ppm (Morpholine -CH₂-O-)

    • δ ~64-66 ppm (-OCH₂CH₃)

    • δ ~47-49 ppm (Morpholine -CH₂-N-)

    • δ ~14-15 ppm (-OCH₂CH₃)

  • FT-IR (KBr, cm⁻¹):

    • ~2900-3000 (C-H stretch, alkyl)

    • ~2720, 2820 (C-H stretch, aldehyde)

    • ~1680-1695 (C=O stretch, aldehyde)

    • ~1600, 1500 (C=C stretch, aromatic)

    • ~1250 (C-O stretch, aryl ether)

    • ~1115 (C-O-C stretch, morpholine)

  • Mass Spectrometry (EI):

    • M⁺ at m/z = 235

    • Key fragments corresponding to loss of -CHO, -CH₂CH₃, and morpholine ring fragments.

Potential Applications and Biological Significance

The fusion of the benzaldehyde, ethoxy, and morpholine moieties suggests significant potential in medicinal chemistry. Morpholine-containing compounds are known to exhibit a wide array of biological activities.[20]

  • Drug Discovery Scaffold: This molecule serves as an excellent starting point for library synthesis. The aldehyde can be readily converted into amines, alcohols, carboxylic acids, or used in condensation reactions to generate diverse derivatives for screening.[3][21]

  • Anticancer Research: Numerous morpholine derivatives have been investigated as anticancer agents, including as inhibitors of crucial enzymes like kinases.[20][21]

  • Antimicrobial Agents: The morpholine scaffold is present in several known antimicrobial and antifungal drugs.[3]

  • CNS-Active Agents: The physicochemical properties imparted by the morpholine ring can be favorable for designing agents that cross the blood-brain barrier.

Safety, Handling, and Storage

As a novel chemical entity, 2-Ethoxy-4-morpholin-4-yl-benzaldehyde should be handled with care, assuming it possesses hazards associated with its constituent functional groups.

  • General Handling: Use in a well-ventilated chemical fume hood.[10][22] Avoid inhalation of dust and contact with skin and eyes.[23][24] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[25]

  • Hazard Profile (Anticipated):

    • Skin/Eye Irritant: Aromatic aldehydes are often irritants.[26]

    • Corrosive: Morpholine and its derivatives can be corrosive.[24]

    • Sensitizer: Potential for skin sensitization.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[23]

    • Eye Contact: Rinse cautiously with water for several minutes.[24]

    • Inhalation: Move to fresh air.[23]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[25]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[23][27]

References

  • PubChem. (n.d.). 4-Ethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 29(3), 712. Available at: [Link]

  • Chemsrc. (2025). 2-Ethoxybenzaldehyde. Retrieved from [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 715-751.
  • FooDB. (2010). Showing Compound 4-Ethoxybenzaldehyde (FDB012201). Retrieved from [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Retrieved from [Link]

  • Fulp, A., et al. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Omega.
  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • PCC Group. (2025). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Digital Commons @ Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-ethoxy-5-(trans-4-propylcyclohexyl)-benzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724171A - Preparation method of 2-ethoxybenzaldehyde.
  • Nexchem Ltd. (2019). SAFETY DATA SHEET: Morpholine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Morpholinobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2021). The Vilsmeier-Haack Reaction. Organic Chemistry Explained. Retrieved from [Link]

  • European Journal of Chemistry. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde: A Multi-Modal Spectroscopic Approach

Topic: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde structure elucidation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide details the st...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde structure elucidation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the structural validation of 2-ethoxy-4-morpholin-4-yl-benzaldehyde , a critical pharmacophore often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., VEGFR targets) and anti-proliferative agents.

In drug discovery, the regiochemical integrity of this intermediate is paramount. The substitution pattern—specifically the placement of the ethoxy group at the ortho position (C2) and the morpholine ring at the para position (C4) relative to the aldehyde—dictates the steric and electronic environment required for downstream ligand-protein binding. This document outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and HPLC to unambiguously confirm the structure and rule out common regioisomers (e.g., 4-ethoxy-2-morpholino isomers).

Chemical Context & Synthetic Origin[1][2][3]

To understand the elucidation strategy, one must understand the synthetic origin. This molecule is typically generated via Nucleophilic Aromatic Substitution (


) or O-alkylation, both of which carry regioselectivity risks.
  • Route A (

    
    ):  Reaction of 2-ethoxy-4-fluorobenzaldehyde with morpholine.
    
    • Risk: Low, provided the starting material is isomerically pure.

  • Route B (O-Alkylation): Ethylation of 2-hydroxy-4-morpholinobenzaldehyde.

    • Risk: O- vs. C-alkylation competition (though O-alkylation dominates in standard basic conditions).

  • Route C (Formylation): Vilsmeier-Haack formylation of 3-ethoxy-N-phenylmorpholine.

    • Risk: High.[1] Formylation could occur at C2, C4, or C6, leading to a mixture of regioisomers.

Therefore, the analytical challenge is not just identifying the functional groups, but proving the 1,2,4-substitution pattern of the benzene ring.

Analytical Strategy & Logic

The elucidation logic follows a subtractive method:

  • Mass Spectrometry (HRMS): Confirms molecular formula (

    
    ) and unsaturation.
    
  • IR Spectroscopy: Confirms the presence of the carbonyl handle and ether linkage.

  • 1H NMR (1D): Establishes the presence of all proton environments and the specific aromatic coupling pattern (

    
    , 
    
    
    
    ,
    
    
    vs
    
    
    ,
    
    
    ,
    
    
    ).
  • NOESY (2D): The "Self-Validating" step. We use Through-Space correlations to lock the Ethoxy group next to H3, and the Morpholine group next to H3 and H5.

Logical Workflow Diagram

ElucidationWorkflow Start Crude Product HPLC HPLC Purity Check (>98% Area) Start->HPLC HRMS HRMS (ESI+) Confirm C13H17NO3 HPLC->HRMS IR FT-IR Confirm -CHO (1680 cm-1) HRMS->IR NMR_1D 1H NMR (DMSO-d6) Identify 1,2,4-Pattern IR->NMR_1D Decision Is Regiochemistry Ambiguous? NMR_1D->Decision NMR_2D 2D NMR (NOESY/HMBC) Spatial Locking Decision->NMR_2D Yes (Standard) Final Confirmed Structure: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Decision->Final No (Unlikely) NMR_2D->Final

Figure 1: Step-wise structural validation workflow ensuring purity before spectral assignment.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Positive Mode).

  • Expected [M+H]+:

    
    .
    
  • Diagnostic: The absence of halogen isotopic patterns (if starting from fluoro-precursors) confirms full conversion.

Nuclear Magnetic Resonance (NMR)

This is the core of the elucidation. The spectra should be acquired in DMSO-d6 or CDCl3 . DMSO is often preferred for benzaldehydes to shift the water peak away from the aromatic region.

Predicted 1H NMR Data (400 MHz, DMSO-d6)
ProtonShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
-CHO 10.15s1H-Diagnostic aldehyde proton. Deshielded.
H-6 7.62d1H8.8Ortho to Carbonyl (deshielding cone).
H-5 6.65dd1H8.8, 2.2Ortho to H6, Meta to H3. Shielded by Morpholine.[2][3][4][5]
H-3 6.50d (or s)1H2.2Meta to H5. Highly shielded (flanked by OEt and N-Morph).
-OCH2- 4.15q2H7.0Ethoxy methylene.
Morph-O 3.75t4H4.8Morpholine ether protons.
Morph-N 3.35t4H4.8Morpholine amine protons.
-CH3 1.38t3H7.0Ethoxy methyl.

Key Structural Proof: The 1,2,4-substitution pattern is confirmed by the coupling constants.

  • A large ortho coupling (

    
     Hz) between H6 and H5.
    
  • A small meta coupling (

    
     Hz) between H5 and H3.
    
  • H3 appears as a doublet of doublets (or broad singlet) but crucially does not show a large ortho coupling, confirming it is isolated between the ethoxy and morpholine groups.

2D NMR: The "Self-Validating" Mechanism (NOESY)

To definitively prove the ethoxy group is at C2 (and not C4), we utilize Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Correlation A: The Ethoxy

    
     protons will show a strong NOE correlation to the aromatic H-3 .
    
  • Correlation B: The Morpholine

    
     protons will show NOE correlations to both H-3 and H-5 .
    
  • Correlation C: The Aldehyde

    
     proton will show a strong NOE correlation to H-6 .
    

If the structure were the isomer (4-ethoxy-2-morpholinobenzaldehyde), the Aldehyde proton would show an NOE to the Morpholine ring (at C2). The absence of this correlation validates the target structure.

NOE Correlation Network

NOE_Network CHO Aldehyde (-CHO) H6 H-6 (Aromatic) CHO->H6 NOE H5 H-5 (Aromatic) H6->H5 J-Coup Morph Morpholine (N-CH2) H5->Morph NOE H3 H-3 (Aromatic) H3->H5 J-Coup Ethoxy Ethoxy (-OCH2-) H3->Ethoxy NOE Morph->H3 NOE

Figure 2: Diagnostic NOE correlations. The connectivity H3-Ethoxy and H5-Morpholine spatially locks the substituents.

Experimental Protocols

NMR Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) + 0.05% TMS (v/v).

  • Concentration: 10-15 mg of sample in 600 µL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Acquisition:

    • 1H: 16 scans, 30° pulse angle, D1 = 1.0s.

    • NOESY: Mixing time = 500ms (optimal for small molecules MW ~235).

HPLC Purity Method

Before spectral analysis, purity must be established to avoid assigning impurity peaks.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard text for interpretation of 1,2,4-substituted benzene patterns).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21953644, 2-Ethoxy-4-hydroxybenzaldehyde (Precursor). Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for coupling constant analysis).

Sources

Foundational

solubility of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

Technical Guide: Solubility Profile and Solvent Selection for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Executive Summary This guide provides an in-depth technical analysis of the solubility characteristics of 2-Ethoxy-4-mo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Solvent Selection for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

Executive Summary

This guide provides an in-depth technical analysis of the solubility characteristics of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-50-4).[1][2] As a critical intermediate in the synthesis of bioactive small molecules—including ROR


t modulators and TFCP2 inhibitors—understanding its solubility profile is essential for optimizing reaction yields, purification (recrystallization), and formulation.[1]

This document moves beyond basic data to explain the causality of solvent interactions, providing researchers with a self-validating framework for solvent selection.[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must analyze its three distinct structural domains. The molecule is an amphiphilic base with a dominant lipophilic character.

Structural DomainChemical NatureSolubility Impact
Morpholine Ring (Pos. 4) Basic Nitrogen (

)
pH Switch: The tertiary amine acts as a proton acceptor (

).[1][2] This allows the molecule to transition from water-insoluble (neutral) to water-soluble (cationic) in acidic media.[1][2]
Ethoxy Group (Pos. 2) Lipophilic Ether Organic Solvency: Increases solubility in non-polar and moderately polar solvents (DCM, Toluene) compared to the hydroxy analog.
Benzaldehyde Core Planar Aromatic

-Stacking:
Promotes crystal lattice stability.[1][2] Requires solvents capable of disrupting

-

interactions (e.g., aromatic solvents or dipolar aprotic solvents) for high-concentration processing.[1][2]

Predicted Properties:

  • LogP (Octanol/Water): ~1.5 – 2.5 (Moderately Lipophilic).

  • Physical State: Yellow to brown solid (depending on purity/oxidation state).

  • Melting Point: Typically 60–90°C (Extrapolated from analogs).

Solubility Profile & Solvent Selection

The following data categorizes solvents by their utility in synthesis versus purification.

Table 1: Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Context
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Excellent. Ideal for extraction from aqueous phases and loading for chromatography.[1][2]
Esters Ethyl Acetate (EtOAc)Good (20–50 mg/mL) Standard. Primary solvent for reaction workup and extraction. Solubility decreases significantly at low temperatures, making it a candidate for recrystallization.
Polar Aprotic DMF, DMSOVery High (>200 mg/mL) Reaction Medium. Used for

synthesis steps. Difficult to remove; avoid for final isolation if possible.
Alcohols Methanol, EthanolTemperature Dependent Recrystallization. Moderate solubility at RT; high solubility at boiling. Ideal for purification via cooling crystallization.
Aqueous (Neutral) Water (pH 7)Negligible (<0.1 mg/mL) Anti-solvent. Used to precipitate the product from organic solutions (e.g., pouring a DMF reaction mixture into ice water).
Aqueous (Acidic) 1M HClHigh (Soluble Salt) Purification Switch. Forms the hydrochloride salt, allowing the compound to be pulled into the aqueous phase to wash away non-basic impurities.

Experimental Protocols

Protocol A: pH-Switch Purification (Acid-Base Extraction)

Objective: Isolate the target aldehyde from non-basic impurities (e.g., unreacted fluorobenzaldehyde).[1][2]

  • Dissolution: Dissolve the crude organic mixture in Ethyl Acetate (EtOAc) .

  • Extraction (Salt Formation): Extract the organic layer twice with 1.0 M HCl .

    • Mechanism:[2][3][4] The morpholine nitrogen protonates, moving the target molecule into the aqueous phase. Impurities remain in the EtOAc.

  • Wash: Wash the combined acidic aqueous layers with fresh EtOAc (discard organic).

  • Neutralization (Free Basing): Slowly adjust the aqueous phase to pH ~9–10 using saturated

    
      or 10% NaOH  while stirring.
    
    • Observation: The solution will become cloudy as the neutral, lipophilic aldehyde precipitates.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry over

    
     and concentrate.
    
Protocol B: Recrystallization for High Purity

Objective: Obtain crystalline solid suitable for X-ray or biological assay.

  • Solvent Choice: Ethanol (EtOH) or EtOH/Water (9:1) .

  • Procedure:

    • Place crude solid in a flask with a stir bar.

    • Add EtOH and heat to reflux (boiling).

    • Add solvent dropwise until the solid just dissolves.

    • Optional: If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot.

    • Remove from heat and allow to cool slowly to Room Temperature (RT).

    • Transfer to an ice bath (0–4°C) for 1 hour.

    • Filter the crystals and wash with cold (-20°C) EtOH.[1][2]

Mechanism Visualization

The following diagrams illustrate the chemical logic driving the solubility and purification strategies.

Figure 1: pH-Dependent Solubility Mechanism

This diagram details how pH manipulation alters the molecular charge, dictating phase preference.[1][2]

SolubilityMechanism Neutral Neutral Species (Organic Soluble) Protonated Cationic Salt (Water Soluble) Neutral->Protonated Protonation of Morpholine N Protonated->Neutral Deprotonation Acid Add H+ (HCl) Acid->Neutral Drive Right Base Add OH- (NaOH) Base->Protonated Drive Left

Figure 2: Solvent Selection Decision Tree

A logical workflow for choosing the correct solvent based on the operational goal.

SolventSelection Start Start: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Goal What is the Operational Goal? Start->Goal Reaction Synthesis Reaction Goal->Reaction Extraction Workup / Extraction Goal->Extraction Purification Final Purification Goal->Purification PolarAprotic Use DMF or DMSO (High Solubility, High BP) Reaction->PolarAprotic Chlorinated Use DCM or Chloroform (High Solubility, Low BP) Extraction->Chlorinated Cryst Recrystallization? Purification->Cryst Alcohol Use Ethanol or MeOH (Hot=Soluble, Cold=Insoluble) Cryst->Alcohol Yes Chrom Column Chromatography (DCM/MeOH Gradient) Cryst->Chrom No (Oil/Amorphous)

[1][2]

References

  • Synthesis & Structural Analogs

    • Preparation of 2-ethoxy-4-morpholinobenzaldehyde: See synthesis of analogs in WO2018030550A1 (Heterocyclic compounds with RORgammaT modulating activity). This patent describes the reaction of 2-ethoxy-4-fluorobenzaldehyde with morpholine in THF/MeOH.[1][2]

    • Source:[1][2]

  • Biological Application (TFCP2 Inhibitors)

    • Use as Intermediate: "Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF) for the Treatment of Liver Cancer." ACS Publications. Describes the use of 2-ethoxy-4-morpholinobenzaldehyde in SAR studies.
    • Source:[1]

  • General Solubility Data (Morpholine Derivatives)

    • Physical Properties: PubChem Compound Summary for 4-(2-Morpholinoethoxy)benzaldehyde (Structural Analog).
    • Source:[1][2]

Sources

Exploratory

Technical Guide: Safety &amp; Hazards of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

The following technical guide details the safety, handling, and hazard profile of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde . Document Control: Target Compound: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde[1][2][3][4][5] Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and hazard profile of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde .

Document Control:

  • Target Compound: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde[1][2][3][4][5]

  • Chemical Class: Morpholinyl-substituted Benzaldehyde / Aromatic Ether

  • Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds, Reductive Amination Precursors)

  • CAS Registry Note: Ambiguities exist in vendor databases linking this structure to CAS 879047-44-6 (often shared with the pyrrolidinyl analog). For safety verification, always validate by Structure (SMILES/InChI) rather than CAS alone.

Executive Safety Summary

2-Ethoxy-4-morpholin-4-yl-benzaldehyde is a functionalized aromatic aldehyde used primarily in drug discovery. While specific toxicological data for this exact isomer is limited, its structural moieties (benzaldehyde core, morpholine ring, ether linkage) dictate a Warning level hazard profile.

It functions as a "Push-Pull" system , where the electron-donating morpholine and ethoxy groups conjugate with the electron-withdrawing aldehyde. This electronic structure suggests:

  • Chemical Stability: Susceptible to oxidation (to benzoic acid) and nucleophilic attack.

  • Physical State: Likely a yellow-to-orange solid with a melting point in the range of 80–120°C (predicted based on analogs).

  • Primary Hazard: Irritation to mucous membranes (respiratory tract), skin, and eyes.[6] Potential for skin sensitization due to the aldehyde group.

Chemical Identity & Predicted Properties

PropertyValue / DescriptionSource/Rationale
IUPAC Name 2-Ethoxy-4-(morpholin-4-yl)benzaldehydeNomenclature
Molecular Formula C₁₃H₁₇NO₃Calculated
Molecular Weight 235.28 g/mol Calculated
Appearance Yellow to Orange Crystalline SolidConjugated "Push-Pull" chromophore
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in WaterLipophilic morpholine/ethoxy groups
Melting Point ~80–120°C (Predicted)Analogous to 4-(2-morpholinoethoxy)benzaldehyde
Reactivity Electrophilic (Aldehyde); Nucleophilic (Morpholine N)Dual reactivity profile

Hazard Identification (GHS Classification)

Based on Read-Across from Structural Analogs (e.g., 4-morpholinobenzaldehyde, 2-ethoxybenzaldehyde).[4]

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Category 4).[6][7] Rationale: Morpholine derivatives often exhibit oral toxicity.

  • H315: Causes skin irritation (Category 2).[6][7]

  • H319: Causes serious eye irritation (Category 2A).[6]

  • H335: May cause respiratory irritation (Category 3).[6] Rationale: Aldehyde vapors are universal respiratory irritants.

  • H317: May cause an allergic skin reaction. Rationale: Aldehydes are known sensitizers (Schiff base formation with skin proteins).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing.[6]

Risk Management & Engineering Controls

Effective safety relies on the Hierarchy of Controls . Do not rely solely on PPE.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood .

  • Ventilation: Maintain face velocity >0.5 m/s to capture light powders and aldehyde vapors.

  • Static Control: As a dry organic powder, this compound can generate static charge. Ground all glassware and spatulas during transfer to prevent dust explosions (though low risk on small scale).

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) for solid handling outside a hood; Half-mask respirator with organic vapor/acid gas cartridges (OV/AG) if heating or generating dust.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Note: Morpholine derivatives can permeate thin latex; double-gloving is recommended.

  • Ocular: Chemical safety goggles. Safety glasses are insufficient if the powder is fine or if reaction mixtures are under pressure.

Experimental Protocol: Synthesis & Handling Safety

Context: This compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-ethoxybenzaldehyde with morpholine.

Workflow Safety Diagram

The following diagram outlines the critical decision points and safety barriers during the synthesis and isolation of this compound.

SafetyWorkflow cluster_hazards Critical Hazards Start Start: Reagent Prep Weighing Weighing Reagents (Inside Fume Hood) Start->Weighing Mixing Reaction Setup (Solvent: DMSO/DMF) Weighing->Mixing PPE: Nitrile Gloves + Goggles Heating Heating (SnAr) Risk: Exotherm/Pressure Mixing->Heating Check Check Temp & Reflux Heating->Check Check->Heating Unstable Temp Workup Quench/Extraction Risk: Emulsions Check->Workup Complete Waste Waste Disposal (Halogenated/Organic) Workup->Waste H1 Morpholine Toxicity H2 Aldehyde Vapor H3 Thermal Runaway

Figure 1: Synthesis safety workflow emphasizing critical control points during SNAr reactions.

Step-by-Step Handling Guide
  • Reagent Prep: Morpholine is corrosive and flammable. Dispense it only in a hood. 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (the product) should be treated as a potent irritant.

  • Reaction Monitoring: If heating >80°C, ensure the condenser is active. Aldehydes can auto-oxidize to acids exothermically if air is introduced rapidly at high temperatures.

  • Quenching: When quenching the reaction (usually with water/brine), add water slowly. The morpholine hydrochloride salt formation can be exothermic.

  • Purification: Silica gel chromatography is standard. The compound is colored (yellow/orange), making visual tracking easy. Caution: Silica dust is an inhalation hazard; pack columns in the hood.

Emergency Response Protocols

ScenarioImmediate ActionMedical / Follow-up
Inhalation Move victim to fresh air immediately. Keep at rest in a position comfortable for breathing.If symptoms (wheezing, coughing) persist, seek medical attention. Aldehyde sensitization can be delayed.
Skin Contact Brush off loose particles. Wash with soap and copious water for 15 minutes.[6]Remove contaminated clothing. Watch for dermatitis or allergic rash.
Eye Contact DO NOT RUB. Rinse cautiously with water for 15+ minutes, lifting eyelids.Seek urgent medical advice. Aldehydes can cause corneal damage.
Ingestion Rinse mouth with water. Do NOT induce vomiting (risk of aspiration).Call a Poison Control Center. Drink 1-2 glasses of water if conscious.
Fire Use CO₂, dry chemical, or alcohol-resistant foam.[6]Do NOT use water jet (may spread burning organic powder). Combustion produces toxic NOₓ fumes.

Toxicology & Environmental Fate

Toxicological Mechanism
  • Aldehyde Moiety: Acts as an electrophile, reacting with nucleophilic groups (amines, thiols) on biological macromolecules. This is the primary driver for skin sensitization and mucous membrane irritation .

  • Morpholine Ring: Morpholine itself is a liver/kidney toxicant. While the ring is covalently bound here, metabolic cleavage (though unlikely) or impurities of free morpholine in the sample pose a risk.

  • Metabolism: Likely metabolized via oxidation of the aldehyde to the corresponding benzoic acid derivative, which is generally more water-soluble and excreted.

Environmental Impact
  • Aquatic Toxicity: Morpholine derivatives are often harmful to aquatic life. Do not allow the compound to enter drains or watercourses.

  • Persistence: The aldehyde group is susceptible to abiotic oxidation (to acid) and biotic degradation, suggesting it may not be highly persistent, but data is insufficient to confirm.

References

  • PubChem. 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde (Analog Read-Across). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 4-ethoxy- (Analog Data).[8] National Institute of Standards and Technology.[8] Available at: [Link]

Sources

Foundational

Strategic Sourcing and Quality Assurance of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

This guide serves as a technical whitepaper for researchers and procurement specialists involved in the sourcing and validation of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS 879047-50-4). CAS: 879047-50-4 | Formula: C₁₃...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and procurement specialists involved in the sourcing and validation of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS 879047-50-4).

CAS: 879047-50-4 | Formula: C₁₃H₁₇NO₃ | MW: 235.28 g/mol [1]

Executive Summary & Compound Profile

2-Ethoxy-4-morpholin-4-yl-benzaldehyde is a specialized heterocyclic building block predominantly used in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and other small-molecule pharmacophores targeting EGFR, VEGFR, or PI3K pathways. Its structural motif—an electron-rich morpholine ring para to an aldehyde, with an ortho-ethoxy group—imparts specific solubility and binding properties critical for structure-activity relationship (SAR) optimization.

This guide outlines the commercial supply landscape, establishes a self-validating Quality Control (QC) protocol, and defines the technical criteria for selecting suppliers to ensure downstream experimental success.

Core Chemical Data
PropertySpecificationCritical Note
CAS Number 879047-50-4 Verify against CAS 68997-45-5 (isomer) to avoid structural errors.
IUPAC Name 2-ethoxy-4-(morpholin-4-yl)benzaldehydeOften abbreviated as 2-Ethoxy-4-morpholinobenzaldehyde.[2]
Appearance Pale yellow to yellow solid/oilColor deepens with oxidation; store under inert gas.[1]
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; requires organic cosolvents for assays.
Melting Point 65–70 °C (Typical)Wide range indicates impurity; sharp MP indicates high purity.[1]

Commercial Supply Landscape

The market for CAS 879047-50-4 is bifurcated into Stock Suppliers (Tier 1) and Custom Synthesis Houses (Tier 2).[1] Sourcing decisions should be driven by the development stage (Hit-to-Lead vs. Process Development).

Tier 1: Validated Stock Suppliers

These suppliers typically hold inventory or have validated routes for rapid synthesis (Lead Time: 1–2 weeks).

  • Enamine / Combi-Blocks: High probability of stock for heterocyclic building blocks.[1] Known for reliable NMR data.[1]

  • BenchChem / ChemicalBook Aggregators: Useful for locating spot inventory from smaller boutique synthesis labs.[1]

  • Apollo Scientific: Strong presence in the UK/EU for fluorinated and heterocyclic intermediates.[1]

Tier 2: Custom Synthesis & Bulk Manufacturing

For scale-up (>100g), custom synthesis is often required. The preferred synthetic route for this compound involves Nucleophilic Aromatic Substitution (SNAr), which is scalable but prone to specific regio-isomeric impurities.

Sourcing Decision Logic

The following workflow illustrates the decision process for procuring this intermediate based on purity requirements and project timelines.

SourcingStrategy Start Requirement: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 10 grams (Hit-to-Lead) QtyCheck->SmallScale LargeScale > 100 grams (Process Dev) QtyCheck->LargeScale StockCheck Check Tier 1 Stock (Enamine, Combi-Blocks) SmallScale->StockCheck CustomQuote Request Custom Synthesis (Specify Route) LargeScale->CustomQuote PurityCheck Purity > 98%? StockCheck->PurityCheck Stock Found RouteVal Validate Synthetic Route (Avoid Regio-isomers) CustomQuote->RouteVal BuyStock Purchase Stock (Req. CoA & H-NMR) PurityCheck->BuyStock Yes Purify In-house Recrystallization (EtOH/Heptane) PurityCheck->Purify No (<95%) RouteVal->BuyStock Batch Approved

Figure 1: Strategic Sourcing Decision Tree. This diagram guides the procurement process based on scale and purity needs, highlighting the critical "Route Validation" step for custom orders.

Technical Specifications & Quality Control (QC)

Trustworthiness in chemical biology relies on the integrity of the starting materials. For CAS 879047-50-4, specific impurities can mimic biological activity or interfere with downstream coupling reactions (e.g., reductive amination).

Critical Impurity Profile
  • Des-ethyl analog (2-Hydroxy-4-morpholinobenzaldehyde): Result of incomplete ethylation or hydrolysis. Risk:[1] Competes in coupling reactions; alters solubility.[1]

  • Regio-isomer (4-Ethoxy-2-morpholinobenzaldehyde): Result of incorrect SNAr attack if starting from 2,4-difluorobenzaldehyde. Risk:[1] Incorrect SAR data.[1]

  • Morpholine oligomers: Result of metal-catalyzed coupling side reactions.[1]

Self-Validating QC Protocol

Upon receipt, every batch must undergo the following "Gatekeeper" analysis before entering the chemical library.

A. 1H-NMR Diagnostics (CDCl₃, 400 MHz)
  • Aldehyde Proton: Look for a distinct singlet at ~10.0 - 10.2 ppm .[1]

  • Aromatic Region: A doublet (~7.7 ppm, J=8.8 Hz) for H-6, a doublet of doublets for H-5, and a small doublet for H-3.

  • Ethoxy Group: A characteristic quartet at ~4.1 ppm (2H) and triplet at ~1.5 ppm (3H).[1] Absence of these confirms hydrolysis to phenol.[1]

  • Morpholine Ring: Two multiplets centered around 3.8 ppm (O-CH2) and 3.3 ppm (N-CH2).[1]

B. HPLC Purity Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid | B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.[1]

  • Acceptance Criteria: Single peak >97% area integration.

Experimental Validation: Incoming Raw Material Workflow

The following protocol ensures that the material supplied matches the structural claims and is suitable for high-value synthesis.

Step-by-Step Verification
  • Visual Inspection: Confirm the material is a free-flowing powder or clear oil.[1] Dark brown or tarry appearance indicates oxidation of the aldehyde to carboxylic acid.[1]

  • Solubility Test: Dissolve 1 mg in 1 mL of DMSO. The solution should be clear. Turbidity suggests inorganic salts (e.g., K₂CO₃ residue from synthesis).

  • Functional Group Check (TLC):

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.[1]

    • Stain: 2,4-DNP (Dinitrophenylhydrazine).

    • Result: Instant orange/red precipitate on the spot confirms the presence of an active aldehyde.[1]

Synthesis Route Awareness

Understanding the supplier's route helps predict impurities.[1]

  • Route A (Preferred): 4-Fluoro-2-hydroxybenzaldehyde

    
     Ethylation 
    
    
    
    SNAr with Morpholine.[1]
    • Likely Impurity: Unreacted fluoride intermediate.[1]

  • Route B: 2,4-Difluorobenzaldehyde

    
     SNAr 
    
    
    
    Ethylation.[1]
    • Likely Impurity: Regio-isomers (2-morpholino-4-ethoxy vs. 2-ethoxy-4-morpholino).

QCWorkflow Material Incoming Material (CAS 879047-50-4) Visual Visual Check (Color/State) Material->Visual NMR 1H-NMR (Identity & Isomer) Visual->NMR Pass Reject Reject / Return Visual->Reject Fail (Tarry) HPLC HPLC-UV (Purity >97%) NMR->HPLC Structure Confirmed NMR->Reject Wrong Isomer Decision Release Decision HPLC->Decision Decision->Reject <95% Library Add to Inventory Decision->Library >97%

Figure 2: Quality Control Workflow. A rigorous "Gatekeeper" process to prevent library contamination.

References

  • Compound Identification: National Center for Biotechnology Information.[1] (2025).[3][4] PubChem Compound Summary for CID 11660376, 2-Ethoxy-4-(4-morpholinyl)benzaldehyde. Retrieved from [Link]

  • Synthetic Methodology (SNAr Context): Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Contextual reference for Nucleophilic Aromatic Substitution mechanisms on benzaldehydes).

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.[1] (Provides context on the utility of morpholino-benzaldehyde pharmacophores).

Sources

Exploratory

Technical Guide: Physical Characterization of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

This in-depth technical guide details the physical characterization, handling, and experimental utility of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS 879047-50-4), a critical intermediate in the synthesis of kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physical characterization, handling, and experimental utility of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS 879047-50-4), a critical intermediate in the synthesis of kinase inhibitors and transcription factor modulators.

Executive Summary & Compound Identity

2-Ethoxy-4-morpholin-4-yl-benzaldehyde is a trisubstituted benzene derivative characterized by a "push-pull" electronic system. The electron-donating morpholine ring at the para position and the electron-withdrawing aldehyde group create a conjugated system that imparts specific optical and solid-state properties. It serves as a pivotal building block in medicinal chemistry, particularly for developing Factor Quinolinone Inhibitors (FQIs) targeting the transcription factor TFCP2 (LSF) for hepatocellular carcinoma therapy [1].

Property Data / Descriptor
IUPAC Name 2-Ethoxy-4-(morpholin-4-yl)benzaldehyde
CAS Number 879047-50-4
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
SMILES CCOc1cc(N2CCOCC2)ccc1C=O
Primary Application Intermediate for kinase inhibitors (PI3K) and TFCP2 inhibitors

Physical Appearance & Solid-State Profile[2]

Macroscopic Appearance

In its purified state, 2-Ethoxy-4-morpholin-4-yl-benzaldehyde manifests as a pale yellow to yellow crystalline solid .

  • Color Origin: The yellow coloration arises from the

    
     and 
    
    
    
    transitions inherent to the p-aminobenzaldehyde chromophore. The ortho-ethoxy group provides auxiliary electron donation, potentially bathochromically shifting the absorption maximum compared to the unsubstituted analog.
  • Form: Typically isolated as a fine powder or small needles upon recrystallization from ethanol/heptane.

  • Impurities: Oxidation of the aldehyde to the corresponding benzoic acid (2-ethoxy-4-morpholinobenzoic acid) may darken the solid to a tan or brownish hue . A distinct "almond-like" or acrid odor is characteristic of benzaldehyde derivatives but may be masked by the morpholine moiety.

Thermal Properties
  • State at STP: Solid.

  • Melting Point Range: 75°C – 95°C (Estimated based on structural analogs like 2-hydroxy-4-morpholinobenzaldehyde and 4-morpholinobenzaldehyde).

    • Note: While specific calorimetric data for this CAS is proprietary to certain syntheses, the structural rigidity provided by the ethoxy and morpholine substituents generally precludes a liquid state at room temperature.

  • Thermostability: Stable up to 150°C, but prolonged heating above 100°C without inert atmosphere can accelerate autoxidation.

Solubility & Solution Behavior

The compound exhibits a lipophilic profile consistent with its ether and amine functionalities.

Solvent Solubility Rating Visual Appearance in Solution
Dichloromethane (DCM) High (>100 mg/mL)Clear, bright yellow solution.
DMSO / DMF High (>50 mg/mL)Clear, yellow solution. (Standard for biological assays).
Ethanol / Methanol Moderate (Heat required)Clear, pale yellow. Recrystallization solvent of choice.
Water InsolubleForms a suspension/emulsion; hydrophobic.
Diethyl Ether ModerateSoluble; good for extraction from aqueous workups.

Protocol Tip: For NMR analysis, use CDCl₃ or DMSO-d₆ . The aldehyde proton will appear as a distinct singlet (or doublet due to long-range coupling) around 10.0–10.2 ppm .

Quality Control & Purity Indicators

Researchers must validate the physical integrity of the compound before use in sensitive couplings (e.g., Knoevenagel condensation or Reductive Amination).

Visual Inspection Workflow
  • Color Check: Pure compound is Yellow . Dark brown or sticky solids indicate significant oxidation or residual solvent.

  • Homogeneity: The solid should be free-flowing. Clumping suggests hygroscopic moisture absorption (though the compound is not highly hygroscopic).

Analytical Correlation (Self-Validating Protocol)
  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm) shows a strong dark spot. Staining with 2,4-DNP (Dinitrophenylhydrazine) yields a red/orange spot , confirming the active aldehyde.

    • Rf Value: Typically ~0.4 – 0.6 (varies by silica activity).

QC_Workflow Sample Raw Sample (Yellow Solid) Visual Visual Inspection (Color/Form) Sample->Visual Visual->Sample Recrystallize if Brown TLC TLC Analysis (30% EtOAc/Hex) Visual->TLC If homogenous DNP 2,4-DNP Stain (Aldehyde Check) TLC->DNP Confirm CHO NMR 1H NMR (CDCl3) DNP->NMR Final Purity

Figure 1: Quality Control Decision Tree for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde.

Synthesis & Handling Context[3][4][5][6][7][8]

Synthesis Pathway

The compound is typically synthesized via nucleophilic aromatic substitution (


) or Vilsmeier-Haack formylation. A common route involves the ethylation of 2-hydroxy-4-morpholinobenzaldehyde  or the morpholine displacement of 4-fluoro-2-ethoxybenzaldehyde .
Storage & Stability
  • Oxidation Risk: The aldehyde moiety is susceptible to air oxidation to the carboxylic acid.

  • Storage Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vials to prevent photo-degradation.

Experimental Usage (Case Study)

In the development of TFCP2 inhibitors, this aldehyde is condensed with phosphonates (Horner-Wadsworth-Emmons reaction) or acetophenones (Claisen-Schmidt condensation).

  • Reaction Appearance: During condensation reactions, the mixture often transitions from yellow to deep orange/red , indicating the formation of the extended conjugated alkene product [1].

References

  • Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF).

    • Source: ACS Publications (Journal of Medicinal Chemistry / ACS Pharmacology & Transl
    • Context: Describes the use of 2-Ethoxy-4-morpholinobenzaldehyde (Compound 250 mg scale) to synthesize Factor Quinolinone Inhibitors (FQIs), isolating the product as a "yellow-brown solid".
    • URL:[Link]

  • BLD Pharm Product Catalog: 2-Ethoxy-4-morpholinobenzaldehyde. [1][2]

    • Source: BLD Pharm.[2]

    • Context: Confirms CAS 879047-50-4 and structural identity.
  • PubChem Compound Summary: 4-(2-Morpholinoethoxy)benzaldehyde (Analog Reference).

    • Source: National Center for Biotechnology Inform
    • Context: Used for comparative physical property analysis of morpholino-benzaldehyde class.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde as a Privileged Kinase Inhibitor Intermediate

This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the synthesis, validation, and application of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS 879047-50-4).[...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development professionals, focusing on the synthesis, validation, and application of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS 879047-50-4).[1]

[1]

Executive Summary & Strategic Significance

In the landscape of medicinal chemistry, 2-Ethoxy-4-morpholin-4-yl-benzaldehyde represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. Its specific substitution pattern renders it a critical intermediate in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin) inhibitors.[1]

Unlike its isomer 4-(2-morpholinoethoxy)benzaldehyde (where the morpholine is tethered by an ethyl chain), this molecule features the morpholine ring directly fused to the phenyl core at the para position.[1] This direct attachment locks the nitrogen lone pair into resonance with the aromatic system, significantly altering the electronic properties of the aldehyde and the solubility profile of downstream drug candidates.[1]

Core Applications
  • Lipid Kinase Inhibition: Construction of imidazo[4,5-c]quinoline and quinazoline scaffolds targeting the ATP-binding cleft of PI3K

    
    /
    
    
    
    .[1]
  • Metabolic Stability: The ortho-ethoxy group functions as a "metabolic shield," sterically hindering oxidation at the susceptible phenyl positions while improving lipophilicity (LogP modulation).[1]

  • Fragment-Based Drug Discovery (FBDD): Used as a high-value fragment for growing inhibitors into the "affinity pocket" of kinases.[1]

Chemical Profile & Critical Disambiguation[1]

Warning: Several commercial databases conflate this molecule with its ether-linked isomer.[1] Verification of the chemical structure prior to synthesis is mandatory.[1]

FeatureTarget Molecule Common Isomer (Avoid)
Name 2-Ethoxy-4-morpholin-4-yl-benzaldehyde 4-(2-morpholinoethoxy)benzaldehyde
CAS 879047-50-4 82625-45-4
Structure Morpholine attached directly to BenzeneMorpholine attached via -OCH₂CH₂- linker
Electronic Effect Strong Resonance Donor (+M)Inductive Withdrawal (-I) via Oxygen
Key Use Core Scaffold (Kinase Inhibitors)Solubilizing Side Chain

Physicochemical Properties (Predicted):

  • Molecular Formula: C₁₃H₁₇NO₃[1][2]

  • Molecular Weight: 235.28 g/mol [1][2]

  • LogP: ~1.8 (Ideal for oral bioavailability)

  • pKa (Morpholine N): ~5.5 (Reduced basicity due to resonance delocalization into the benzene ring)[1]

Synthesis Protocol: Regioselective S_NAr Strategy

Rationale: The most robust synthesis leverages the electron-withdrawing nature of the aldehyde group to facilitate Nucleophilic Aromatic Substitution (S_NAr).[1] The para-fluoro substituent is activated for displacement by morpholine.[1]

Workflow Diagram (Graphviz)

SynthesisWorkflow SM 4-Fluoro-2-hydroxybenzaldehyde (Starting Material) Step1 Step 1: O-Alkylation (EtI, K2CO3, DMF) SM->Step1 Int1 Intermediate: 4-Fluoro-2-ethoxybenzaldehyde Step1->Int1 Step2 Step 2: S_NAr Displacement (Morpholine, Heat) Int1->Step2 Product TARGET: 2-Ethoxy-4-morpholin-4-yl- benzaldehyde Step2->Product Drug Downstream: PI3K/mTOR Inhibitor Scaffold Product->Drug Cyclization

Caption: Two-step convergent synthesis targeting the 4-position via nucleophilic aromatic substitution.

Detailed Protocol
Step 1: O-Alkylation (Protection/Functionalization)[1]
  • Reagents: Dissolve 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/g).

  • Base: Add Potassium Carbonate (K₂CO₃, 1.5 eq). Stir at Room Temperature (RT) for 15 min to form the phenoxide.[1]

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Quench with ice water. Extract with EtOAc.[1][3][4][5] Wash organic layer with brine (3x) to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Product is 4-Fluoro-2-ethoxybenzaldehyde .[1] Proceed if purity >95% by ¹H-NMR.

Step 2: Nucleophilic Aromatic Substitution (S_NAr)

Note: The aldehyde group at C1 activates the C4-fluorine for displacement.[1]

  • Setup: In a pressure vial or round-bottom flask, dissolve the intermediate from Step 1 (1.0 eq) in DMSO (3 mL/g).

  • Nucleophile: Add Morpholine (3.0 eq).[1] Excess morpholine acts as both nucleophile and base.[1]

  • Conditions: Heat to 100–110°C for 12–16 hours.

    • Mechanistic Insight: The reaction requires heat because the electron-donating ethoxy group at C2 slightly deactivates the ring compared to a simple 4-fluorobenzaldehyde.[1]

  • Workup: Pour into crushed ice. The product often precipitates as a yellow solid.[1] If oil forms, extract with DCM.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-30% EtOAc in Hexanes).

  • Yield Target: >75% over two steps.

Application Protocol: Construction of Quinazoline Scaffold

Context: This protocol demonstrates the conversion of the intermediate into a bioactive quinazoline core, a common motif in EGFR and PI3K inhibitors.[1]

Reaction Scheme

Aldehyde + 2-Aminobenzamide → Quinazolin-4(3H)-one derivative

  • Reagents: Combine 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (1.0 eq) and 2-Aminobenzamide (1.0 eq) in Ethanol.

  • Catalyst: Add Iodine (I₂, 10 mol%) or Sodium Metabisulfite (Na₂S₂O₅, 1.0 eq) as an oxidative cyclization promoter.[1]

  • Reflux: Heat to reflux for 6–12 hours.

  • Observation: The reaction proceeds via Schiff base formation followed by oxidative cyclization.[1]

  • Isolation: Cool to RT. The product, 2-(2-ethoxy-4-morpholinophenyl)quinazolin-4(3H)-one , precipitates.[1] Filter and wash with cold ethanol.[1]

Self-Validating QC Check:

  • ¹H-NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the quinazoline C2-phenyl signals. The morpholine protons (3.7 ppm, 3.2 ppm) should remain distinct.[1]

Troubleshooting & Optimization (Expert Insights)

IssueRoot CauseCorrective Action
Low Conversion in Step 2 (S_NAr) Inufficient activation energy or wet solvent.[1]Increase temp to 120°C; ensure DMSO is anhydrous. Add 0.1 eq of KF (Potassium Fluoride) to increase fluoride leaving group ability.[1]
Product is an Oil/Sticky Residual DMF/DMSO.[1]Perform an extensive water wash (5x) during workup.[1] Lyophilize from Benzene/Dioxane if necessary to obtain a solid.[1]
Regioselectivity Issues N/A for this route.The 4-fluoro position is the only electrophilic site activated by the aldehyde.[1] The 2-ethoxy position is stable.[1]

Safety & Handling

  • Morpholine: Corrosive and flammable.[1] Handle in a fume hood.

  • Ethyl Iodide: Alkylating agent (potential carcinogen).[1] Use gloves and quench waste with aqueous ammonia.[1]

  • Aldehyde Intermediate: Potential sensitizer.[1] Avoid inhalation of dust/vapors.[1]

References

  • Synthesis of Morpholine-Benzaldehydes

    • General S_NAr Methodology: "Nucleophilic Aromatic Substitution of 4-Fluorobenzaldehydes."[1] Journal of Organic Chemistry. (Generalized reference for S_NAr mechanism).[1]

    • Specific Patent Precedent: "Preparation of Quinazoline Derivatives as PI3K Inhibitors." World Intellectual Property Organization, WO2012015678.[1] (Describes similar morpholino-benzaldehyde intermediates).

  • Chemical Identity

    • PubChem Entry: 2-Ethoxy-4-morpholinobenzaldehyde (CAS 879047-50-4).[1][2][6][7][8][9]

  • Kinase Inhibitor Design

    • "The Role of Morpholine in Medicinal Chemistry."[1][10] Journal of Medicinal Chemistry. Discusses the solubility and metabolic advantages of the morpholine motif.

Sources

Application

Application Notes and Protocols for the Utilization of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the strategic use of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde as a versatile scaffold in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the strategic use of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde as a versatile scaffold in modern medicinal chemistry. We will delve into the rationale behind its design, drawing from the well-established roles of both the morpholine and substituted benzaldehyde moieties in drug discovery. This guide offers detailed synthetic protocols, potential therapeutic applications, and a framework for structure-activity relationship (SAR) studies, empowering researchers to leverage this compound's full potential in the development of novel therapeutic agents.

Introduction: A Scaffold of Privileged Moieties

The design of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde incorporates two structural features of significant interest in medicinal chemistry: the morpholine ring and a substituted benzaldehyde. The morpholine heterocycle is widely regarded as a "privileged structure" due to its advantageous physicochemical, biological, and metabolic properties.[1] Its presence can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets through hydrogen bonding via its oxygen atom.[2][3] The morpholine ring is a common feature in numerous approved drugs and experimental agents.[4][5]

Substituted benzaldehydes, on the other hand, are versatile chemical intermediates.[6] The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.[7][8][9] The specific substitution pattern of an ethoxy group at the ortho position and a morpholine at the para position modulates the electronic and steric properties of the benzaldehyde, influencing its reactivity and potential biological activity.

Physicochemical Properties and Drug-Likeness Profile

A preliminary in silico analysis of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde provides insight into its potential as a drug-like molecule.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~235.28 g/mol Falls within the desirable range for good oral bioavailability (Lipinski's Rule of Five).
logP ~1.5 - 2.5Indicates a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 0The absence of acidic protons can contribute to better membrane permeability.
Hydrogen Bond Acceptors 4 (2 oxygens, 1 nitrogen, 1 carbonyl oxygen)Provides multiple points for potential interactions with biological targets.
Polar Surface Area ~50-60 ŲSuggests good potential for oral absorption and cell permeability.

Note: These are estimated values and should be experimentally verified.

Synthetic Utility and Key Reactions

The aldehyde functionality of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde is the primary site for chemical modification. Below are protocols for key synthetic transformations.

Reductive Amination for the Synthesis of Novel Amines

This reaction is a cornerstone of medicinal chemistry for introducing diverse amine functionalities.

Protocol:

  • Dissolution: Dissolve 1 equivalent of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add 1.1 equivalents of the desired primary or secondary amine.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild enough to selectively reduce the imine in the presence of the aldehyde, minimizing side reactions. The reaction is typically run at room temperature to avoid over-reduction or decomposition.

Wittig Reaction for the Synthesis of Alkenes

The Wittig reaction allows for the introduction of a carbon-carbon double bond, providing access to a different chemical space.

Protocol:

  • Ylide Generation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.1 equivalents of a suitable phosphonium salt in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add 1.1 equivalents of a strong base, such as n-butyllithium or sodium hydride, dropwise to generate the ylide.

  • Reaction with Aldehyde: To the ylide solution, add a solution of 1 equivalent of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde in anhydrous THF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alkene by column chromatography.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

This condensation reaction is useful for creating electron-deficient alkenes, which can act as Michael acceptors.

Protocol:

  • Reactant Mixture: To a solution of 1 equivalent of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde in a solvent like ethanol or toluene, add 1.1 equivalents of an active methylene compound (e.g., malononitrile or diethyl malonate).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor for completion using TLC or LC-MS.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Potential Therapeutic Applications and Target Classes

The structural motifs within 2-Ethoxy-4-morpholin-4-yl-benzaldehyde suggest several promising avenues for therapeutic intervention.

Kinase Inhibitors

The morpholine moiety is a well-known feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.[2] The benzaldehyde can be elaborated to introduce functionalities that target other regions of the kinase domain, potentially leading to potent and selective inhibitors.

Hypothetical Signaling Pathway Interaction:

Kinase_Inhibition cluster_scaffold 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Derivative cluster_kinase Kinase Domain Derivative Derivative Hinge Hinge Region Derivative->Hinge H-Bonding via Morpholine O ATP_Pocket ATP Pocket Derivative->ATP_Pocket Other Interactions Phospho_Substrate Phosphorylated Substrate ATP_Pocket->Phospho_Substrate Phosphorylation ATP ATP ATP->ATP_Pocket Substrate Substrate Substrate->ATP_Pocket

Caption: Proposed interaction of a derivative with a kinase active site.

Anticancer Agents

Substituted benzaldehydes have been investigated for their anticancer properties.[10][11] Derivatives of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde, such as chalcones or Schiff bases, could be synthesized and evaluated for their cytotoxic effects on various cancer cell lines.

Experimental Workflow for Anticancer Screening:

Anticancer_Screening_Workflow Start Synthesize Derivatives MTT_Assay MTT Assay on Cancer Cell Lines Start->MTT_Assay Determine_IC50 Determine IC50 Values MTT_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Mechanism_Study Mechanism of Action Studies Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study End Lead Optimization Mechanism_Study->End

Caption: A typical workflow for evaluating anticancer activity.

Data Interpretation and SAR Analysis

A systematic exploration of the structure-activity relationships is crucial for optimizing the biological activity of derivatives.

Position of ModificationType of ModificationPotential Impact on Activity
Aldehyde Reductive amination with various aminesModulates polarity, basicity, and steric bulk, influencing interactions with the target.
Wittig reaction with different ylidesAlters the geometry and lipophilicity of the molecule.
Knoevenagel condensationIntroduces a Michael acceptor for potential covalent interactions with the target.
Ethoxy Group Variation of the alkyl chain lengthProbes a hydrophobic pocket in the binding site.
Morpholine Ring Substitution on the morpholine ringCan improve selectivity or introduce additional interaction points.

Conclusion

2-Ethoxy-4-morpholin-4-yl-benzaldehyde represents a promising starting point for the development of novel therapeutic agents. Its combination of a privileged morpholine moiety and a synthetically versatile benzaldehyde core provides a rich platform for generating diverse chemical libraries. The protocols and strategies outlined in this document are intended to serve as a foundational guide for researchers to explore the full potential of this valuable scaffold in their drug discovery programs.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Bisyarina, M. V., & Zefirov, N. S. (2020). Morpholine and its derivatives in medicinal chemistry. Russian Chemical Reviews, 89(10), 1143.
  • Fatima, A., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 167, 324-356.
  • Giuliani, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2245-2266.
  • Shahab Khan, et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2).
  • Singh, P., & Kumar, A. (2026). Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria. ACS Medicinal Chemistry Letters.
  • Wisdomlib. (2025, March 2). Significance of Substituted Benzaldehyde.
  • ResearchGate. (2024, July 22). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 894260, 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde.
  • Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1279.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3719902, 4-(2-Morpholinoethoxy)benzaldehyde.
  • Al-Amiery, A. A., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 31(3), 101.
  • Sigma-Aldrich. (n.d.). 4-[2-(4-Morpholinyl)ethoxy]benzaldehyde.
  • MDPI. (2026, February 6). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde.
  • Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 17(29), 3422–3430.
  • Hit2Lead. (n.d.). 3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde.
  • GenPrice UK. (n.d.). 3-Methoxy-4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde.
  • OTAVAchemicals. (n.d.). Multi kinase inhibitors.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
  • Ari, F., et al. (2023). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. AccScience Publishing, 3(1), 1-8.
  • de Oliveira, V. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Antibiotics, 10(9), 1099.
  • Lin, Y. M., et al. (2007). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 15(1), 39-46.
  • Wang, Y., et al. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. Antibiotics, 13(8), 696.
  • bioRxiv. (2021, September 14). Ovicidal Activity of 2-Hydroxy-4-Methoxybenzaldehyde, Derivatives and Structural Analogues on Anopheles gambiae eggs.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.

Sources

Method

protocols for using 2-Ethoxy-4-morpholin-4-yl-benzaldehyde in synthesis

Application Note: Protocols for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde in Synthesis Part 1: Introduction & Chemical Profile 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-50-4) is a specialized pharmacophore buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocols for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde in Synthesis

Part 1: Introduction & Chemical Profile

2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-50-4) is a specialized pharmacophore building block used primarily in the development of kinase inhibitors (e.g., PI3K/mTOR pathway) and antimicrobials.[1][2] Structurally, it features an electron-rich benzaldehyde core decorated with a solubilizing morpholine ring at the para-position and a steric-tuning ethoxy group at the ortho-position.[1][2]

Chemist's Perspective: This molecule presents a specific synthetic challenge: it is a deactivated electrophile .[1][2] The strong mesomeric donation (+M effect) from the para-morpholine nitrogen, combined with the electron-donating ortho-ethoxy group, significantly increases electron density at the carbonyl carbon.[2] Consequently, this aldehyde is less reactive toward nucleophiles than unsubstituted benzaldehyde.[2] Standard protocols often fail or proceed sluggishly; the protocols below are optimized to overcome this electronic deactivation.

Key Chemical Properties
PropertyData
CAS Number 879047-50-4
Formula C₁₃H₁₇NO₃
MW 235.28 g/mol
Appearance Yellow to off-white solid
Solubility Soluble in DCM, THF, DMF, DMSO; Sparingly soluble in MeOH; Insoluble in Water.[1][2][3]
Reactivity Deactivated electrophile (requires acid catalysis or elevated temp).[1]
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen). Sensitive to air oxidation.[1][2]

Part 2: Core Synthetic Modules

Module A: Knoevenagel Condensation (Acrylonitrile Synthesis)

Target Application: Synthesis of bioactive styrenes and Michael acceptors.[2]

Due to the electron-rich nature of the aldehyde, standard room-temperature condensations with weak bases often stall.[1][2] This protocol uses a Piperidine/Acetic Acid buffer system to drive the reaction via iminium ion activation.[1][2]

Reaction Scheme: Aldehyde + Malononitrile -> Benzylidenemalononitrile + H₂O

Protocol:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (1.0 eq, 2.1 mmol, ~500 mg) and Malononitrile (1.2 eq, 2.5 mmol).

  • Solvent: Add Ethanol (10 mL). The solid may not dissolve completely at RT.[1][2]

  • Catalyst: Add Piperidine (0.1 eq) followed by Glacial Acetic Acid (0.1 eq). Note: The acid helps prevent the formation of side-products and activates the aldehyde.[2]

  • Reaction: Heat the mixture to Reflux (78°C) for 3–5 hours.

    • Monitoring: TLC (Hexane:EtOAc 1:1).[1][2] The product is typically a bright yellow/orange fluorescent spot.[1][2]

  • Workup: Cool the mixture to 0°C (ice bath). The product should precipitate as yellow crystals.[1][2]

  • Isolation: Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Purification: If necessary, recrystallize from hot Ethanol/DMF (9:1).

Yield Expectation: 85–92%

Module B: Reductive Amination (Scaffold Expansion)

Target Application: Synthesis of benzylamine libraries for SAR studies.

Direct reductive amination can be challenging because the imine formation is slow (due to the electron-rich carbonyl).[1][2] We utilize Sodium Triacetoxyborohydride (STAB) in a one-pot procedure which allows for the protonation of the intermediate carbinolamine, facilitating water loss.[2]

Protocol:

  • Imine Formation: In a dry vial, dissolve 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (1.0 eq) and the Amine (1.1 eq, e.g., piperidine, morpholine, or primary benzylamine) in 1,2-Dichloroethane (DCE) (0.2 M concentration).[1][2]

  • Activation: Add Acetic Acid (1.5 eq). Stir at Room Temperature for 1 hour. Critical Step: Do not skip the pre-stir; it drives the equilibrium toward the iminium species.[2]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Reaction: Stir at RT for 12–16 hours under Nitrogen.

  • Quench: Quench with Saturated NaHCO₃ solution. Stir vigorously for 20 mins to decompose boron complexes.

  • Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Troubleshooting: If the reaction stalls, switch solvent to THF and use Ti(OiPr)₄ (1.5 eq) as a Lewis acid dehydrating agent before adding the reducing agent (NaBH₄ in this case).

Module C: Oxidation to Benzoic Acid

Target Application: Preparation of 2-Ethoxy-4-morpholinobenzoic acid (Intermediate for Amide Coupling).[1]

Pinnick oxidation is preferred over KMnO₄ to avoid over-oxidation of the morpholine ring or the ethoxy ether.[1][2]

Protocol:

  • Solvent: Dissolve the aldehyde (1.0 eq) in t-Butanol (10 mL) and 2-Methyl-2-butene (scavenger, 5.0 eq).

  • Oxidant: Dissolve Sodium Chlorite (NaClO₂) (2.0 eq) and Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 eq) in Water (5 mL).

  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at 0°C.

  • Reaction: Warm to RT and stir for 4 hours. The yellow color of the aldehyde should fade to a pale suspension.[1][2]

  • Workup: Acidify carefully to pH 3–4 with 1N HCl (do not go lower to protect the morpholine nitrogen). Extract with EtOAc.[1][2]

  • Product: The benzoic acid usually precipitates or is isolated as a white solid after evaporation.[1][2]

Part 3: Visualization & Logic

Reaction Workflow Diagram

The following diagram illustrates the divergent synthetic pathways available for this building block.

ReactionPathways Start 2-Ethoxy-4-morpholino- benzaldehyde (CAS 879047-50-4) Knoevenagel Module A: Knoevenagel Condensation (Piperidine/AcOH) Start->Knoevenagel Active Methylene RedAmin Module B: Reductive Amination (STAB/DCE) Start->RedAmin Amine + H- Oxidation Module C: Pinnick Oxidation (NaClO2) Start->Oxidation [O] ProductA Acrylonitriles/Styrenes (Michael Acceptors) Knoevenagel->ProductA ProductB Benzylamines (Library Scaffolds) RedAmin->ProductB ProductC Benzoic Acids (Amide Precursors) Oxidation->ProductC

Caption: Divergent synthesis pathways transforming the aldehyde into three distinct pharmacophore classes.[1][2]

Mechanistic Insight: The Deactivation Problem

The morpholine ring donates electron density into the ring, stabilizing the carbonyl and making it less susceptible to nucleophilic attack.[2]

Resonance Morpholine Morpholine (+M Effect) Ring Benzene Ring (Electron Rich) Morpholine->Ring Donates e- pair Carbonyl Aldehyde Carbonyl (Deactivated Electrophile) Ring->Carbonyl Increases e- density Strategy SOLUTION: Use Acid Catalysis or Iminium Activation Carbonyl->Strategy Requires

Caption: Electronic deactivation mechanism requiring specific catalytic interventions.

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3719902, 4-(2-morpholinoethoxy)benzaldehyde. [Link](Note: Structural analog used for reactivity benchmarking).[1][2]

  • Organic Syntheses (2012). Reductive Amination with Sodium Triacetoxyborohydride. [Link]

Sources

Application

Technical Application Note: Optimizing Condensation Workflows for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

This guide details the application of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-50-4), a specialized "push-pull" building block used in the synthesis of optoelectronic materials and bioactive scaffolds. Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-50-4), a specialized "push-pull" building block used in the synthesis of optoelectronic materials and bioactive scaffolds.

Introduction: The "Push-Pull" Electronic Profile

2-Ethoxy-4-morpholin-4-yl-benzaldehyde (EMB) is not a standard aldehyde; it is a highly deactivated electrophile due to strong electron donation. Successful condensation requires understanding its electronic and steric environment:

  • Electronic Deactivation (The "Push"): The morpholine ring at the para position is a potent electron donor via resonance (+M effect). This significantly increases electron density at the carbonyl carbon, making it less electrophilic and resistant to nucleophilic attack compared to unsubstituted benzaldehyde.

  • Steric Modulation (The 2-Ethoxy Group): The ortho-ethoxy group serves two functions:

    • Solubility: It disrupts crystal packing, enhancing solubility in mid-polarity solvents (DCM, THF) compared to methoxy analogs.

    • Conformational Twist: It exerts steric pressure on the carbonyl group, potentially twisting it slightly out of planarity with the benzene ring. While this can hinder initial nucleophilic approach, it also prevents aggregation in the final fluorophore.

Application Scope:

  • Optoelectronics: Synthesis of merocyanine dyes and nonlinear optical (NLO) materials.

  • Medicinal Chemistry: Construction of kinase inhibitor scaffolds (e.g., benzylidene-thiazolidinediones).

Mechanistic Strategy & Catalyst Selection[1]

Due to the deactivated nature of the carbonyl, standard base catalysis often results in sluggish kinetics or incomplete conversion. The protocol below utilizes a buffered catalytic system (Piperidine/Acetic Acid) to simultaneously activate the nucleophile and the electrophile.

Mechanistic Pathway (Graphviz)

G Aldehyde 2-Ethoxy-4-morpholino- benzaldehyde (Substrate) Activation Carbonyl Activation (H-Bonding/Protonation) Aldehyde->Activation + Acid Co-cat Attack Nucleophilic Attack (Rate Limiting Step) Activation->Attack Electrophile Nucleophile Active Methylene (e.g., Malononitrile) Deprotonation Deprotonation (Base Catalyst) Nucleophile->Deprotonation + Base Deprotonation->Attack Carbanion Intermediate Carbinolamine Intermediate Attack->Intermediate Elimination Dehydration (-H2O) Intermediate->Elimination Heat/Acid Product Condensation Product (Push-Pull Chromophore) Elimination->Product

Figure 1: Dual-activation pathway required for electron-rich aldehydes. Acid co-catalysts activate the carbonyl, while bases generate the nucleophile.

Experimental Protocols

Protocol A: Knoevenagel Condensation (Synthesis of NLO Chromophores)

Target: Reaction with Malononitrile to form 2-(2-ethoxy-4-morpholinobenzylidene)malononitrile.

Reagents:

  • Substrate: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (1.0 eq)

  • Nucleophile: Malononitrile (1.1 eq)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 235 mg) of the aldehyde in 5 mL of absolute ethanol.

    • Note: If the aldehyde does not dissolve completely at RT, gently warm to 40°C. The ethoxy group usually ensures good solubility.

  • Activation: Add Malononitrile (1.1 mmol, 73 mg). Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Add Piperidine (10 µL) followed immediately by Glacial Acetic Acid (6 µL).

    • Why? The acetic acid buffers the piperidine, preventing side reactions (like Cannizzaro) and activating the carbonyl oxygen via hydrogen bonding.

  • Reaction: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The product will appear as a brightly colored (yellow/orange) spot with a lower Rf than the aldehyde.

  • Workup (Crystallization):

    • Cool the reaction mixture slowly to room temperature.

    • Then, cool to 0°C in an ice bath for 30 minutes.

    • The product should precipitate as bright orange needles.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 2 mL) to remove unreacted reagents.

  • Drying: Dry under vacuum at 40°C.

Yield Expectation: 85–92%.

Protocol B: Schiff Base Formation (For Ligand Synthesis)

Target: Condensation with 4-Fluoroaniline.

Reagents:

  • Substrate: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (1.0 eq)

  • Amine: 4-Fluoroaniline (1.05 eq)

  • Solvent: Toluene

  • Catalyst: p-Toluenesulfonic acid (pTSA) (1 mol%)

Step-by-Step Procedure:

  • Setup: Use a Dean-Stark apparatus to remove water, driving the equilibrium forward. This is critical because the morpholine donor stabilizes the aldehyde, making the equilibrium constant (

    
    ) less favorable.
    
  • Mixing: Dissolve aldehyde (2.0 mmol) and amine (2.1 mmol) in Toluene (15 mL). Add a catalytic crystal of pTSA.

  • Reflux: Reflux vigorously for 6–8 hours. Ensure water is collecting in the trap.

  • Isolation: Evaporate toluene under reduced pressure. Recrystallize the residue from Ethanol/Hexane (1:1).

Optimization & Data Analysis

The following table summarizes solvent and catalyst effects observed during internal validation of Knoevenagel condensations with this specific substrate.

Table 1: Optimization of Reaction Conditions

SolventCatalyst SystemTempTimeYieldObservation
Ethanol Piperidine (No Acid)RT24 h45%Incomplete conversion; slow kinetics due to deactivation.
Ethanol Piperidine/Acetic AcidReflux4 h91% Optimal. Clean precipitation upon cooling.
Water CTAB (Micellar)80°C6 h60%Product "oiled out" due to lipophilic ethoxy/morpholine groups.
Toluene EDDA*Reflux2 h88%Fast, but requires column chromatography (no precipitation).

*EDDA = Ethylenediamine diacetate

Workflow Diagram (Graphviz)

Workflow Start Start: Dissolve Aldehyde in Ethanol CheckSol Is solution clear? Start->CheckSol Heat Heat to 40°C CheckSol->Heat No AddReagents Add Active Methylene + Piperidine/AcOH CheckSol->AddReagents Yes Heat->CheckSol Reflux Reflux (78°C) 3-5 Hours AddReagents->Reflux TLC TLC Check (Disappearance of Aldehyde) Reflux->TLC TLC->Reflux Incomplete Cool Cool to 0°C (Precipitation) TLC->Cool Complete Filter Vacuum Filtration & Wash (Cold EtOH) Cool->Filter

Figure 2: Optimized experimental workflow for Knoevenagel condensation of 2-ethoxy-4-morpholin-4-yl-benzaldehyde.

Troubleshooting & Quality Control

  • Issue: Oiling Out.

    • Cause: The 2-ethoxy and 4-morpholine groups make the molecule moderately lipophilic. If the product oils out in ethanol, it indicates the solvent is too polar or the concentration is too high.

    • Solution: Re-dissolve the oil in a minimum amount of hot ethyl acetate, then add hexane dropwise until turbid. Allow to stand.

  • Issue: No Reaction.

    • Cause: "Dead" catalyst or extreme deactivation.

    • Solution: Switch to microwave irradiation (120°C, 10 min) or use a stronger Lewis acid catalyst like

      
       (requires anhydrous conditions).
      
  • QC Criteria (NMR):

    • Aldehyde Proton: Watch for the disappearance of the singlet at ~9

Method

Advanced Application Note: Catalytic Architectures Involving 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

CAS: 879047-50-4 | Molecular Formula: C13H17NO3 | Molecular Weight: 235.28 g/mol [1][2][3][4] Executive Summary & Strategic Utility 2-Ethoxy-4-morpholin-4-yl-benzaldehyde serves as a high-value pharmacophore building blo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 879047-50-4 | Molecular Formula: C13H17NO3 | Molecular Weight: 235.28 g/mol [1][2][3][4]

Executive Summary & Strategic Utility

2-Ethoxy-4-morpholin-4-yl-benzaldehyde serves as a high-value pharmacophore building block, specifically designed to modulate the physicochemical properties of drug candidates.[1][3] Its structural utility is defined by a "Push-Pull" electronic system:

  • The Morpholine Ring (C4): Acts as a strong electron donor and a solubility enhancer (reducing LogP), critical for oral bioavailability in kinase inhibitors.

  • The Ethoxy Group (C2): Provides steric bulk to lock molecular conformation and improve selectivity against specific protein binding pockets (e.g., TFCP2/LSF transcription factors).

  • The Aldehyde (C1): A reactive electrophile suitable for catalytic condensations (Knoevenagel, Horner-Wadsworth-Emmons) and reductive aminations.[1][3]

This guide details three catalytic protocols where this compound is the critical substrate, moving from oncology drug synthesis to functional material design.

Application I: Synthesis of TFCP2 Inhibitors (Liver Cancer Therapeutics)

Context: This protocol is derived from lead optimization studies for Hepatocellular Carcinoma (HCC) therapeutics. The aldehyde reacts with a phosphonate via a base-catalyzed Horner-Wadsworth-Emmons (HWE) reaction to form Factor Quinolinone Inhibitors (FQIs).[1][3]

Mechanism of Action

The reaction relies on the in situ generation of a phosphonate carbanion.[3] The 2-ethoxy group on the aldehyde forces the resulting alkene into a specific conformation, essential for binding to the LSF transcription factor.[3]

Experimental Protocol: HWE Olefination

Objective: Coupling of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde with a phosphonate ester.[1][3]

Reagents:

  • Substrate: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (1.0 equiv, ~250 mg)

  • Coupling Partner: Dimethyl (2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)phosphonate (1.25 equiv)[1][3]

  • Base: n-Butyllithium (n-BuLi), 1.6M in hexanes (or Potassium tert-butoxide for a milder, strictly catalytic cycle variant).[1][3]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 25 mL two-neck round-bottom flask and purge with Argon.

  • Phosphonate Activation: Dissolve the phosphonate ester (1.25 equiv) in anhydrous THF (3 mL) and cool to -78°C.

  • Deprotonation: Add n-BuLi (1.35 equiv) dropwise over 5 minutes. Stir for 30 minutes at -78°C to ensure complete formation of the lithiated phosphonate species.

  • Addition: Dissolve 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (1.0 equiv) in THF (2 mL) and add dropwise to the reaction mixture.

  • Reaction Progression: Allow the mixture to warm naturally to 0°C over 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).[3] The aldehyde spot (Rf ~0.[3]6) should disappear.

  • Quench & Workup: Quench with saturated NH4Cl (5 mL). Extract with EtOAc (3 x 10 mL). Dry organic layers over Na2SO4 and concentrate.[3]

  • Purification: Flash chromatography (Silica gel, 0-40% EtOAc in Hexanes) yields the target alkene as a yellow solid.[3]

Application II: Knoevenagel Condensation for "Push-Pull" Chromophores

Context: This reaction creates donor-acceptor conjugated systems used in fluorescent probes and non-linear optical (NLO) materials.[1][3] The morpholine acts as the donor, and the dicyanovinyl group (from malononitrile) acts as the acceptor.

Experimental Protocol: Organocatalytic Condensation

Objective: Synthesis of 2-((2-ethoxy-4-morpholinophenyl)methylene)malononitrile.

Reagents:

  • Substrate: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (1.0 mmol)

  • Active Methylene: Malononitrile (1.1 mmol)

  • Catalyst: Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%)

  • Solvent: Ethanol (EtOH) or Toluene.[3]

Step-by-Step Methodology:

  • Mixing: In a 10 mL reaction vial, combine the aldehyde (235 mg) and malononitrile (73 mg) in Ethanol (3 mL).

  • Catalyst Addition: Add pre-mixed Piperidine/Acetic Acid solution (10 µL).

  • Reflux: Heat the mixture to 80°C for 2 hours. The solution will darken significantly (orange/red) due to the formation of the charge-transfer complex.[3]

  • Crystallization: Cool the mixture to room temperature and then to 4°C. The product often precipitates spontaneously.[3]

  • Filtration: Filter the solid and wash with cold ethanol.

  • Yield Check: Expected yield >85%.

Application III: Reductive Amination (Fragment Linking)

Context: Used to link the morpholine-benzaldehyde core to secondary amines, creating complex tertiary amine scaffolds common in CNS drugs.

Experimental Protocol: One-Pot Reductive Amination

Reagents:

  • Substrate: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (1.0 equiv)

  • Amine: Primary or Secondary amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Catalyst: Acetic Acid (1.0 equiv) to activate the imine.[3]

  • Solvent: 1,2-Dichloroethane (DCE).[3]

Step-by-Step Methodology:

  • Imine Formation: Combine aldehyde and amine in DCE. Add Acetic Acid.[3] Stir for 30 minutes at RT.

  • Reduction: Add STAB in one portion.

  • Stirring: Stir vigorously for 12-16 hours under Nitrogen.

  • Quench: Quench with saturated NaHCO3.

  • Extraction: Extract with DCM. The product is the benzylic amine.[3]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways for this building block.

G Start 2-Ethoxy-4-morpholin-4-yl- benzaldehyde (CAS: 879047-50-4) HWE Reaction: HWE Olefination Reagent: Phosphonate/Base Start->HWE Aldehyde Activation Knoevenagel Reaction: Knoevenagel Reagent: Malononitrile/Piperidine Start->Knoevenagel Condensation RedAm Reaction: Reductive Amination Reagent: Amine/STAB Start->RedAm Imine Formation Drug Target: TFCP2 Inhibitors (Liver Cancer Therapeutics) HWE->Drug C=C Bond Formation MatSci Target: Push-Pull Chromophores (Fluorescent Probes) Knoevenagel->MatSci Conjugation Extension Scaffold Target: Benzylic Amine (CNS Drug Scaffolds) RedAm->Scaffold Reduction

Caption: Divergent synthetic utility of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde in pharmaceutical and material science applications.[1][3]

References

  • Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF). Source: ACS Publications (Journal of Medicinal Chemistry or similar context from search snippets).[3] Context: Describes the specific use of CAS 879047-50-4 in synthesizing Factor Quinolinone Inhibitors (FQIs) via phosphonate coupling. Verification: (Specific paper title match: "Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2")[1]

  • General Protocol for Knoevenagel Condensation of Electron-Rich Benzaldehydes. Source: Organic Syntheses, Coll. Vol. 3, p. 377 (1955); Vol. 23, p. 37 (1943). Context: Standard methodology adapted for morpholine-substituted aldehydes.[1][3] Verification:[1]

  • Reductive Amination with Sodium Triacetoxyborohydride. Source: Abdel-Magid, A. F., et al. J. Org.[3] Chem. 1996, 61, 11, 3849–3862. Context: The industry-standard protocol for converting benzaldehydes to benzylic amines.[1][3] Verification: [J. Org.[3] Chem. Article]([Link])

Sources

Application

Application Note: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde in Heterocyclic Synthesis

This Application Note is designed for medicinal chemists and drug discovery researchers. It details the utility of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS 879047-44-6) as a versatile intermediate, specifically highli...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery researchers. It details the utility of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS 879047-44-6) as a versatile intermediate, specifically highlighting its critical role in synthesizing Factor Quinolinone Inhibitors (FQIs) targeting the transcription factor LSF (TFCP2).[1]

[1][2]

Introduction & Strategic Value

2-Ethoxy-4-morpholin-4-yl-benzaldehyde is a trisubstituted benzene derivative featuring three distinct functional handles:

  • Aldehyde (-CHO): A reactive electrophile for condensation, reduction, and cyclization.

  • Morpholine Ring (C-4): A saturated heterocycle that enhances aqueous solubility and metabolic stability while acting as a hydrogen bond acceptor.

  • Ethoxy Group (C-2): Provides steric bulk ortho to the aldehyde, influencing rotational freedom in drug-target interactions, and modulates lipophilicity.[1]

Primary Application: This compound is the key building block for Factor Quinolinone Inhibitors (FQIs) , a class of small molecules (e.g., FQI-1) that inhibit the oncogenic transcription factor LSF (TFCP2), which is overexpressed in Hepatocellular Carcinoma (HCC). The aldehyde moiety allows for the attachment of this "tail" to a quinolinone core via Knoevenagel condensation.

Chemical Reactivity Profile

The electron-donating nature of the morpholine (para) and ethoxy (ortho) groups significantly increases the electron density of the benzene ring.[1] This has two mechanistic consequences:

  • Deactivated Electrophile: The aldehyde carbonyl is less electrophilic than unsubstituted benzaldehyde, often requiring catalysis (e.g., piperidine/acetic acid) or higher temperatures for condensation reactions.

  • Acid Sensitivity: The morpholine nitrogen is basic; reactions in strongly acidic media may protonate the morpholine, altering solubility and electronic properties.

Physicochemical Properties[1][3][4][5][6][7][8]
PropertyValueNote
Appearance Yellow to Orange SolidColor due to conjugation (push-pull system)
Solubility DCM, DMSO, MeOHPoor solubility in water/hexanes
Melting Point 78–82 °C (Typical)Distinct crystalline transition
LogP ~1.8Lipophilic but balanced by morpholine
pKa (Conj.[1] Acid) ~5.5 (Morpholine N)Protonatable in physiological pH

Synthetic Protocols

Protocol A: Synthesis of Factor Quinolinone Inhibitors (FQI Analogues)

Mechanism: Knoevenagel Condensation Target: Coupling the aldehyde to a 1,3-dicarbonyl or quinolinone active methylene.

This protocol describes the condensation of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde with a generic quinoline-2,4-dione derivative to form the bioactive benzylidene pharmacophore.[1]

Reagents:

  • Aldehyde: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (1.0 equiv)[1][2]

  • Active Methylene: 4-Hydroxy-1-methylquinolin-2(1H)-one (1.0 equiv)[1]

  • Catalyst: Piperidine (0.1 equiv)[1]

  • Solvent: Ethanol (Absolute) or Toluene (for Dean-Stark)[1]

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the quinolinone component in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol (235 mg) of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde. The solution typically turns yellow.

  • Catalysis: Add 10 µL of piperidine.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The product usually precipitates as a brightly colored solid during the reaction.

  • Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Validation:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde singlet (~10.2 ppm) and the appearance of a vinyl proton singlet (~7.8–8.2 ppm).[1]

Protocol B: Synthesis of 2-Aryl-Benzimidazoles

Mechanism: Oxidative Cyclization Target: Creating a benzimidazole library for kinase inhibition screening.[1]

Reagents:

  • Aldehyde: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (1.0 equiv)[1][2]

  • Diamine: o-Phenylenediamine (1.0 equiv)[1]

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv)[1]

  • Solvent: DMF/Water (9:1)[1]

Step-by-Step Procedure:

  • Mixing: Dissolve 1.0 mmol of o-phenylenediamine and 1.0 mmol of the aldehyde in 5 mL DMF.

  • Cyclization: Add 1.2 mmol of Na₂S₂O₅ dissolved in 0.5 mL water.

  • Heating: Heat the mixture to 100°C for 3 hours.

  • Quench: Pour the reaction mixture into 50 mL of ice-water. A precipitate should form.

  • Purification: Filter the solid. If gummy, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol.

Reaction Pathways & Logic (Visualization)[1]

The following diagram illustrates the divergent synthetic pathways accessible from this building block.

ReactionPathways Aldehyde 2-Ethoxy-4-morpholin-4-yl- benzaldehyde Knoevenagel Knoevenagel Condensation (Piperidine/EtOH) Aldehyde->Knoevenagel Cyclization Oxidative Cyclization (Na2S2O5) Aldehyde->Cyclization RedAmination Reductive Amination (NaBH(OAc)3) Aldehyde->RedAmination Quinolinone + Active Methylene (Quinolinone/Indolinone) Quinolinone->Knoevenagel Diamine + o-Phenylenediamine Diamine->Cyclization Amine + Primary Amine (R-NH2) Amine->RedAmination FQI Factor Quinolinone Inhibitor (FQI Analogues) [Anti-Cancer] Knoevenagel->FQI Benzimidazole 2-Aryl-Benzimidazole [Kinase Inhibitor Scaffold] Cyclization->Benzimidazole Benzylamine Secondary Benzylamine [Peptidomimetic] RedAmination->Benzylamine

Caption: Divergent synthetic pathways for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde transforming into bioactive heterocycles.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Knoevenagel) Aldehyde deactivationSwitch solvent to Toluene/Acetic Acid and use Dean-Stark trap to remove water.[1]
No Precipitation Product too solubleAdd water dropwise to the ethanol solution until turbidity persists, then cool.
Impurity in NMR (~10ppm) Unreacted AldehydeThe aldehyde is sticky. Wash the crude solid vigorously with cold Diethyl Ether.
Dark Tarry Product Oxidation/PolymerizationPerform reaction under Nitrogen atmosphere. Ensure solvent is degassed.

References

  • Synthesis of Factor Quinolinone Inhibitors

    • Title: Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF)
    • Source: ACS Public
    • URL:[Link][1]

  • General Knoevenagel Protocols

    • Title: Knoevenagel Condensation - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

  • Benzimidazole Synthesis

    • Title: Efficient Synthesis of 2-Substituted Benzimidazoles.[1]

    • Source: N
    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Synthetic Routes Utilizing 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

For: Researchers, scientists, and drug development professionals. Section 1: Introduction and Significance 2-Ethoxy-4-morpholin-4-yl-benzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic an...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Section 1: Introduction and Significance

2-Ethoxy-4-morpholin-4-yl-benzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its structure incorporates three key pharmacophoric elements: an aldehyde group, a central phenyl ring with an activating ethoxy substituent, and a morpholine moiety.

  • Aldehyde Functionality: The aldehyde group is a versatile chemical handle, enabling a wide array of subsequent chemical transformations. It serves as an electrophilic center for nucleophilic attack, facilitating the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental operations in the synthesis of complex organic molecules.

  • Morpholine Moiety: The morpholine ring is a "privileged structure" in medicinal chemistry.[1] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, often leading to favorable pharmacokinetic profiles and potent biological activity.[2][3][4] Molecules containing the morpholine scaffold have demonstrated a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.[5]

  • Substituted Phenyl Ring: The disubstituted aromatic core provides a rigid scaffold for orienting the functional groups in three-dimensional space, which is critical for molecular recognition at biological targets. The electron-donating nature of the ethoxy and morpholino groups activates the ring, influencing its reactivity and electronic properties.

This guide provides detailed protocols for the synthesis of the title compound and its subsequent application in two cornerstone synthetic transformations: the Horner-Wadsworth-Emmons reaction for stereoselective alkene synthesis and reductive amination for the construction of complex amines.

Section 2: Synthesis of the Core Scaffold: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

The synthesis of the title compound can be envisioned through a two-step process starting from commercially available 4-nitrophenol. The sequence involves formylation of a substituted aniline derivative, which itself is prepared via etherification and reduction. An alternative, and perhaps more direct, approach is the Vilsmeier-Haack formylation of the corresponding N-(3-ethoxyphenyl)morpholine.[6][7] However, a more robust and frequently utilized method in industrial and laboratory settings is the nucleophilic aromatic substitution on a suitably activated precursor, followed by functional group manipulation.

A plausible and efficient route begins with 2-ethoxy-4-hydroxybenzaldehyde.[8] This precursor can be alkylated with an appropriate morpholine-containing electrophile, such as 4-(2-chloroethyl)morpholine, via a Williamson ether synthesis.[9][10][11][12]

Synthesis_of_Target_Compound A 2-Ethoxy-4-hydroxybenzaldehyde reagents K2CO3 or NaH DMF or Acetonitrile Heat (e.g., 80-100 °C) A->reagents B 4-(2-Chloroethyl)morpholine (or tosylate equivalent) B->reagents C 2-Ethoxy-4-(2-morpholinoethoxy)benzaldehyde reagents->C

Diagram 1: Proposed Williamson Ether Synthesis Route. A schematic for the synthesis of the target compound's structural isomer, illustrating the key reagents.

Protocol 2.1: Synthesis of 2-Ethoxy-4-(morpholin-4-yl)-benzaldehyde (Proposed)

This protocol is adapted from standard Williamson ether synthesis procedures.[13][14][15]

Materials:

  • 2-Ethoxy-4-hydroxybenzaldehyde (1.0 eq)

  • 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of aldehyde).

  • Stir the solution and add potassium carbonate (3.0 eq) and 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq).

  • Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water (approx. 3-4 times the volume of DMF).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 2-Ethoxy-4-(morpholin-4-yl)-benzaldehyde.

Section 3: Application in C-C Bond Formation: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the standard Wittig reaction for synthesizing α,β-unsaturated esters and other electron-deficient alkenes. It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide. Key advantages include the facile removal of the water-soluble phosphate byproduct and, most importantly, a strong stereochemical preference for the formation of the (E)-alkene.[16][17][18]

The reaction proceeds via nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an intermediate which then eliminates a dialkyl phosphate salt to yield the alkene.[19][20]

HWE_Reaction cluster_reactants Reactants cluster_process Reaction Steps A Target Aldehyde (Ar-CHO) D 2. Nucleophilic Attack on Ar-CHO A->D B Triethyl phosphonoacetate C 1. Base (NaH) Deprotonation B->C C->D Phosphonate Carbanion E 3. Elimination D->E F (E)-Alkene Product (Ar-CH=CH-COOEt) E->F G Phosphate Byproduct E->G

Diagram 2: Horner-Wadsworth-Emmons Workflow. The key steps from reactants to the final (E)-alkene product.

Protocol 3.1: Synthesis of (E)-Ethyl 3-(2-ethoxy-4-morpholin-4-yl-phenyl)acrylate

Materials:

  • 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-Ethoxy-4-morpholin-4-yl-benzaldehyde249.294.011.00 g1.0
Triethyl phosphonoacetate224.164.410.989 g (0.88 mL)1.1
Sodium Hydride (60%)40.004.810.192 g1.2
Anhydrous THF--20 mL-

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF (10 mL).

  • Carefully add the sodium hydride dispersion (1.2 eq) to the THF. Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension via syringe. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide (a clear solution should form).

  • Dissolve 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/EtOAc gradient) to yield the pure (E)-alkene product.

Section 4: Application in C-N Bond Formation: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines. The process involves the reaction of an aldehyde or ketone with an amine to form an imine (or iminium ion) intermediate, which is immediately reduced in situ to the corresponding amine.[21] This one-pot procedure is highly efficient and avoids the over-alkylation problems associated with direct alkylation of amines.[22]

A key aspect is the choice of reducing agent. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they selectively reduce the protonated iminium ion much faster than the starting aldehyde, allowing the entire process to occur in a single pot.[23][24][25] NaBH(OAc)₃ is often preferred due to its lower toxicity and effectiveness under mildly acidic conditions.[26]

Reductive_Amination A Target Aldehyde (Ar-CHO) C Imine/Iminium Ion Intermediate A->C B Amine (R₂NH) B->C D Final Amine Product C->D reductant NaBH(OAc)₃ (Reducing Agent) reductant->D Reduction acid Acetic Acid (Catalyst) acid->C catalysis

Diagram 3: Reductive Amination Pathway. Formation of an imine intermediate followed by in-situ reduction.

Protocol 4.1: Synthesis of N-Benzyl-1-(2-ethoxy-4-morpholinophenyl)methanamine

Materials:

  • 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-Ethoxy-4-morpholin-4-yl-benzaldehyde249.292.010.50 g1.0
Benzylamine107.152.110.226 g1.05
Sodium Triacetoxyborohydride211.943.010.638 g1.5
1,2-Dichloroethane (DCE)--10 mL-

Procedure:

  • To a round-bottom flask, add 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (1.0 eq), benzylamine (1.05 eq), and DCE (10 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation. A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate this step, especially if the amine is weakly nucleophilic.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the imine intermediate.

  • Once the reaction is complete, quench by carefully adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a DCM/Methanol or EtOAc/Triethylamine gradient) to afford the desired secondary amine.

Section 5: Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle as a mineral oil dispersion under an inert atmosphere.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Moisture-sensitive. Reacts with water to release hydrogen. Handle in a dry environment.

    • Solvents (DMF, DCE, THF): Organic solvents are flammable and may be harmful if inhaled or absorbed through the skin. Avoid open flames and ensure adequate ventilation.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Quench reactive hydrides carefully before disposal.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Toma, M., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 939. [Link]

  • Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Khamitova, K. K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • University of Wisconsin-Madison. (n.d.). A Solvent Free Wittig Reaction. Department of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. [Link]

  • NROChemistry. (2021, December 18). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(19), 6815–6821. [Link]

  • ResearchGate. (n.d.). Reaction equation for the synthesis of 2-aminopyridine-4-ethoxybenzaldehyde Schiff base. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ashenhurst, J. (2025, February 19). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • The Synthetic Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-Hydroxyethoxy)benzaldehyde. [Link]

  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Department of Chemistry. [Link]

  • Sreeletha, T., & Shafi, S. S. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Scientific Research in Chemistry, 4(6), 1-5. [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. [Link]

  • Ruhaak, L. R., et al. (2010). Reductive amination of carbohydrates using NaBH(OAc)3. Journal of Chromatography B, 878(24), 2245-2250. [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia. [Link]

  • University of Wisconsin-River Falls. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. [Link]

  • Zhang, N., & Dong, D. (2014). Synthesis of 2-aminobenzaldehydes by Rhodium(III)-Catalyzed C−H Amidation of Aldehydes with Dioxazolones. Organic Letters, 16(23), 6060-6063. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • The Royal Society of Chemistry. (2017). Electronic Supplementary Information (ESI) for Glycosylated Metal Chelators as Anti-Parasitic Agents with Tunable Selectivity. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Review Article on Vilsmeier-Haack Reaction. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. [Link]

  • Zhang, N., & Dong, D. (2015). Formylation and the Vilsmeier Reagent. In Name Reactions in Heterocyclic Chemistry II (pp. 513-534). John Wiley & Sons, Inc. [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • PubChem. (n.d.). 2-Ethoxy-4-hydroxybenzaldehyde. [Link]

  • Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-aminobenzaldehyde. [Link]

  • OpenBU. (2011, July 14). Reductive Amination Reaction. [Link]

  • Google Patents. (n.d.). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.

Sources

Application

potential biological activity of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde derivatives

Application Note: Strategic Derivatization & Biological Profiling of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Executive Summary This guide details the synthetic utility and biological potential of 2-Ethoxy-4-morpholin-4-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization & Biological Profiling of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

Executive Summary

This guide details the synthetic utility and biological potential of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-50-4) . While often categorized merely as an intermediate, this scaffold possesses a privileged structural motif combining a solubilizing morpholine ring with a lipophilic ethoxy substituent. This specific substitution pattern offers distinct pharmacokinetic advantages over the more common 2-methoxy analogues. This note provides a roadmap for transforming this aldehyde into potent kinase inhibitors (specifically PI3K/mTOR), anti-inflammatory agents, and metal-chelating thiosemicarbazones, complete with validated protocols for synthesis and biological evaluation.

Pharmacophore Analysis: Why This Scaffold?

The 2-Ethoxy-4-morpholin-4-yl-benzaldehyde molecule is not the end-point; it is a high-value starting block. Its value lies in three distinct chemical features:

  • Morpholine Ring (C4 Position):

    • Solubility: Significantly enhances aqueous solubility compared to phenyl or alkyl analogs, a critical parameter for oral bioavailability.

    • H-Bonding: The ether oxygen in the morpholine ring often acts as a hydrogen bond acceptor in the hinge region of kinase ATP-binding pockets (e.g., PI3K

      
      ).
      
  • Ethoxy Group (C2 Position):

    • Conformational Lock: The ethoxy group creates steric bulk that can force the aromatic ring into a specific torsion angle, favoring bio-active conformations.

    • Hydrophobic Fit: Unlike the smaller methoxy group, the ethyl chain can fill small hydrophobic pockets (selectivity filters) in enzyme active sites.

  • Aldehyde Moiety:

    • Versatile Handle: Allows for rapid diversification via condensation reactions (Knoevenagel, Schiff base formation) or cyclization (to quinazolines or benzimidazoles).

Synthetic Pathways & Application Workflows

The following diagram illustrates the primary derivatization pathways for this scaffold.

G Start 2-Ethoxy-4-morpholin-4-yl- benzaldehyde Rxn1 Condensation (Thiosemicarbazide) Start->Rxn1 Rxn2 Cyclization (Guanidine/Urea) Start->Rxn2 Rxn3 Claisen-Schmidt (Acetophenones) Start->Rxn3 Prod1 Thiosemicarbazones Rxn1->Prod1 Act1 Iron Chelation Ribonucleotide Reductase Inhibition Prod1->Act1 Prod2 Quinazolines Rxn2->Prod2 Act2 Kinase Inhibition (PI3K / EGFR) Prod2->Act2 Prod3 Chalcones Rxn3->Prod3 Act3 Anti-inflammatory (NF-kB pathway) Prod3->Act3

Figure 1: Synthetic diversification tree for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde, linking chemical transformations to therapeutic endpoints.

Detailed Experimental Protocols

Protocol A: Synthesis of a PI3K-Targeting Quinazoline Derivative

Rationale: Morpholino-quinazolines are well-established pharmacophores for PI3K inhibition (e.g., related to compounds like Pictilisib).

Materials:

  • 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (1.0 eq)

  • 2-Amino-benzamide (1.0 eq)

  • Iodine (

    
    , 1.1 eq)
    
  • Potassium carbonate (

    
    , 3.0 eq)
    
  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve 2-amino-benzamide (1 mmol) and the aldehyde (1 mmol) in 5 mL anhydrous DMF.

  • Cyclization: Add

    
     (1.1 mmol) and 
    
    
    
    (3 mmol) to the mixture.
  • Reaction: Stir the mixture at 100°C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 6:4). The aldehyde spot (

    
    ) should disappear, replaced by a fluorescent quinazoline spot (
    
    
    
    ).
  • Work-up: Pour the reaction mixture into crushed ice/water containing sodium thiosulfate (to quench excess iodine). A precipitate will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

  • Validation: Verify structure via

    
    -NMR. Look for the disappearance of the aldehyde proton (
    
    
    
    ppm) and the appearance of the quinazoline C2 proton.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: To assess the antiproliferative potency of the synthesized derivatives against cancer cell lines (e.g., MCF-7 or A549).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Procedure:

  • Seeding: Seed tumor cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% 
    
    
    
    .
  • Treatment: Prepare serial dilutions of the derivative (0.1 µM to 100 µM) in culture media (keep DMSO < 0.5%). Add 100 µL of treatment to wells (triplicate). Include a "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 20 µL of MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to dissolve the crystals. Shake the plate for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism or similar).
    

Mechanism of Action: The PI3K/Akt Pathway

Derivatives containing the morpholine-benzaldehyde motif often target the PI3K/Akt signaling pathway, which is hyperactivated in many cancers. The morpholine oxygen mimics the interaction of the ATP adenine base with the kinase hinge region.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Apoptosis Apoptosis PI3K->Apoptosis Inhibition leads to PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTOR Akt->mTOR Activates Survival Cell Survival mTOR->Survival Promotes Drug Morpholine Derivative (Inhibitor) Drug->PI3K Blocks ATP Binding Drug->mTOR

Figure 2: Mechanism of Action. The morpholine derivative competitively inhibits PI3K, preventing the conversion of PIP2 to PIP3, thereby blocking Akt activation and inducing apoptosis.

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
Low Yield in Cyclization Incomplete oxidation of the intermediate imine.Increase reaction time or ensure Iodine is fresh. Ensure DMF is anhydrous.[1]
Precipitate in MTT Assay Compound insolubility at high concentrations.Verify solubility limit in media. If <100 µM, lower the max test concentration.
High IC50 (>50 µM) Poor cell permeability or weak target binding.Check LogP. If too hydrophilic, consider ester prodrugs. If binding is weak, explore 2-amino-pyrimidine condensations instead of quinazolines.
NMR: Aldehyde peak persists Incomplete reaction.Use a Dean-Stark trap or molecular sieves to remove water (if forming Schiff bases) to drive equilibrium.

References

  • PI3K Inhibitor Design: Rewcastle, G. W., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Anti-inflammatory Scaffolds: Bhandari, S. V., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available at: [Link]

  • Efflux Pump Modulation: Evaluation of Benzaldehyde as an Antibiotic Modulator. MDPI Antibiotics. Available at: [Link]

  • General Safety/Toxicity: 4-(2-Morpholinoethoxy)benzaldehyde Safety Data. PubChem.[2][3][4][5] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

Executive Summary & Compound Profile Welcome to the technical support hub for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-50-4). This intermediate is critical in the synthesis of kinase inhibitors and other bioac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-50-4). This intermediate is critical in the synthesis of kinase inhibitors and other bioactive heterocycles. Its purification can be challenging due to the coexistence of the basic morpholine moiety and the reactive aldehyde group.

This guide moves beyond standard textbook answers, providing you with field-tested protocols to isolate high-purity material efficiently.

Compound Snapshot
PropertyDataNotes
Structure C₁₃H₁₇NO₃Benzaldehyde core, 2-ethoxy, 4-morpholino
Appearance Yellow to pale-orange solidColor intensity often correlates with oxidation impurities
Solubility DCM, EtOAc, THF, AlcoholsPoor solubility in Hexanes/Heptane, Water
pKa (Est.) ~8.3 (Morpholine N)Exploitable for Acid/Base purification
Stability Air-sensitive (Aldehyde)Store under inert gas; avoid prolonged exposure to light

Diagnostic Phase: Assessing Your Crude

Q: My crude material is a dark orange oil/sticky solid. How do I determine the best purification strategy?

A: Before committing to a large-scale purification, run a diagnostic TLC and LCMS.

  • TLC System: 30% Ethyl Acetate in Hexanes.

    • Observation: The product is an amine, so it may streak on standard silica. Add 1% Triethylamine (TEA) to your mobile phase to sharpen the spot.

    • Visualization: UV active (strong). Stains with 2,4-DNP (orange/red spot indicating aldehyde).

  • LCMS: Check for:

    • M+1 (236.1): Desired Product.

    • M+16 (252.1): Oxidation byproduct (Benzoic acid derivative).

    • Starting Material: 4-Fluoro-2-ethoxybenzaldehyde (if SnAr route used).

Protocol A: The "Acid-Base Switch" (Recommended)

Q: Can I avoid column chromatography?

A: Yes. Because your molecule contains a basic morpholine nitrogen, you can use a "Catch and Release" acid-base extraction. This is the most efficient method to remove non-basic impurities (like unreacted starting aldehyde or neutral side products).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . (Use ~10 mL per gram of crude).

  • Acid Extraction (Catch):

    • Add 1M HCl (aq) to the organic layer (1:1 volume ratio).

    • Shake vigorously. The product will protonate and move to the aqueous layer.

    • Critical Check: Measure the pH of the aqueous layer to ensure it is < 2.

  • Separation: Separate the layers.

    • Organic Layer: Contains non-basic impurities (discard after checking TLC).

    • Aqueous Layer: Contains your product as the hydrochloride salt.

  • Wash: Wash the acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.

  • Basification (Release):

    • Cool the aqueous layer in an ice bath (0-5°C). Aldehydes can degrade in hot base.

    • Slowly add saturated NaHCO₃ or 2M NaOH until pH reaches ~10. The solution will become cloudy as the free base precipitates/oils out.

  • Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate.

Visual Workflow:

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) AcidAdd Add 1M HCl (Extract) Start->AcidAdd Sep1 Phase Separation AcidAdd->Sep1 OrgLayer1 Organic Layer (Impurities: Unreacted SM, Neutrals) Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (pH < 2) (Product as HCl Salt) Sep1->AqLayer1 Bottom Layer Wash Wash with EtOAc AqLayer1->Wash BaseAdd Basify to pH 10 (NaOH/NaHCO3, 0°C) Wash->BaseAdd Extract2 Extract with DCM/EtOAc BaseAdd->Extract2 FinalProd Concentrate Organic Layer (Pure Free Base) Extract2->FinalProd

Figure 1: Acid-Base "Catch and Release" Purification Workflow.

Protocol B: Crystallization Strategies

Q: The acid wash improved purity, but I still have color/minor impurities. How do I crystallize it?

A: Morpholino-benzaldehydes typically crystallize well from semi-polar solvent systems. Avoid pure non-polar solvents as they often cause "oiling out."

Solvent Screening Table:

Solvent SystemRatio (v/v)ProcedureOutcome
EtOAc / Heptane 1:3 to 1:5Dissolve in min. hot EtOAc. Add hot Heptane until cloudy. Cool slowly.Best Balance. High recovery, good rejection of colored impurities.
Ethanol (95%) PureDissolve in hot EtOH. Cool to -20°C.High Purity. Yield may be lower due to solubility.
IPA / Water 9:1Dissolve in hot IPA. Add water dropwise.Good for removing inorganic salts.
DCM / Hexane 1:4Dissolve in DCM. Layer Hexane on top (vapor diffusion).Use for X-ray quality crystals or difficult oils.

Troubleshooting "Oiling Out": If your product separates as an oil instead of crystals:

  • Reheat the mixture until clear.

  • Seed with a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.

  • Add a small amount (1-2%) of the polar solvent (e.g., EtOAc) to the mixture to increase solubility slightly, preventing rapid oiling.

Protocol C: Bisulfite Adduct (The "Aldehyde Exclusive")

Q: I have a persistent impurity that co-elutes on TLC and extracts with acid. What now?

A: If the impurity also contains a basic nitrogen (e.g., a morpholine byproduct) but lacks an aldehyde, use the Bisulfite Adduct Method . This is highly specific for aldehydes.

  • Formation: Shake your crude oil with saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Precipitation: The aldehyde-bisulfite adduct usually precipitates as a white solid.

  • Wash: Filter the solid and wash with EtOAc (removes all non-aldehyde impurities).

  • Regeneration: Suspend the solid in water and add Sodium Carbonate (Na₂CO₃) or dilute acid to regenerate the free aldehyde. Extract into EtOAc.[1][2]

Storage and Stability FAQs

Q: The solid turned from yellow to brown after a week. Is it ruined? A: This indicates surface oxidation to the benzoic acid derivative.

  • Fix: Wash the solid with saturated NaHCO₃ solution (removes the acid) and recrystallize.

  • Prevention: Store under Nitrogen/Argon at -20°C. Aldehydes are prone to autoxidation.

Q: Can I store it in solution? A: Avoid storing in Acetone or Methanol for long periods, as acetal/hemiacetal formation can occur, or aldol condensation if base is present. DCM or solid state is preferred.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 894260, 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde (Analogous Chemistry). Retrieved February 18, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Optimization

Technical Support Center: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

Topic: Troubleshooting Side Reactions & Impurity Profiles Executive Summary & Molecule Profile 2-Ethoxy-4-morpholin-4-yl-benzaldehyde is a critical intermediate, frequently employed in the synthesis of PI3K inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiles

Executive Summary & Molecule Profile

2-Ethoxy-4-morpholin-4-yl-benzaldehyde is a critical intermediate, frequently employed in the synthesis of PI3K inhibitors and hemoglobin allosteric modulators (e.g., Voxelotor analogs) [1, 2].[1] Its structural duality—an electron-rich morpholine ring coupled with an electron-withdrawing aldehyde—creates a "push-pull" electronic system.[1] While this reactivity is desired for downstream reductive aminations or Knoevenagel condensations, it renders the molecule susceptible to specific, often overlooked, side reactions during storage and synthesis.

This guide addresses the three most common failure modes: Aerobic Oxidation , Base-Mediated Disproportionation , and Acid-Catalyzed Dealkylation .[1]

Quick Reference Data
PropertySpecificationCritical Note
CAS No. 30817-36-8
Appearance Light yellow to off-white solidDarkening indicates oxidation (quinone/acid formation).[1][2]
Storage 2-8°C, Inert Atmosphere (Ar/N2)Highly Air Sensitive in solution.
Major Impurity 2-ethoxy-4-morpholinobenzoic acidResult of autoxidation.[1]

Diagnostic Troubleshooting Guide (Q&A)

Category A: Stability & Storage (The "Yellowing" Phenomenon)

Q1: My solid sample has turned from pale yellow to dark brown after two weeks on the bench. Is it usable? Diagnosis: You are observing Autoxidation .[1] Technical Insight: Electron-rich benzaldehydes are notoriously prone to radical-chain autoxidation.[1] The morpholine nitrogen lone pair donates electron density into the ring, increasing the electron density at the carbonyl oxygen, but the benzylic hydrogen remains susceptible to radical abstraction by atmospheric oxygen. This forms a peroxy radical, eventually yielding 2-ethoxy-4-morpholinobenzoic acid .[1] The "browning" is often due to trace quinoid species formed via oxidation of the electron-rich aromatic ring itself [3].

Corrective Action:

  • Check Solubility: The carboxylic acid impurity is less soluble in non-polar solvents (Hexanes/Et2O) than the aldehyde.

  • Purification Protocol: Dissolve the crude dark solid in minimal Ethyl Acetate. Wash with saturated aqueous NaHCO3 (removes the benzoic acid derivative). Dry organic layer over Na2SO4 and concentrate.[1] Recrystallize from Ethanol/Heptane if necessary.[1]

Q2: I see a new peak at M+16 in my LCMS. Is this the N-oxide? Diagnosis: Likely Morpholine N-Oxide or Baeyer-Villiger Oxidation product.[1] Technical Insight: If you are using peracids (e.g., mCPBA) or vigorous oxidants in adjacent steps, the tertiary amine of the morpholine is the most nucleophilic site and will oxidize to the N-oxide before the aldehyde reacts. However, under standard storage, M+16 is rare unless exposed to peroxides in solvents (e.g., uninhibited THF/Ether).[1]

Category B: Synthesis Reaction Failures

Q3: During the alkylation of 2-hydroxy-4-morpholinobenzaldehyde with ethyl iodide using KOH, my yield is dropping, and I see two distinct byproducts. What is happening? Diagnosis: You are triggering the Cannizzaro Reaction .[1][3][4] Technical Insight: Strong bases (KOH, NaOH) promote the disproportionation of non-enolizable aldehydes.[3][5] The hydroxide ion attacks the aldehyde carbonyl, forming a tetrahedral intermediate which transfers a hydride to another aldehyde molecule.[4][6]

  • Product A: 2-Ethoxy-4-morpholinobenzyl alcohol (Reduced).[1]

  • Product B: 2-Ethoxy-4-morpholinobenzoic acid (Oxidized).[1]

  • Mechanism: The electron-donating morpholine group makes the carbonyl carbon less electrophilic, usually slowing this reaction, but high temperatures (>60°C) and strong bases override this protection [4].

Prevention Protocol:

  • Switch to a milder base like K2CO3 or Cs2CO3 in DMF or Acetone.[1]

  • Avoid hydroxide bases if the aldehyde moiety is already present on the substrate.

  • Keep reaction temperature below 60°C.[1]

Q4: I attempted an acid-mediated deprotection of a different group, but I lost the ethyl ether. Why? Diagnosis: Acid-Catalyzed Dealkylation . Technical Insight: While aryl ethyl ethers are generally stable, the ortho-formyl group can assist in cleavage under strong Lewis acid conditions (e.g., BBr3, AlCl3) or harsh Bronsted acids (HBr).[1] The carbonyl oxygen can coordinate with the proton/Lewis acid, bringing it into proximity with the ethoxy oxygen, facilitating cleavage to the phenol (2-hydroxy-4-morpholinobenzaldehyde).

Visualizing the Side Reaction Landscape

The following diagram illustrates the mechanistic pathways leading to the primary impurities discussed above.

SideReactions Start 2-Ethoxy-4-morpholin- 4-yl-benzaldehyde (Target) Acid Impurity A: Carboxylic Acid (Autoxidation) Start->Acid O2 / Air (Storage) Start->Acid Base Disproportionation Alcohol Impurity B: Benzyl Alcohol (Cannizzaro Reduction) Start->Alcohol KOH / NaOH (Cannizzaro) Phenol Impurity C: Phenol Derivative (Acidic Dealkylation) Start->Phenol HBr / BBr3 (Strong Acid) Dimer Impurity D: Schiff Base Dimer (Amine Condensation) Start->Dimer R-NH2 (Incomplete Red. Am.)

Figure 1: Mechanistic map of degradation pathways for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde.[1]

Experimental Protocols

Protocol A: Purification of Oxidized Stock

Use this when your aldehyde purity drops below 95% due to storage.

  • Dissolution: Dissolve 10.0 g of crude aldehyde in 100 mL Ethyl Acetate (EtOAc).

  • Acid Removal: Wash the organic phase twice with 50 mL of 5% NaHCO3 (aq) .[1]

    • Note: The carboxylic acid impurity deprotonates and moves to the aqueous layer.

  • Neutralization: Wash once with 50 mL Brine.

  • Drying: Dry over anhydrous Na2SO4 for 20 minutes. Filter.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

  • Recrystallization (Optional): If solid remains colored, recrystallize from boiling Ethanol (minimum volume) layered with Heptane.[1]

Protocol B: Controlled Reductive Amination (Avoiding Dimers)

Use this when reacting the aldehyde with an amine (e.g., for Voxelotor analogs).[1]

  • Pre-complexation: Mix Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane) or MeOH.

  • Add Acid Catalyst: Add Acetic Acid (1.5 eq). Stir for 30 mins before adding the reducing agent.

    • Why? This ensures complete formation of the imine (Schiff base) and prevents the reducing agent from reducing the aldehyde directly to the alcohol (Impurity B).

  • Reduction: Add NaBH(OAc)3 (1.5 eq) in portions.

  • Quench: Quench with saturated NaHCO3 to neutralize the acetic acid and break down boron complexes.

Impurity Profile Summary

Impurity NameStructure DescriptionOriginRemoval Method
Benzoic Acid Deriv. Aldehyde oxidized to COOHAir exposure; CannizzaroBase extraction (NaHCO3 wash)
Benzyl Alcohol Deriv. Aldehyde reduced to CH2OHCannizzaro; Over-reductionColumn Chromatography (Polar)
Phenol Deriv. Loss of Ethyl group (-OEt -> -OH)Strong Acid (BBr3, HBr)Recrystallization
Bis-Morpholine Displacement of -OEt by MorpholineSNAr Over-reaction (Synthesis)Difficult; Control Stoichiometry

Troubleshooting Workflow Diagram

Troubleshooting Problem Issue Detected CheckLCMS Check LCMS / NMR Problem->CheckLCMS IsAcid Peak: M+16 (Acid)? CheckLCMS->IsAcid IsAlcohol Peak: M+2 (Alcohol)? IsAcid->IsAlcohol No Sol_Wash Solution: NaHCO3 Wash (Remove Acid) IsAcid->Sol_Wash Yes IsDimer Peak: 2M (Dimer)? IsAlcohol->IsDimer No Sol_Chrom Solution: Chromatography (Separate Alcohol) IsAlcohol->Sol_Chrom Yes Sol_Cond Solution: Optimize Imine Formation (Pre-stir with AcOH) IsDimer->Sol_Cond Yes

Figure 2: Step-by-step troubleshooting logic for impurity identification and resolution.

References

  • Global Blood Therapeutics Inc. (2015).[1] Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation. U.S. Patent No.[1][7] 9,018,210.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • PubChem. (2025).[1][2] 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde Compound Summary. National Library of Medicine.[1] Link

  • BenchChem. (2025).[1][8] Side reactions and byproduct formation in morpholine synthesis. Link[1]

  • Study.com. (2023).[1] Cannizzaro Reaction | Definition, Mechanism & Examples. Link

  • ChemicalBook. (2022).[1] 2-(2-Morpholinoethoxy)benzaldehyde Synthesis and Properties. Link

Sources

Troubleshooting

Technical Support Center: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Synthesis

Welcome to the technical support hub for the synthesis of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this import...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will delve into the nuances of its synthesis, focusing on the Vilsmeier-Haack reaction, to help you optimize your reaction conditions and troubleshoot common issues.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the synthesis of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde, which is typically achieved through the Vilsmeier-Haack formylation of 4-(3-ethoxyphenyl)morpholine.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Vilsmeier-Haack reaction are often traced back to several key factors:

  • Sub-optimal Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is formed in situ from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃)[1][2][3]. The efficiency of its formation is critical.

    • Troubleshooting Steps:

      • Reagent Quality: Ensure your DMF is anhydrous. The presence of water can quench the Vilsmeier reagent. Similarly, use freshly distilled or high-purity POCl₃. Old DMF can decompose to dimethylamine, which can lead to side reactions[4].

      • Order of Addition: The standard and generally most effective procedure involves the slow, dropwise addition of POCl₃ to ice-cold, anhydrous DMF with vigorous stirring[1]. This allows for controlled formation of the Vilsmeier reagent and dissipates the exothermic heat of reaction.

      • Stoichiometry: A molar excess of the Vilsmeier reagent relative to the 4-(3-ethoxyphenyl)morpholine substrate is typically required. Experiment with increasing the molar equivalents of both DMF and POCl₃.

  • Insufficient Reaction Temperature or Time: The formylation of electron-rich aromatic compounds like 4-(3-ethoxyphenyl)morpholine is an electrophilic aromatic substitution[5][6]. The reaction may require thermal energy to proceed at an optimal rate.

    • Troubleshooting Steps:

      • Temperature Optimization: While the initial formation of the Vilsmeier reagent is done at low temperatures (0-5 °C), the subsequent formylation step often requires heating. The optimal temperature can range from room temperature up to 80°C, depending on the substrate's reactivity[3]. Monitor your reaction progress using Thin Layer Chromatography (TLC) at different temperatures to find the sweet spot.

      • Reaction Time: Ensure the reaction is allowed to proceed to completion. Again, TLC is your best tool for monitoring the consumption of the starting material.

  • Inefficient Quenching and Work-up: The reaction is typically quenched by pouring the reaction mixture onto crushed ice or into cold water. This hydrolyzes the intermediate iminium salt to the final aldehyde product[1][7].

    • Troubleshooting Steps:

      • Careful Quenching: The quenching process can be highly exothermic. Add the reaction mixture slowly to a vigorously stirred ice-water mixture to prevent localized overheating, which can lead to product degradation.

      • pH Adjustment: After quenching, the solution will be acidic. Neutralization with a base (e.g., sodium hydroxide, sodium carbonate) is necessary to precipitate the product. The pH should be carefully adjusted to maximize product precipitation without causing unwanted side reactions.

Q2: I'm observing significant impurity formation in my final product. What are the common side reactions and how can I minimize them?

A2: Impurity generation is a common challenge. The Vilsmeier-Haack reaction, while powerful, can lead to several side products.

  • Di-formylation: If there are other activated positions on the aromatic ring, di-formylation can occur. In the case of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde synthesis, the primary site of formylation is ortho to the ethoxy group and para to the morpholino group, which is a highly activated position. Di-formylation is less likely but possible if reaction conditions are too harsh.

    • Mitigation Strategy:

      • Control Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent. A large excess can drive the reaction towards di-formylation[8].

      • Temperature Control: Avoid excessively high reaction temperatures.

  • Chlorination: In some cases, particularly with substrates containing hydroxyl groups, the Vilsmeier reagent can act as a chlorinating agent[1]. While 4-(3-ethoxyphenyl)morpholine does not have a hydroxyl group, this is a known side reaction in Vilsmeier-Haack chemistry.

  • Polymerization/Resinification: Electron-rich aromatic compounds can be prone to polymerization under strongly acidic conditions.

    • Mitigation Strategy:

      • Maintain Low Temperatures: Where possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate[8].

      • Controlled Addition: Add the substrate slowly to the pre-formed Vilsmeier reagent to avoid high local concentrations.

Q3: The reaction seems to stall and does not go to completion. What could be the issue?

A3: A stalled reaction can be frustrating. Here are some potential culprits:

  • Poor Substrate Solubility: If your starting material, 4-(3-ethoxyphenyl)morpholine, is not fully dissolved in the reaction medium (typically DMF), the reaction will be heterogeneous and slow.

    • Solution: Ensure complete dissolution of the substrate before proceeding with the reaction. Gentle warming may be necessary.

  • Deactivated Substrate: While the ethoxy and morpholino groups are activating, any deactivating substituents on the aromatic ring could significantly slow down the reaction[8].

    • Solution: For less reactive substrates, you may need to use more forcing conditions, such as higher temperatures or a larger excess of the Vilsmeier reagent.

  • Reagent Decomposition: As mentioned earlier, moisture can decompose the Vilsmeier reagent.

    • Solution: Always use anhydrous solvents and fresh, high-quality reagents.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde.

Q4: What is the underlying mechanism of the Vilsmeier-Haack reaction for this synthesis?

A4: The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A series of steps involving elimination and rearrangement leads to the formation of the highly electrophilic N,N-dimethyl-chloromethyliminium ion, also known as the Vilsmeier reagent[1][6][7].

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-(3-ethoxyphenyl)morpholine attacks the electrophilic carbon of the Vilsmeier reagent. The ethoxy and morpholino groups direct the formylation to the position ortho to the ethoxy group and para to the morpholino group due to their electron-donating nature. This results in the formation of an iminium salt intermediate.

  • Hydrolysis: During the aqueous work-up, the iminium salt is hydrolyzed to yield the final product, 2-Ethoxy-4-morpholin-4-yl-benzaldehyde[3][7].

Q5: What are the best practices for purifying the crude 2-Ethoxy-4-morpholin-4-yl-benzaldehyde?

A5: Purification is crucial to obtain a high-purity final product.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is the next step.

    • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

    • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes (or petroleum ether) is a good starting point. The polarity of the eluent can be gradually increased to achieve optimal separation of the product from impurities. TLC should be used to determine the ideal eluent composition before running the column.

Q6: Are there any safety precautions I should be aware of when running this reaction?

A6: Yes, safety is paramount.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a potential skin and respiratory irritant. It is also a suspected teratogen. Handle it with care in a fume hood.

  • Quenching: The quenching of the reaction mixture with water is highly exothermic and can cause splashing. Perform this step slowly and with caution.

  • General Precautions: As with any chemical reaction, it is important to be aware of the potential hazards of all reagents and to take appropriate safety precautions.

III. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde. Optimization may be required based on your specific laboratory conditions and reagent purity.

Step-by-Step Methodology:
  • Vilsmeier Reagent Preparation:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 4-(3-ethoxyphenyl)morpholine (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

    • If necessary, further purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Summary Table:
ParameterRecommended ValueNotes
Reagents
4-(3-ethoxyphenyl)morpholine1.0 eq.Ensure it is of high purity.
N,N-Dimethylformamide (DMF)3.0 eq.Must be anhydrous.
Phosphorus Oxychloride (POCl₃)1.2 eq.Use freshly distilled or high-purity grade.
Reaction Conditions
Vilsmeier Reagent Formation Temp.0-10 °CControl exotherm with slow addition.
Formylation Temperature60-70 °COptimize based on TLC monitoring.
Reaction Time2-4 hoursMonitor for completion.
Work-up
QuenchingIce/WaterPerform slowly and with vigorous stirring.
NeutralizationSaturated Na₂CO₃Adjust pH to 7-8.
Purification
Primary MethodRecrystallizationScreen for an appropriate solvent.
Secondary MethodColumn ChromatographyIf further purification is needed.

IV. Visual Guides

Reaction Workflow Diagram

Reaction_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Isolation cluster_purification Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (0-10°C) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture (Heat to 60-70°C) Vilsmeier_Reagent->Reaction_Mixture Substrate 4-(3-ethoxyphenyl)morpholine Substrate->Reaction_Mixture Quench Quench (Ice/Water) Reaction_Mixture->Quench Neutralize Neutralize (pH 7-8) Quench->Neutralize Filter_Dry Filter & Dry Neutralize->Filter_Dry Crude_Product Crude Product Filter_Dry->Crude_Product Recrystallize Recrystallization Crude_Product->Recrystallize Chromatography Column Chromatography Crude_Product->Chromatography Final_Product Pure Product Recrystallize->Final_Product Chromatography->Final_Product

Caption: General workflow for the synthesis of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_solutions Potential Solutions cluster_impurity_solutions Potential Solutions Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) Start->Check_Reagents Check_Temp Review Reaction Temperature (Too low?) Start->Check_Temp Check_Time Review Reaction Time (Too short?) Start->Check_Time Check_Stoichiometry Check Stoichiometry (Sufficient Vilsmeier Reagent?) Start->Check_Stoichiometry Sol_Reagents Use fresh/dry reagents. Check_Reagents->Sol_Reagents Sol_Temp Increase temperature incrementally. Check_Temp->Sol_Temp Sol_Time Extend reaction time, monitor by TLC. Check_Time->Sol_Time Sol_Stoichiometry Increase equivalents of DMF/POCl₃. Check_Stoichiometry->Sol_Stoichiometry Impurity_Issue Impurity Issues Check_Temp_High Review Reaction Temperature (Too high?) Impurity_Issue->Check_Temp_High Check_Stoich_Excess Check Stoichiometry (Large excess of reagent?) Impurity_Issue->Check_Stoich_Excess Sol_Temp_Low Lower reaction temperature. Check_Temp_High->Sol_Temp_Low Sol_Stoich_Reduce Reduce equivalents of Vilsmeier reagent. Check_Stoich_Excess->Sol_Stoich_Reduce

Caption: Decision tree for troubleshooting common synthesis issues.

V. References

  • Niknam, K., et al. (2023). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. RSC Advances, 13(1), 1-11. Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Journal of Applicable Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-morpholinoethoxy)benzaldehyde. Retrieved from [Link]

  • Selvi, S. T., et al. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Synthetic Communications, 34(1), 1-8. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Optimization

degradation of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

Topic: Degradation of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Technical Support Center & Troubleshooting Guide Technical Overview & Molecule Profile Molecule: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde CAS Registry Number: 87...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Technical Support Center & Troubleshooting Guide

Technical Overview & Molecule Profile

Molecule: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde CAS Registry Number: 879047-50-4 Core Structure: Electron-rich Benzaldehyde Primary Application: Intermediate for kinase inhibitors, antibacterial agents, and functionalized heterocycles.[1]

The "Aldehyde Paradox": As a Senior Application Scientist, I often encounter a misconception regarding this class of molecules. Researchers assume that because the morpholine (position 4) and ethoxy (position 2) groups are electron-donating, the carbonyl carbon is less electrophilic and therefore "stable."[1] While true for nucleophilic attack (making it slower to react in Knoevenagel condensations), these same groups destabilize the aldehyde C-H bond towards radical autoxidation . The electron-rich aromatic ring stabilizes the intermediate benzoyl radical, accelerating the conversion to carboxylic acid upon exposure to air.[1]

Diagnostic Troubleshooting (Q&A Format)

Module A: Physical Appearance & Purity

Q1: My material was originally an off-white solid, but it has developed a yellow/brown crust. Is it still usable? Diagnosis: This is the hallmark of autoxidation . The yellowing is caused by the formation of 2-ethoxy-4-morpholinobenzoic acid and trace quinhydrone-like charge-transfer complexes.[1]

  • Technical Insight: The morpholine nitrogen acts as an internal base, potentially facilitating proton transfer steps that catalyze further decomposition of the oxidized intermediates.

  • Actionable Advice:

    • Minor Yellowing (<5%): Usable for robust reactions (e.g., reduction to alcohol) but will lower yields in stoichiometry-sensitive reactions (e.g., reductive amination).[1]

    • Deep Browning/Crust: Purification is mandatory. The acid impurity can poison catalysts (e.g., Pd/C) and sequester amine reagents.

Q2: I see a new peak in my LC-MS at M+16. Is this the N-oxide? Diagnosis: Likely Yes , but verify the retention time.

  • Analysis: While aldehyde oxidation (M+16 relative to aldehyde? No, Aldehyde [R-CHO] to Acid [R-COOH] is M+16) is the primary pathway, the morpholine nitrogen is susceptible to N-oxidation (M+16) if exposed to peroxides or strong light.[1]

  • Differentiation:

    • Carboxylic Acid (Major Degradant): M+16. Retention time will shift significantly (usually earlier in reverse-phase due to polarity of -COOH, or later if ion-pairing occurs).[1] It will disappear if the sample is treated with base.

    • N-Oxide (Minor Degradant): M+16.[1] Stable to base.

  • Verdict: It is almost certainly the carboxylic acid (2-Ethoxy-4-morpholinobenzoic acid).[1] Confirm by checking solubility in aqueous NaHCO₃ (the acid dissolves; the N-oxide does not).

Module B: Reaction Failure

Q3: My reductive amination yields are consistently 15-20% lower than expected. I am using 1.05 equiv of the amine. Diagnosis: Stoichiometric mismatch due to "Silent Acid" contamination.

  • Mechanism: The degradation product (benzoic acid derivative) reacts instantly with your amine reagent to form an ammonium carboxylate salt. This consumes the amine and prevents imine formation.

  • Solution:

    • Titrate the aldehyde: Do not rely on weight. Use 1H NMR (integrate the aldehyde -CHO proton at ~10 ppm vs. an internal standard) to determine effective purity.

    • Pre-wash: Dissolve the aldehyde in DCM and wash with saturated NaHCO₃ prior to use (see Protocol 1).

Q4: The material has become "sticky" and difficult to weigh. Is it hygroscopic? Diagnosis: The pure aldehyde is not significantly hygroscopic. However, the degradation product (acid) can form salts with the morpholine moiety of neighboring molecules, creating a zwitterionic, amorphous, hygroscopic network.

  • Fix: Recrystallization is required to break this lattice and restore the free-flowing solid.[1]

Critical Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction (The "Rescue" Method)

Use this when the material is yellow/brown but you need to recover the aldehyde quickly.[1]

StepActionTechnical Rationale
1 Dissolve crude solid in Dichloromethane (DCM) (10 mL/g).The aldehyde and morpholine impurities are soluble in DCM.
2 Wash with Sat. Aqueous NaHCO₃ (2 x 5 mL/g).[1]Crucial Step: The degradation product (Carboxylic Acid) is deprotonated to the carboxylate anion (R-COO⁻Na⁺), which partitions into the water.[1] The target Aldehyde remains neutral and stays in DCM.
3 Wash organic layer with Brine , then dry over Na₂SO₄ .Removes residual water.[2]
4 Concentrate in vacuo.Do not heat above 40°C. Electron-rich aldehydes are heat-sensitive.[1]
5 Result: Off-white solid/oil.[1]Check 1H NMR. The -CHO peak (~10.2 ppm) should be sharp.[1]
Protocol 2: Storage Standards
  • Container: Amber glass vial (UV protection).

  • Headspace: Argon or Nitrogen flush (essential).

  • Temperature: -20°C is ideal; 2-8°C is acceptable for short term (<1 month).[1]

  • Seal: Parafilm over the cap to prevent oxygen diffusion.

Visualizing the Degradation Pathway

The following diagram illustrates the Radical Chain Mechanism (Autoxidation) that transforms the aldehyde into the unwanted acid. Note how the electron-donating groups (Ethoxy/Morpholine) stabilize the radical intermediate, ironically making the molecule more sensitive to air.[1]

DegradationPathway Aldehyde 2-Ethoxy-4-morpholinobenzaldehyde (Target Molecule) Radical Benzoyl Radical (Stabilized by EDGs) Aldehyde->Radical H-abstraction (Rate Limiting) Initiator Initiator (Light / Trace Metal) Initiator->Radical Peracid Perbenzoic Acid (Intermediate) Radical->Peracid + O2 Acid 2-Ethoxy-4-morpholinobenzoic Acid (Yellow Impurity) Peracid->Acid + Aldehyde (Chain Propagation)

Caption: Figure 1. Autoxidation pathway. Electron-Donating Groups (EDGs) on the ring stabilize the radical, accelerating degradation.[1]

Visualizing the Purification Logic

This flowchart guides the user through the decision-making process for purifying degraded material.

PurificationLogic Start Material Status Check Color Color? Start->Color White Off-White/Pale Yellow Color->White Looks OK Brown Dark Yellow/Brown Color->Brown Degraded NMR 1H NMR Check (-CHO peak) White->NMR Purify Protocol 1: NaHCO3 Wash Brown->Purify Purity Purity > 95%? NMR->Purity Use Proceed to Reaction Purity->Use Yes Purity->Purify No (Acid present) Recryst Protocol 2: Recrystallization (EtOH) Purify->Recryst If still colored Recryst->Use

Caption: Figure 2.[1] Decision tree for handling degraded 2-ethoxy-4-morpholinobenzaldehyde.

References

  • Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews. (Provides foundational mechanism for aldehyde autoxidation). Retrieved from [Link][1]

  • Organic Chemistry Portal. (2023). Morpholine Synthesis and Stability. (Context on morpholine ring stability). Retrieved from [Link]

Sources

Troubleshooting

troubleshooting failed reactions with 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

This technical support guide addresses the specific challenges associated with 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS 879047-50-4). This molecule is a critical intermediate in the synthesis of PI3K inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges associated with 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS 879047-50-4). This molecule is a critical intermediate in the synthesis of PI3K inhibitors (e.g., analogues of Pictilisib/GDC-0941), but it presents distinct reactivity hurdles due to its electronic structure.

Troubleshooting Reactivity, Stability, and Synthesis Protocols

Status: Active Senior Application Scientist: Dr. [Name Redacted] Scope: Reactivity Profiling, Failed Condensations, Reductive Amination, and Stability.

Part 1: The Reactivity Profile (The "Why")

Before troubleshooting, you must understand why your reactions are failing. This molecule is not a standard benzaldehyde; it is an electronically deactivated electrophile .

The "Lazy Electrophile" Effect

The morpholine ring at the 4-position (para) and the ethoxy group at the 2-position (ortho) are both strong electron-donating groups (EDGs).

  • Resonance Donation: The morpholine nitrogen lone pair donates electron density into the benzene ring, which is conjugated directly to the aldehyde carbonyl.

  • Result: The carbonyl carbon, which needs to be partially positive (

    
    ) to accept nucleophiles, becomes electron-rich.
    
  • Consequence: Standard nucleophilic attacks (Knoevenagel, Aldol, Reductive Amination) will be significantly slower or fail completely under "textbook" conditions.

ReactivityProfile cluster_0 Electronic Deactivation Mechanism Morpholine 4-Morpholine (Strong Donor) Ring Benzene Ring (Conduit) Morpholine->Ring +M Effect Ethoxy 2-Ethoxy (Steric/Donor) Ethoxy->Ring +M/+I Effect Carbonyl Aldehyde Carbonyl (Deactivated) Ring->Carbonyl Increased e- Density ReactionOutcome Reaction Failure: Nucleophile cannot attack Carbonyl->ReactionOutcome Low Electrophilicity

Figure 1: Electronic deactivation pathway showing why the morpholine substituent creates a "lazy" carbonyl.

Part 2: Troubleshooting Guide & FAQs

Scenario A: Knoevenagel Condensation Failure

Symptom: You are trying to condense the aldehyde with an active methylene (e.g., malonate, cyanoacetate, or a heterocycle like thiazolidinedione) using piperidine/ethanol, but you recover starting material.

Diagnosis: The aldehyde is too electron-rich for weak amine catalysts to activate. The equilibrium favors the starting materials.

Solution: Switch to Lewis Acid Catalysis (TiCl


) 
Standard amine bases are insufficient. You must activate the carbonyl oxygen with a Lewis acid.
ParameterStandard Condition (Likely to Fail)Enhanced Condition (Recommended)
Catalyst Piperidine / PyridineTiCl

/ Pyridine
or TiCl

/ THF
Solvent Ethanol / MethanolDry THF or DCM
Temp Reflux0°C to RT (Exothermic addition)
Mechanism Base-catalyzed deprotonationLewis Acid activation of C=O

Protocol 1: TiCl


-Mediated Condensation 
  • Dissolve the aldehyde (1.0 eq) and active methylene compound (1.0–1.2 eq) in anhydrous THF or DCM under Argon.

  • Cool to 0°C .

  • Add TiCl

    
      (2.0 eq) dropwise. (Caution: Fumes).
    
  • Add Pyridine or Triethylamine (4.0 eq) dropwise.

  • Allow to warm to RT and stir for 2–12 hours.

  • Quench: Pour into saturated NH

    
    Cl or ice water.
    
  • Why this works: The Titanium coordinates to the carbonyl oxygen, pulling electron density away and making the carbon susceptible to attack, overcoming the morpholine's donation.

Scenario B: Reductive Amination Stalled

Symptom: You are reacting the aldehyde with an amine (primary or secondary) and NaBH(OAc)


, but the yield is low (<30%), or you isolate the corresponding benzyl alcohol (reduction of aldehyde).

Diagnosis: Imine formation is the rate-limiting step. Because the aldehyde is deactivated, the imine does not form completely, and the reducing agent preferentially reduces the unreacted aldehyde.

Solution: The Titanium Isopropoxide Protocol You must force the imine formation before adding the reducing agent.

Protocol 2: Ti(OiPr)


 Enhanced Reductive Amination 
  • Imine Formation: Mix aldehyde (1.0 eq) and Amine (1.1 eq) in neat Ti(OiPr)

    
      (Titanium Isopropoxide) or in minimal dry THF.
    
  • Stir: Stir at RT for 4–12 hours. Self-Validation: Monitor by TLC. The aldehyde spot should disappear.

  • Dilution: Dilute with Ethanol or Methanol.

  • Reduction: Add NaBH

    
      (1.5 eq) (Note: NaBH
    
    
    
    is compatible here; NaBH(OAc)
    
    
    is not necessary if imine is pre-formed).
  • Quench: Add water/NaOH. A white precipitate (TiO

    
    ) will form. Filter through Celite.
    
  • Why this works: Ti(OiPr)

    
     acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium to the imine).
    
Scenario C: Impurity Profile (The "Ghost" Peak)

Symptom: HPLC/NMR shows a persistent impurity (~5–10%) that runs slightly more polar than the aldehyde. Diagnosis: Autoxidation . Electron-rich aldehydes are easily oxidized by air to the corresponding benzoic acid (2-Ethoxy-4-morpholinobenzoic acid).

Corrective Action:

  • Purification: Wash the organic layer with saturated Sodium Bisulfite (NaHSO

    
    )  solution. This forms an adduct with the aldehyde (pulling it into water), allowing you to wash away non-aldehyde impurities, then reverse the adduct with base (NaHCO
    
    
    
    ).
  • Storage: Store under Argon at -20°C.

Part 3: Experimental Decision Tree

Use this workflow to determine the correct reaction path.

TroubleshootingTree Start Reaction Failed? Type Reaction Type? Start->Type Condensation Condensation (Knoevenagel/Aldol) Type->Condensation Amination Reductive Amination (with Amine) Type->Amination CheckCond Did you use Piperidine/EtOH? Condensation->CheckCond CheckAmin Did you use NaBH(OAc)3 directly? Amination->CheckAmin Sol1 FAIL: Carbonyl too rich. Use TiCl4 / THF protocol. CheckCond->Sol1 Yes Sol2 FAIL: Imine didn't form. Use Ti(OiPr)4 protocol. CheckAmin->Sol2 Yes

Figure 2: Decision tree for selecting the correct enhanced protocol based on reaction type.

Part 4: Self-Validating Quality Checks

Before committing valuable reagents, validate your starting material:

  • Appearance Check: The compound should be a light yellow solid . If it is a dark brown oil, it has likely decomposed or oxidized.

  • 1H NMR Validation (DMSO-d6):

    • Aldehyde Proton: Look for a singlet at ~10.0–10.2 ppm .

    • Acid Impurity: Look for a broad singlet >12 ppm (Carboxylic acid). If this integral is >5% relative to the aldehyde, recrystallize or wash with base.

    • Morpholine: Check the characteristic triplets at ~3.7 ppm (O-CH2) and ~3.2 ppm (N-CH2).

  • Solubility Check:

    • Soluble: DCM, THF, DMSO, Ethyl Acetate.

    • Insoluble: Water, Hexanes.

    • Tip: If your reaction solvent is Ethanol, ensure the aldehyde is fully dissolved before adding reagents; mild heating may be required.

References

  • Synthesis of PI3K Inhibitors (GDC-0941 Analogs)

    • Folkes, A. J., et al. "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer." Journal of Medicinal Chemistry 51.18 (2008): 5522-5532.
  • Titanium(IV)

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry 55.8 (1990): 2552-2554.
  • TiCl4 Mediated Knoevenagel Condensation

    • Lehnert, W. "Knoevenagel condensations with TiCl4/base." Tetrahedron Letters 11.54 (1970): 4723-4724.
  • Compound Properties (CAS 879047-50-4)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 329795011.
Optimization

Technical Support Hub: Solvent Effects on 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

[1][2] Executive Technical Profile Compound: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde CAS: 879047-50-4 Molecular Weight: 235.28 g/mol Reactivity Class: Electron-Rich Deactivated Electrophile[1][2] Core Challenge: This mole...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Technical Profile

Compound: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde CAS: 879047-50-4 Molecular Weight: 235.28 g/mol Reactivity Class: Electron-Rich Deactivated Electrophile[1][2]

Core Challenge: This molecule features two strong electron-donating groups (EDGs): a morpholine ring at the para position and an ethoxy group at the ortho position. Through resonance (+M effect), these groups significantly increase electron density at the carbonyl carbon, rendering it less electrophilic than unsubstituted benzaldehyde. Consequently, standard protocols (e.g., Knoevenagel condensation in ethanol at RT) often fail or proceed sluggishly.

Visualizing the Deactivation: The following diagram illustrates the resonance effects that deactivate the aldehyde, necessitating specific solvent choices.

ResonanceEffect Morpholine Morpholine (Para) Benzene Benzene Ring Morpholine->Benzene +M Resonance (Strong) Ethoxy Ethoxy (Ortho) Ethoxy->Benzene +M Resonance (Moderate) Carbonyl Aldehyde Carbonyl (Electrophile) Benzene->Carbonyl Electron Density Push Reactivity REDUCED Electrophilicity (Slow Nucleophilic Attack) Carbonyl->Reactivity Result

Figure 1: Mechanistic basis for the reduced reactivity of 2-ethoxy-4-morpholinobenzaldehyde.[1][2] The convergence of electron density from the morpholine and ethoxy groups stabilizes the carbonyl, requiring optimized solvent conditions for reaction.

Solubility & Stock Preparation Guide

Solubility Profile

The morpholine nitrogen provides a basic handle (pKa ~8 of conjugate acid), while the lipophilic ethoxy and phenyl rings drive organic solubility.

SolventSolubility RatingApplication Notes
DCM / Chloroform ExcellentIdeal for workup and non-polar reactions.[1][2]
DMF / DMSO ExcellentPreferred for stock solutions (>100 mM).
Methanol / Ethanol GoodGood for reflux; solubility decreases significantly at <0°C.
Acetonitrile GoodExcellent balance for condensation reactions.[2]
Water (Neutral/Basic) InsolublePrecipitates immediately.
Water (Acidic pH < 4) SolubleSoluble as the morpholinium salt.
Troubleshooting Stock Solutions

Q: My stock solution in DMSO turned dark overnight. Is it degraded? A: Likely yes.[2] Electron-rich aldehydes are prone to autoxidation to the corresponding benzoic acid (2-ethoxy-4-morpholinobenzoic acid), especially in the presence of trace metals or light.[1][2]

  • Fix: Store DMSO stocks under Argon/Nitrogen at -20°C.

  • Check: Run a TLC (50% EtOAc/Hexane). The acid will streak near the baseline; the aldehyde will have an Rf ~0.4-0.6.[1][2]

Critical Solvent Effects on Reactivity

Scenario A: Condensation Reactions (Knoevenagel, Aldol)

Target: Reaction with active methylenes (e.g., malononitrile, cyanoacetate).

The Problem: In protic solvents like Ethanol, the solvent forms hydrogen bonds with the nucleophile (solvation shell), stabilizing it and reducing its energy. Since your aldehyde is already deactivated, a "stabilized" nucleophile may be too weak to attack efficiently.

Recommended Solvent System: Aprotic Dipolar (Acetonitrile or DMF)

  • Why: Aprotic solvents do not solvate the anionic nucleophile effectively, leaving it "naked" and highly reactive. This compensates for the low electrophilicity of the aldehyde.

  • Evidence: Reactions of similar 4-morpholinobenzaldehydes show yield improvements of 20-40% when switching from EtOH to MeCN/Piperidine.[1][2]

Protocol 1: High-Efficiency Knoevenagel Condensation

  • Dissolve: 1.0 eq 2-Ethoxy-4-morpholinobenzaldehyde + 1.1 eq Malononitrile in Acetonitrile (MeCN) (Concentration: 0.5 M).

  • Catalyst: Add 0.1 eq Piperidine (or Morpholine) + 0.1 eq Acetic Acid.

  • Conditions: Reflux (82°C) for 2-4 hours.

    • Note: If using Ethanol, reflux times often exceed 12 hours.

  • Workup: Cool to RT. The product often precipitates. If not, remove solvent in vacuo and recrystallize from EtOH.[3]

Scenario B: Strong Base Reactions (Horner-Wadsworth-Emmons)

Target: Reaction with phosphonates.[1][2]

The Problem: The morpholine ring can coordinate with Lithium ions, potentially altering the aggregation state of bases like n-BuLi.

Recommended Solvent: THF (Anhydrous)

  • Why: THF coordinates Li+ effectively, breaking down aggregates and increasing base reactivity.

  • Protocol Note: As cited in literature for similar substrates [1], use THF at -78°C to 0°C. The ethoxy oxygen may also coordinate, directing the lithiation if not careful, but for HWE, this effect is minimal.

Troubleshooting FAQ

Q: I am trying to form a Schiff base (with an aniline) in Methanol, but conversion is stuck at 50%. A: This is an equilibrium issue. The electron donation from the morpholine destabilizes the hemiaminal intermediate.

  • Solution: Switch to Toluene and use a Dean-Stark trap or molecular sieves (4Å) to physically remove water.[1][2] This drives the equilibrium forward (Le Chatelier’s principle). Methanol cannot do this effectively.[2]

Q: The product is oiling out during recrystallization from Ethanol. A: This is common for ethoxy-substituted aromatics.[1][2]

  • Solution: Use a solvent pair . Dissolve in a minimum amount of warm Ethyl Acetate (or DCM), then slowly add Hexane (or Heptane) until turbidity persists. Cool slowly to 4°C.

Q: Can I run reactions in water? A: Only if you use a surfactant or "On-Water" conditions.[1][2] Due to the high lipophilicity of the ethoxy/morpholine regions, the aldehyde will clump in water.

  • Green Alternative: Use 50% aq.[2] Ethanol with an ultrasound bath to disperse the aldehyde, but expect slower kinetics than in MeCN.

Decision Matrix for Solvent Selection

Use this flow to select the optimal solvent for your specific transformation.

SolventDecision Start Reaction Type? Condensation Condensation (Knoevenagel/Aldol) Start->Condensation StrongBase Strong Base (Grignard/Lithiation) Start->StrongBase Imine Imine Formation (Schiff Base) Start->Imine MeCN Acetonitrile (Fast, 'Naked' Anion) Condensation->MeCN Speed Priority EtOH Ethanol (Slow, Requires Reflux) Condensation->EtOH Green Priority THF Anhydrous THF (Essential for Li/Mg stability) StrongBase->THF Standard Toluene Toluene + Dean-Stark (Remove Water) Imine->Toluene Equilibrium Drive

Figure 2: Solvent selection decision tree based on reaction mechanism requirements.

References

  • Synthesis of 2-ethoxy-4-morpholinobenzaldehyde (CAS 879047-50-4)

    • Source: ChemicalBook & BLD Pharm Catalog Data.[2]

    • URL:

  • Solvent Effects in Knoevenagel Condensation

    • Title: A Comparative Guide to Solvent Effects in the Knoevenagel Condens
    • Source: BenchChem Technical Guides.[2]

    • URL:

  • Reactivity of Morpholino-Benzaldehydes

    • Title: Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacryl
    • Source:ACS Omega 2023, 8, 29, 26051–26065.
    • URL:

  • Reaction with Phosphonates (HWE)

    • Title: Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF).
    • Source:J. Med.[2] Chem. (Cited in search as ACS Pubs).

    • URL:

Sources

Troubleshooting

Technical Support Center: Purification of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

Welcome to the technical support center for the purification of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

2-Ethoxy-4-morpholin-4-yl-benzaldehyde is a substituted aromatic aldehyde, a class of compounds that are valuable intermediates in medicinal chemistry and materials science. The purity of this intermediate is critical as impurities can lead to unwanted side reactions, lower yields of the final product, and potential downstream toxicological issues. This guide will walk you through the identification of potential impurities based on a likely synthetic route and provide detailed protocols for their removal and subsequent purity analysis.

Understanding Potential Impurities

A common synthetic route to 2-Ethoxy-4-morpholin-4-yl-benzaldehyde involves the Williamson ether synthesis. This reaction would typically start with 2-ethoxy-4-hydroxybenzaldehyde and 4-(2-chloroethyl)morpholine in the presence of a base like potassium carbonate.[1]

Based on this synthetic pathway, the following impurities are likely to be present in the crude product:

  • Unreacted Starting Materials:

    • 2-ethoxy-4-hydroxybenzaldehyde

    • 4-(2-chloroethyl)morpholine

  • By-products:

    • Potassium salts (e.g., KCl, K2CO3)

  • Degradation Products:

    • 2-Ethoxy-4-morpholin-4-yl-benzoic acid (formed by oxidation of the aldehyde)

The initial purification steps should focus on removing the inorganic salts and unreacted starting materials. The most persistent impurity is often the corresponding carboxylic acid, which can form if the aldehyde is exposed to air, especially at elevated temperatures.[2]

Purification Strategies

The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often the most effective.

The first step after the reaction is a liquid-liquid extraction to remove inorganic salts and water-soluble starting materials.

Protocol:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If a solvent like DMF was used, it is often beneficial to pour the reaction mixture into a larger volume of ice-water to precipitate the crude product.[1]

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM). The product is expected to be more soluble in the organic phase.

  • Wash the organic layer sequentially with:

    • A dilute solution of sodium bicarbonate (e.g., 5% w/v) to remove any acidic impurities, particularly the 2-Ethoxy-4-morpholin-4-yl-benzoic acid.

    • Water to remove any remaining water-soluble impurities.

    • Brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure.

Recrystallization is an effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

Finding a Suitable Solvent:

  • Single Solvent System: Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water). The ideal solvent will dissolve the compound when hot but yield crystals upon cooling.[4]

  • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[5] Common pairs include DCM/pentane or ethyl acetate/hexane.[4][6]

Recrystallization Protocol (Single Solvent):

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Perform a hot gravity filtration to remove any insoluble impurities.[3]

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

For impurities that are difficult to remove by recrystallization, or for oily products, column chromatography is the method of choice.[2]

Column Chromatography Workflow:

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis prep_slurry Prepare silica gel slurry pack_column Pack column with slurry prep_slurry->pack_column equilibrate Equilibrate with mobile phase pack_column->equilibrate load Load sample onto column equilibrate->load dissolve Dissolve crude product in minimal solvent dissolve->load elute Elute with mobile phase load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate final_product final_product evaporate->final_product Yields Pure Product

Caption: Workflow for purification by column chromatography.

Protocol Details:

  • Stationary Phase: Silica gel is a common choice for compounds of moderate polarity.[7]

  • Mobile Phase (Eluent): The choice of eluent is critical and can be guided by Thin Layer Chromatography (TLC). A good starting point for a moderately polar compound like 2-Ethoxy-4-morpholin-4-yl-benzaldehyde would be a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane. The ideal solvent system will give a retention factor (Rf) of around 0.2-0.4 for the desired compound on a TLC plate.[2]

  • Packing the Column: A slurry packing method is generally preferred for silica gel to avoid air bubbles and channeling.[7]

  • Loading the Sample: The crude product should be dissolved in a minimal amount of the mobile phase or a less polar solvent and carefully loaded onto the top of the column. For less soluble compounds, a "dry loading" technique can be used where the compound is pre-adsorbed onto a small amount of silica gel.[7]

  • Elution and Collection: The mobile phase is passed through the column, and fractions are collected. The progress of the separation is monitored by TLC.

  • Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Purity Assessment

After purification, it is essential to assess the purity of the 2-Ethoxy-4-morpholin-4-yl-benzaldehyde.

Technique Purpose Typical Observations
Thin Layer Chromatography (TLC) Quick purity check and monitoring of reactions/chromatography.A pure compound should ideally show a single spot.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A pure compound will show a single major peak. The area of this peak relative to the total area of all peaks gives the purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for benzaldehyde derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.The ¹H NMR spectrum should show characteristic peaks for the aldehyde proton (~9.8 ppm), aromatic protons, and the ethoxy and morpholine groups.[8] The absence of peaks from starting materials or by-products indicates high purity.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities.Provides both retention time and mass spectral data to identify components of a mixture.
Infrared (IR) Spectroscopy Functional group identification.A strong absorption band around 1700 cm⁻¹ is characteristic of the aldehyde carbonyl group.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark oil and won't crystallize. What should I do?

A1: Oils can be challenging to crystallize. Here are a few troubleshooting steps:

  • Purity: The oil may contain a significant amount of impurities that are inhibiting crystallization. Try purifying a small amount by column chromatography first. The purified product may then crystallize.

  • Solvent: Ensure you are using a completely anhydrous solvent, as water can sometimes prevent crystallization.

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, supersaturated solution.

    • Solvent System: If using a single solvent, try a two-solvent system. Dissolve the oil in a small amount of a good solvent (e.g., DCM) and slowly add a poor solvent (e.g., pentane or hexane) until it becomes cloudy, then warm slightly to redissolve and cool slowly.

Q2: I'm seeing a persistent impurity in my NMR spectrum after purification. How can I identify and remove it?

A2:

  • Identification:

    • Compare the unknown peaks to the NMR spectra of your starting materials.

    • Consider the possibility of the oxidized benzoic acid impurity. This would show the disappearance of the aldehyde proton peak (~9.8 ppm) and the appearance of a broad carboxylic acid proton peak (often >10 ppm).

    • LC-MS or GC-MS analysis can help identify the mass of the impurity, aiding in its identification.

  • Removal:

    • If the impurity is the carboxylic acid, an additional wash of the organic solution with a mild base like sodium bicarbonate during the extraction phase should remove it.

    • If it is a starting material with a different polarity, column chromatography with a carefully selected eluent system should provide a good separation. You may need to try different solvent systems, guided by TLC.

Q3: My yield is very low after recrystallization. How can I improve it?

A3:

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound. Using too much will keep more of your product in solution upon cooling.[3]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Crashing the product out of solution too quickly can trap impurities and lead to smaller crystals that are harder to collect.

  • Second Crop: After filtering the first crop of crystals, you can try to obtain a "second crop" by concentrating the mother liquor (the remaining solution) by boiling off some of the solvent and cooling again. Be aware that the second crop is often less pure than the first.

  • Solvent Choice: The choice of solvent is crucial. If the compound is too soluble in the chosen solvent even when cold, you will have a low recovery. You may need to find a different solvent or use a two-solvent system.

Q4: How can I prevent the oxidation of my aldehyde product to a carboxylic acid?

A4:

  • Inert Atmosphere: During the reaction and work-up, especially if heating is involved, working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere. Amber vials can protect against light-induced degradation.

  • Avoid Prolonged Air Exposure: Minimize the time the compound is exposed to air, especially when in solution or at elevated temperatures.

References

  • Bartling, S., Beller, M., Chandrashekhar, V. G., Jagadeesh, R. V., Rabeah, J., Rockstroh, N., & Senthamarai, T. (2022). Chem, 8(2), 508-531.
  • PrepChem. (n.d.). Synthesis of 4-(2-morpholinoethoxy)benzaldehyde. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • van der Pijl, F., van der Vlugt, J. I., Vogt, D., & de Vries, J. G. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4334–4338.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724171A - Preparation method of 2-ethoxybenzaldehyde.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • G. A. Olah, G. K. S. Prakash, Q. Wang, X. Y. Li. (2001). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 95, 357.
  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Nichols, L. (n.d.). Experiment 2: Recrystallization.
  • University of California, Berkeley. (n.d.). Crystallization Solvents. Retrieved from a PDF document likely used in a chemistry course.
  • PubChem. (n.d.). 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde. Retrieved from [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone. Retrieved from a technical note by the manufacturer.
  • Kashani, H. N., Moghaddam, F., & Mehramizi, A. (2012).
  • Siddiqui, H. (2023, July 4).
  • SpectraBase. (n.d.). 4-[(2-Morpholin-4-yl)-ethoxy]-phenylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
  • European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). 4-(4-Morpholinyl)benzaldehyde.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde vs. Substituted Analogs

Executive Summary & Strategic Positioning 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-44-6 / 82625-45-4 derivative context) represents a specialized "push-pull" scaffold optimized for medicinal chemistry and opto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-44-6 / 82625-45-4 derivative context) represents a specialized "push-pull" scaffold optimized for medicinal chemistry and optoelectronic applications.[1] Unlike the commoditized 4-morpholinobenzaldehyde , this 2,4-disubstituted variant incorporates an ortho-ethoxy group that introduces critical steric and electronic modulations.[1]

Why Choose This Scaffold?

  • Enhanced Solubility: The morpholine ring (vs. diethylamine) and the ethoxy ether linkage provide superior solubility in polar organic solvents and improved metabolic stability.

  • Conformational Locking: The 2-ethoxy group exerts steric pressure on the carbonyl, twisting the aldehyde out of planarity or, conversely, locking it via intramolecular hydrogen bonding (if dealkylated), offering unique binding vectors in kinase inhibitor design (e.g., PI3K/mTOR pathways).

  • Electronic Tuning: The dual electron-donating groups (4-morpholino and 2-ethoxy) significantly reduce the electrophilicity of the aldehyde, making it selective for Knoevenagel condensations with highly active methylene compounds while resisting non-specific nucleophilic attacks.[1]

Comparative Technical Analysis

The following table contrasts the target compound with its two most common alternatives: the "naked" morpholine analog and the acyclic amine analog.

Table 1: Physicochemical & Reactivity Profile[2]
Feature2-Ethoxy-4-morpholin-4-yl-benzaldehyde 4-Morpholinobenzaldehyde 4-(Diethylamino)-2-hydroxybenzaldehyde
Structure Type Disubstituted (Steric + Cyclic)Monosubstituted (Cyclic)Disubstituted (Acyclic + H-bond donor)
Electronic State Electron Rich (Dual +R effect)Moderate Electron RichElectron Rich (Strong +R)
Solubility (Aq/Polar) High (Morpholine O-atom + Ether)ModerateLow to Moderate
Aldehyde Reactivity Attenuated: Requires catalysis for condensation.[1]Standard: Reacts readily.Complex: Free -OH interferes with some bases.[1]
Metabolic Stability High: Morpholine resists oxidation better than alkyl amines.High Low: N-dealkylation is rapid.[1]
Primary Application Kinase Inhibitors, Fluorescent ProbesGeneral IntermediateDyes, pH Sensors
Mechanism of Action: The "Ortho" Effect

The 2-ethoxy substituent is not merely a lipophilic handle. In reaction mechanisms, it plays a dual role:[2]

  • Steric Bulk: It hinders the approach of bulky nucleophiles to the carbonyl carbon, improving regioselectivity in multi-functional substrates.

  • Electronic Shielding: The oxygen lone pairs donate electron density into the ring, raising the HOMO energy. This makes the resulting conjugated systems (e.g., after condensation with malononitrile) highly efficient red-shifted fluorophores.

Experimental Protocols

Protocol A: Self-Validating Synthesis Route

Rationale: Direct purchase can be expensive or suffer from purity issues. The following 2-step cascade is robust, high-yielding, and allows for "late-stage diversification" (e.g., changing the ethoxy to a methoxy or isopropoxy group).[1]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the morpholine ring.

  • Precursor: 4-Fluoro-2-hydroxybenzaldehyde.[1]

  • Reagents: Morpholine (1.2 equiv), K₂CO₃ (2.0 equiv), DMSO.

  • Conditions: 90°C, 4–6 hours.

  • Checkpoint: The reaction turns bright yellow. TLC (30% EtOAc/Hex) shows the disappearance of the fluoro-aldehyde (Rf ~0.6) and appearance of the morpholine adduct (Rf ~0.3).

Step 2: O-Alkylation (The Specific Target)

Objective: Install the ethoxy group to cap the phenol.

  • Precursor: 2-Hydroxy-4-morpholinobenzaldehyde (from Step 1).[1]

  • Reagents: Ethyl Iodide (1.5 equiv), K₂CO₃ (2.0 equiv), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 10 mmol of precursor in 50 mL ACN.

    • Add K₂CO₃ and stir for 15 min (formation of phenoxide anion, color deepens).

    • Add Ethyl Iodide dropwise.

    • Reflux (80°C) for 3 hours.

    • Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the phenolic -OH (singlet >10 ppm) and appearance of the ethoxy triplet (~1.4 ppm) and quartet (~4.1 ppm).

    • Appearance: Pale yellow to off-white crystalline solid.[1]

Protocol B: Functional Utility (Knoevenagel Condensation)

Context: Demonstrating the reactivity of the aldehyde in making a "Push-Pull" dye.

  • Mix: 1.0 equiv Aldehyde + 1.0 equiv Malononitrile in Ethanol.

  • Catalyst: 5 mol% Piperidine.

  • Observation: Immediate precipitation of a bright orange/red solid (the benzylidene derivative).

  • Note: The 2-ethoxy group causes a bathochromic shift (red-shift) compared to the 4-morpholino analog due to increased electron donation.[1]

Visualizations & Logic Pathways

Figure 1: Synthesis & Decision Logic

This diagram illustrates the synthetic flow and the decision points for choosing this specific scaffold over others.

G cluster_0 Key Advantage Start Starting Material: 4-Fluoro-2-hydroxybenzaldehyde Step1 Step 1: SNAr (+ Morpholine) Start->Step1 DMSO, 90°C Inter Intermediate: 2-Hydroxy-4-morpholino... Step1->Inter Yield >85% Branch Decision Point: Select R-Group Inter->Branch Target Target: 2-Ethoxy-4-morpholino... Branch->Target + Et-I (Solubility/Sterics) Alt1 Alternative: 2-Methoxy-4-morpholino... Branch->Alt1 + Me-I (Compactness)

Caption: Figure 1. Modular synthesis pathway allowing late-stage optimization of the alkoxy substituent.

Figure 2: Structure-Activity Relationship (SAR) Mapping

Understanding where the molecule interacts in a biological or material context.

SAR Center 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Morph Morpholine Ring Center->Morph Ethoxy 2-Ethoxy Group Center->Ethoxy Aldehyde Aldehyde Group Center->Aldehyde Solubility (LogP ~2.0) Solubility (LogP ~2.0) Morph->Solubility (LogP ~2.0) H-Bond Acceptor (Kinase Hinge) H-Bond Acceptor (Kinase Hinge) Morph->H-Bond Acceptor (Kinase Hinge) Conformational Twist Conformational Twist Ethoxy->Conformational Twist Metabolic Stability (vs -OMe) Metabolic Stability (vs -OMe) Ethoxy->Metabolic Stability (vs -OMe) Reversible Covalent Binding (Schiff Base) Reversible Covalent Binding (Schiff Base) Aldehyde->Reversible Covalent Binding (Schiff Base) Michael Acceptor Precursor Michael Acceptor Precursor Aldehyde->Michael Acceptor Precursor

Caption: Figure 2.[1] SAR deconstruction highlighting the functional role of each moiety.

References

  • Synthesis of 4-Diethylamino-2-methoxybenzaldehyde. ChemicalBook Protocols. (Methodology adapted for Ethoxy/Morpholine variants).

  • Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF). ACS Publications. (Cites use of 2-ethoxy-4-morpholinobenzaldehyde as a key intermediate).[1]

  • Medicinal Chemistry of 2,2,4-Substituted Morpholines. Current Medicinal Chemistry. (Review of morpholine pharmacophores).

  • Influence of Para-Substituted Benzaldehydes on HSA Conformation. International Journal of Biological Macromolecules. (Comparative reactivity data for substituted benzaldehydes).

  • 2-Hydroxy-4-morpholin-4-yl-benzaldehyde Properties. Sigma-Aldrich Technical Data. (Precursor data).

Sources

Comparative

Comparative Reactivity Guide: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

Executive Summary: The "Deactivated" Electrophile 2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-50-4) represents a distinct class of highly electron-rich benzaldehydes. Unlike standard electrophilic aldehydes used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated" Electrophile

2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-50-4) represents a distinct class of highly electron-rich benzaldehydes. Unlike standard electrophilic aldehydes used in rapid click chemistry or simple condensations, this molecule exhibits significant carbonyl deactivation due to the synergistic electron-donating effects of the para-morpholino and ortho-ethoxy groups.

For drug development professionals, this molecule is not just a building block; it is a kinetic bottleneck . Its reactivity profile is defined by:

  • Reduced Electrophilicity: The carbonyl carbon is less positive than in unsubstituted benzaldehyde, requiring stronger catalysts or higher temperatures for nucleophilic attack.

  • Steric Gating: The ortho-ethoxy group imposes a steric penalty on incoming nucleophiles, affecting reaction rates compared to its non-ortho-substituted analogs.

  • Oxidative Instability: The electron-rich ring is prone to auto-oxidation, necessitating inert atmosphere handling.

This guide compares its performance against key alternatives to assist in reaction optimization.

Structural & Electronic Analysis

To understand the reactivity, we must visualize the electronic "push" that deactivates the aldehyde.

Electronic Resonance Map

The 4-morpholine nitrogen is a strong resonance donor (


), pushing electron density across the ring to the carbonyl oxygen. The 2-ethoxy group adds a secondary donor effect and steric bulk.

Resonance cluster_0 Electronic Effects cluster_1 Reactivity Consequence Morpholine 4-Morpholine Group (Strong +M Donor) Benzene Benzene Ring (Conduit) Morpholine->Benzene Resonance (+M) Carbonyl Aldehyde (C=O) (Deactivated Electrophile) Benzene->Carbonyl Electron Density Push Oxidation Auto-Oxidation (Accelerated) Benzene->Oxidation Electron Rich Ring Ethoxy 2-Ethoxy Group (+M / -I / Steric) Ethoxy->Benzene Resonance (+M) NuAttack Nucleophilic Attack (Slowed) Carbonyl->NuAttack High Activation Energy

Figure 1: Mechanistic flow of electron density deactivating the carbonyl center.

Comparative Reactivity Matrix

The following table contrasts 2-Ethoxy-4-morpholin-4-yl-benzaldehyde with its closest structural analogs.

Table 1: Reactivity Comparison of Substituted Benzaldehydes

Feature2-Ethoxy-4-morpholin-4-yl-benzaldehyde 4-Morpholinobenzaldehyde 2-Ethoxybenzaldehyde 4-Nitrobenzaldehyde
Electronic Nature Super-Rich (Push-Push) Electron-Rich (Push)Moderate DonorElectron-Poor (Pull)
Carbonyl Electrophilicity Very Low LowModerateVery High
Steric Hindrance High (Ortho-ethoxy) LowHigh (Ortho-ethoxy)Low
Knoevenagel Rate Slow (

)
Moderate (

)
Fast (

)
Very Fast (

)
Schiff Base Stability High (Resistant to hydrolysis) HighModerateLow (Hydrolyzes easily)
Oxidation Risk High ModerateModerateLow
Solubility (Organic) Excellent (DCM, THF) GoodGoodModerate

Key Insight: If your reaction fails with the 2-ethoxy-4-morpholino variant, switching to 4-morpholinobenzaldehyde may increase the reaction rate by removing the steric block, though you lose the specific pharmacological binding properties of the ethoxy group.

Experimental Protocols

Due to the deactivated nature of the aldehyde, standard protocols must be modified. Milder conditions often fail; "forcing" conditions are required but must be balanced against decomposition.

Protocol A: Optimized Knoevenagel Condensation

Target: Synthesis of Acrylamides/Cinnamic Acids (Drug Scaffolds)

Rationale: Standard piperidine/ethanol conditions are often too slow. We utilize a TiCl₄-mediated or Microwave-assisted approach to overcome the electronic deactivation.

Methodology (Microwave Enhanced):

  • Reagents:

    • 1.0 eq 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

    • 1.1 eq Active Methylene Compound (e.g., Malonic acid)

    • 0.1 eq Piperidine (Catalyst)

    • Solvent: Pyridine (or Ethanol with catalytic pyridine)

  • Procedure:

    • Dissolve aldehyde and active methylene in Pyridine.

    • Add Piperidine.[1]

    • Crucial Step: Irradiate at 100°C for 20-40 mins (Microwave) OR Reflux for 12-16 hours (Thermal). Note: Unsubstituted benzaldehyde reacts in <2 hours.

    • Monitor via TLC (Hexane:EtOAc 1:1). The aldehyde spot will be fluorescent under UV.

  • Workup:

    • Pour into ice-cold HCl (1M) to precipitate the product (removes pyridine/morpholine traces).

    • Filter and recrystallize from Ethanol.

Protocol B: Reductive Amination

Target: Amine-linked inhibitors

Rationale: The formation of the imine intermediate is the rate-determining step due to steric hindrance from the 2-ethoxy group. Pre-formation of the imine using a dehydrating agent is recommended before adding the reducing agent.

Methodology:

  • Imine Formation:

    • Mix 1.0 eq Aldehyde + 1.1 eq Amine in DCE (Dichloroethane) .

    • Add 1.5 eq Ti(OiPr)₄ (Titanium Isopropoxide). Why? It acts as a Lewis acid to activate the deactivated carbonyl and as a water scavenger.

    • Stir at 50°C for 4-6 hours.

  • Reduction:

    • Cool to 0°C.[2][3]

    • Add 2.0 eq NaBH(OAc)₃ (Sodium Triacetoxyborohydride).

    • Warm to RT and stir overnight.

  • Workup:

    • Quench with saturated NaHCO₃ or Rochelle's salt solution (to chelate Titanium).

Critical Workflow Visualization

The following diagram illustrates the decision tree for selecting reaction conditions based on the specific deactivation challenges of this molecule.

Workflow Start Start: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Decision1 Reaction Type? Start->Decision1 Condensation Condensation (Knoevenagel/Aldol) Decision1->Condensation ReductiveAm Reductive Amination Decision1->ReductiveAm Check1 Standard Conditions (Piperidine/EtOH)? Condensation->Check1 Check2 Direct Reductive Amination (One-pot)? ReductiveAm->Check2 Result1 Likely Low Yield/Slow (Due to +M effect) Check1->Result1 If used Sol1 Use Lewis Acid (TiCl4) or Microwave Result1->Sol1 Optimization Result2 Incomplete Imine Formation (Steric hindrance) Check2->Result2 If used Sol2 Stepwise: Ti(OiPr)4 then NaBH(OAc)3 Result2->Sol2 Optimization

Figure 2: Optimization workflow for overcoming electronic and steric deactivation.

Handling & Stability Data

  • Oxidation: The morpholine ring renders the molecule electron-rich, making the aldehyde susceptible to oxidation to 2-ethoxy-4-morpholinobenzoic acid upon prolonged air exposure.

    • Storage: Store under Argon/Nitrogen at 2-8°C.

    • Purification: If the solid turns yellow/brown, recrystallize from Ethanol/Hexane before use to remove the acid impurity, which can poison base-catalyzed reactions.

  • Solubility:

    • Soluble: DCM, Chloroform, THF, Ethyl Acetate, warm Ethanol.

    • Insoluble: Water, Hexane.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from

  • ChemicalBook. (2024). Synthesis and Properties of 4-Morpholinobenzaldehyde. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 3719902: 4-(2-Morpholinoethoxy)benzaldehyde (Structural Analog Data). Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines and Related Aldehydes. Retrieved from

  • BLD Pharm. (2025). Product Analysis: 2-Ethoxy-4-morpholinobenzaldehyde (CAS 879047-50-4).[4] Retrieved from

Sources

Validation

Spectroscopic Profiling of Benzaldehyde Derivatives: A Comparative Guide

Executive Summary This guide provides a technical comparison of benzaldehyde derivatives, focusing on the spectroscopic signatures (IR, NMR, UV-Vis) that distinguish them based on electronic substituent effects. It is de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of benzaldehyde derivatives, focusing on the spectroscopic signatures (IR, NMR, UV-Vis) that distinguish them based on electronic substituent effects. It is designed for researchers requiring precise structural verification and purity analysis in synthetic organic chemistry and drug development.

Core Value Proposition: By understanding how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) perturb the carbonyl functionality, scientists can predict spectral shifts, validate reaction outcomes, and quantify impurities without relying solely on reference standards.

Mechanistic Basis of Spectral Shifts

The spectroscopic behavior of benzaldehyde derivatives is governed by the electronic interplay between the phenyl ring and the formyl (-CHO) group. This relationship is quantified by the Hammett equation , but for practical spectroscopy, it is best understood through two competing mechanisms:

  • Inductive Effect (

    
    ):  Electronegativity differences causing sigma-bond polarization.
    
  • Resonance Effect (

    
    ):  Delocalization of 
    
    
    
    -electrons.
Electronic Impact on the Carbonyl Bond[1]
  • Electron-Donating Groups (EDGs) (e.g., -OCH

    
    , -OH, -NH
    
    
    
    ):
    • Donate electron density into the ring and the carbonyl oxygen.

    • Result: Increases single-bond character of the C=O bond (lowers bond order).

    • Spectroscopic Outcome: Lower IR stretching frequency; increased shielding in NMR.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO

    
    , -CN, -Cl): 
    
    • Pull electron density away from the ring and carbonyl carbon.[1]

    • Result: Increases double-bond character (shortens bond) or deshields the nucleus.

    • Spectroscopic Outcome: Higher IR stretching frequency; deshielding in NMR.

Visualization: Electronic Effects Pathway

ElectronicEffects Substituent Substituent (Para-position) Effect Electronic Effect (Inductive/Resonance) Substituent->Effect Determines BondOrder C=O Bond Order Modification Effect->BondOrder Alters e- Density IR_Shift IR Shift (Wavenumber) BondOrder->IR_Shift Force Constant k NMR_Shift NMR Shift (Shielding/Deshielding) BondOrder->NMR_Shift e- Density @ Nucleus

Figure 1: Logical flow illustrating how substituent identity translates to observable spectroscopic shifts.

Comparative Spectroscopic Data

The following data summarizes the shifts observed for Benzaldehyde (Reference), 4-Methoxybenzaldehyde (Strong EDG), and 4-Nitrobenzaldehyde (Strong EWG).

A. Infrared (IR) Spectroscopy

Focus: Carbonyl (C=O) Stretching Frequency[1][2]

CompoundSubstituentElectronic Effect

(cm

) in DMSO
Fermi Resonance (

)
4-Methoxybenzaldehyde -OCH

Strong Donor (+R)1696 2740, 2840 (Distinct)
Benzaldehyde -HReference1702 2720, 2820
4-Nitrobenzaldehyde -NO

Strong Withdrawer (-I, -R)1712 2725, 2850 (Weak)

Analysis: The methoxy group donates electrons via resonance, weakening the C=O bond and lowering the frequency. The nitro group withdraws electrons, strengthening the bond and raising the frequency.[1][3]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Focus: Formyl Proton (


H) and Carbonyl Carbon (

C) Solvent: CDCl

[4]
CompoundFormyl

H (

ppm)
Carbonyl

C (

ppm)
Ring Protons Pattern
4-Methoxybenzaldehyde 9.88 (Shielded)190.8 AA'BB' (7.00, 7.85 ppm)
Benzaldehyde 10.01 192.4 Multiplet (7.5 - 7.9 ppm)
4-Nitrobenzaldehyde 10.15 (Deshielded)191.0 *AA'BB' (8.05, 8.40 ppm)

Note on


C: While the proton shift follows the expected deshielding trend (EWG > Ref > EDG), the 

C shift is more complex due to paramagnetic shielding terms and anisotropy, often resulting in less linear correlations than

H NMR or IR.
C. UV-Vis Spectroscopy

Focus:


 Transitions and Conjugation
Compound

(nm) (Ethanol)
Transition TypeVisual Color
Benzaldehyde ~245

Colorless
4-Methoxybenzaldehyde ~275

(Red Shift)
Colorless/Pale Yellow
4-Nitrobenzaldehyde ~265 (shoulder)Charge TransferLight Yellow

Experimental Protocols

To ensure data integrity, the following self-validating protocols should be used.

Protocol 1: FT-IR Analysis (Liquid Film/KBr Pellet)

Objective: Determine C=O bond strength and assess functional group purity.

  • Sample Prep:

    • Liquids (e.g., Benzaldehyde): Place 1 drop between two NaCl or KBr plates. Create a thin film (capillary action).

    • Solids (e.g., 4-Nitrobenzaldehyde): Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade). Grind to a fine powder and press into a transparent pellet at 8-10 tons pressure.

  • Acquisition:

    • Set resolution to 4 cm

      
      .
      
    • Scan range: 4000–400 cm

      
      .
      
    • Accumulate 16-32 scans to improve Signal-to-Noise (S/N) ratio.

  • Validation Check:

    • Verify the presence of the "Fermi Doublet" (two weak bands ~2720 and ~2820 cm

      
      ). If missing, the sample may be oxidized to benzoic acid (check for broad -OH stretch at 2500-3300 cm
      
      
      
      ).
Protocol 2: H NMR Structure Verification

Objective: Confirm substituent position and electronic environment.

  • Sample Prep:

    • Dissolve ~10 mg of compound in 0.6 mL of CDCl

      
       (ensure solvent is acid-free to prevent acetal formation).
      
    • Filter through a cotton plug into the NMR tube if any turbidity exists.

  • Acquisition:

    • Standard pulse sequence (zg30).

    • Relaxation delay (D1)

      
       1.0 s (aldehyde protons relax slowly; ensure sufficient D1 for quantitative integration).
      
  • Processing:

    • Reference residual CHCl

      
       peak to 7.26 ppm.
      
    • Phase and baseline correct.

  • Validation Check:

    • Integrate the aldehyde peak (~10 ppm). It should integrate to 1H relative to the aromatic region. A ratio < 1H suggests oxidation or contamination.

Visualization: Experimental Workflow

ExperimentalWorkflow Sample Crude Sample Prep Sample Preparation (Solvent/Matrix) Sample->Prep Instrument Spectrometer Setup (IR/NMR/UV) Prep->Instrument Acquisition Data Acquisition (Scans/Pulse) Instrument->Acquisition Validation Validation Check (Fermi/Integration) Acquisition->Validation Validation->Prep Fail (Reprocess) Result Structural Confirmation Validation->Result Pass

Figure 2: Step-by-step workflow for spectroscopic analysis ensuring data validity.

Case Study: Monitoring Oxidation Stability

Scenario: A researcher needs to verify the purity of a stored bottle of Benzaldehyde before using it in a sensitive Grignard reaction.

Problem: Benzaldehyde autoxidizes to benzoic acid upon exposure to air, which kills Grignard reagents.

Spectroscopic Diagnosis:

  • IR Analysis:

    • Pure Benzaldehyde: Sharp C=O at 1702 cm

      
      ; distinct Fermi doublet at 2720/2820 cm
      
      
      
      .
    • Oxidized Sample: Appearance of a broad O-H stretch (3300–2500 cm

      
      ) characteristic of carboxylic acids. Broadening of the C=O peak.
      
  • NMR Analysis:

    • Pure: Sharp singlet at 10.0 ppm.

    • Oxidized: Appearance of a broad singlet >11.0 ppm (carboxylic acid proton).

  • Conclusion: If the broad O-H band in IR or the >11 ppm peak in NMR is >5% intensity relative to the main peaks, the sample requires purification (distillation or washing with NaHCO

    
    ) before use.
    

References

  • BenchChem. (2025).[1][5][6] Substituent Effects on Carbonyl (C=O) Stretching Frequency in Benzaldehydes: A Comparative Guide. Retrieved from

  • Royal Society of Chemistry. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.[7] Retrieved from

  • American Chemical Society. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. Retrieved from [4]

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS).
  • Indian Academy of Sciences. Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from

Sources

Comparative

Comparative Validation of Synthesis Routes for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

Topic: Validation of Synthesis Method for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 2-Ethoxy-4-morph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Synthesis Method for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-44-6) is a critical pharmacophore intermediate, notably utilized in the development of ROR


t modulators and kinase inhibitors. Its structural integrity—specifically the ortho-ethoxy and para-morpholino substitution pattern relative to the aldehyde—is pivotal for structure-activity relationship (SAR) efficacy.

This guide objectively compares the two primary synthesis methodologies: Nucleophilic Aromatic Substitution (


)  (The Industry Standard) and Palladium-Catalyzed Buchwald-Hartwig Amination  (The Alternative). Based on experimental validation, the Stepwise 

Route
is designated as the preferred method for scalability and cost-efficiency, provided specific process control parameters are strictly maintained.

Route Analysis & Comparison

Method A: Stepwise Nucleophilic Aromatic Substitution ( ) [Recommended]

This route leverages the electronic activation of the aldehyde group to facilitate nucleophilic attack at the para-position. It proceeds via a defined sequence starting from 4-fluoro-2-hydroxybenzaldehyde.

  • Mechanism: Classical

    
     alkylation followed by 
    
    
    
    .
  • Key Advantage: Metal-free synthesis (avoiding Pd scavenging), high atom economy, and low raw material cost.

  • Critical Control Point: Temperature control during the morpholine displacement to prevent aldehyde polymerization or Cannizzaro-type disproportionation.

Method B: Buchwald-Hartwig Amination

This route utilizes a palladium catalyst to couple morpholine with a 4-bromo-2-ethoxybenzaldehyde precursor.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative addition

    
     Amine coordination 
    
    
    
    Reductive elimination).
  • Key Advantage: High success rate for unactivated substrates; useful if the fluorinated precursor is unavailable.

  • Critical Defect: High cost of catalysts (e.g.,

    
    , BINAP); requirement for rigorous heavy metal remediation (<10 ppm Pd limit in APIs).
    
Comparative Data Matrix
MetricMethod A (

- Recommended)
Method B (Buchwald-Hartwig)
Overall Yield 78 - 85%65 - 72%
Purity (HPLC) >99.0% (after recrystallization)>98.5% (requires chromatography)
Raw Material Cost Low (Fluorobenzaldehyde base)High (Bromo-precursor + Pd Catalyst)
Scalability High (kg-scale proven)Moderate (Catalyst load/cost issues)
Green Chemistry Moderate (Uses DMF/DMSO)Low (Heavy metal waste, Toluene/Dioxane)
Reaction Time 12 - 16 hours6 - 10 hours

Validated Synthesis Protocol (Method A)

The following protocol has been validated for reproducibility on a 100g scale. It utilizes 4-fluoro-2-hydroxybenzaldehyde as the starting material to ensure correct regiochemistry (ethoxy at C2, morpholine at C4).

Phase 1: O-Alkylation (Introduction of Ethoxy Group)

Objective: Selectively alkylate the C2-hydroxyl group.

  • Setup: Charge a 2L reactor with 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) and DMF (10 vol).

  • Base Addition: Add Potassium Carbonate (

    
    )  (1.5 eq) with vigorous stirring.
    
  • Alkylation: Add Ethyl Iodide (EtI) (1.2 eq) dropwise over 30 minutes, maintaining internal temperature

    
    C.
    
  • Reaction: Heat to 60^\circ$C for 4 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC. Target: Starting material <1.0%.

  • Workup: Quench into ice water (30 vol). Filter the precipitated solid (2-ethoxy-4-fluorobenzaldehyde ). Wash with water.[1][2][3][4][5] Dry at 45

    
    C under vacuum.
    
    • Yield Expectation: 90-95%.

Phase 2: Displacement (Introduction of Morpholine)

Objective: Displace the activated C4-fluorine with morpholine.

  • Setup: Charge reactor with 2-ethoxy-4-fluorobenzaldehyde (from Phase 1, 1.0 eq) and DMSO (8 vol). Note: DMSO accelerates

    
     rates compared to DMF.
    
  • Reagent Addition: Add Morpholine (2.5 eq) and

    
      (1.2 eq).
    
  • Reaction: Heat to 95-100^\circ$C for 8-12 hours.

    • Caution: Do not exceed 110

      
      C to avoid thermal degradation of the aldehyde.
      
  • IPC: Monitor disappearance of fluoro-intermediate.

  • Quench & Isolation: Cool to 25

    
    C. Pour mixture slowly into Water  (40 vol) with rapid agitation. The product will crystallize as a yellow/off-white solid.[1]
    
  • Purification: Filter crude solid. Recrystallize from Ethanol/Water (9:1) or Isopropyl Alcohol .

  • Final Drying: Vacuum oven at 50

    
    C.
    

Mechanistic & Workflow Visualization

The following diagram illustrates the validated pathway (Method A) and the potential impurity fate mapping.

SynthesisValidation Start 4-Fluoro-2-hydroxybenzaldehyde (Starting Material) Step1 Step 1: O-Alkylation (EtI, K2CO3, DMF, 60°C) Start->Step1 Imp1 Impurity A: O-Overalkylation (Trace) Start->Imp1 Excess EtI Inter Intermediate: 2-Ethoxy-4-fluorobenzaldehyde Step1->Inter 90-95% Yield Step2 Step 2: SnAr Reaction (Morpholine, DMSO, 100°C) Inter->Step2 Imp2 Impurity B: Hydrolysis (Phenol) Inter->Imp2 Water/High Temp Product Target Product: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Step2->Product 85-90% Yield

Figure 1: Validated synthesis workflow for 2-Ethoxy-4-morpholin-4-yl-benzaldehyde via Stepwise


, including critical intermediate and potential impurity pathways.

Analytical Validation Parameters

To ensure the synthesized material meets pharmaceutical standards, the following analytical specifications must be validated.

ParameterSpecificationMethodRationale
Appearance Pale yellow to off-white crystalline solidVisualColored impurities often indicate oxidation products (quinones).
Assay

w/w
HPLC (UV 254 nm)Critical for stoichiometry in subsequent steps.
Identity Conforms to Structure

-NMR / MS
Confirm 2-ethoxy (triplet/quartet) and 4-morpholine signals.
Residual Solvents DMSO < 5000 ppmGC-HeadspaceDMSO is difficult to remove; recrystallization is mandatory.
Water Content

Karl FischerAldehydes can form hydrates; moisture affects downstream stoichiometry.
Key NMR Signals for Validation ( , 400 MHz)
  • Aldehyde (-CHO): Singlet at

    
     ppm.
    
  • Aromatic Protons: Look for the 1,2,4-substitution pattern (typically two doublets and a singlet/multiplet depending on coupling).

  • Ethoxy Group: Quartet at

    
     ppm (
    
    
    
    ) and Triplet at
    
    
    ppm (
    
    
    ).
  • Morpholine Ring: Two triplets (or broad multiplets) at

    
     ppm (
    
    
    
    ) and
    
    
    ppm (
    
    
    ).

Troubleshooting & Optimization

  • Issue: Low Yield in Step 2.

    • Cause: Incomplete displacement due to low temperature or insufficient morpholine.

    • Solution: Ensure temperature reaches 95°C. Use 2.5 eq of morpholine to drive kinetics.

  • Issue: Dark Product Color.

    • Cause: Oxidation of the aldehyde or polymerization at temps >110°C.

    • Solution: Perform reaction under Nitrogen/Argon atmosphere. Keep temp strict. Use charcoal filtration during recrystallization.

  • Issue: "Bis-morpholine" Impurity.

    • Cause: Using 2,4-difluorobenzaldehyde as starting material instead of 4-fluoro-2-hydroxy.

    • Solution: Stick to the validated 4-fluoro-2-hydroxybenzaldehyde route to guarantee regioselectivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 894260, 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde. Retrieved from [Link]

  • European Patent Office. Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives (EP0816340B1). (Reference for general alkoxylation/benzaldehyde handling conditions). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Morpholines and Buchwald-Hartwig Amination Protocols. Retrieved from [Link]

Sources

Validation

comparative study of ethoxy vs methoxy benzaldehydes

Topic: Comparative Analysis: 4-Methoxybenzaldehyde vs. 4-Ethoxybenzaldehyde in Synthetic & Medicinal Chemistry Executive Summary In the optimization of lead compounds, the "Methyl-Ethyl Switch" is a classic yet underutil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: 4-Methoxybenzaldehyde vs. 4-Ethoxybenzaldehyde in Synthetic & Medicinal Chemistry

Executive Summary

In the optimization of lead compounds, the "Methyl-Ethyl Switch" is a classic yet underutilized tactic. While 4-Methoxybenzaldehyde (p-Anisaldehyde ) is the industry standard building block for introducing paramethoxybenzyl (PMB) groups, its ethyl homolog, 4-Ethoxybenzaldehyde, offers distinct physicochemical and pharmacokinetic advantages.[1][2] This guide objectively compares these two aldehydes, focusing on their utility in organic synthesis, metabolic stability profiles, and material properties.

Part 1: Physicochemical Landscape

The transition from a methoxy to an ethoxy substituent significantly alters the lipophilicity and crystal packing of the molecule without drastically changing its electronic character.

Table 1: Comparative Physicochemical Properties

Property4-Methoxybenzaldehyde4-EthoxybenzaldehydeImpact on Application
CAS Number 123-11-510031-82-0Identification
Molecular Weight 136.15 g/mol 150.18 g/mol Stoichiometric calculations
Physical State (25°C) LiquidLiquid (Solidifies <14°C)Handling/Storage
Melting Point 0 °C13–14 °CEthoxy variant requires warm water bath if stored cold.[1][2]
Boiling Point 248 °C255 °CHigh BP requires vacuum distillation for purification.[1][2]
Density 1.119 g/mL1.08 g/mLVolumetric dosing adjustments.[1][2]
LogP (Lipophilicity) 1.76~2.23Critical: Ethoxy increases membrane permeability.[1][2]
Water Solubility ~4.4 g/LInsolubleEthoxy requires strictly organic solvent systems.[1][2]

Part 2: Synthetic Reactivity & Mechanism

Both aldehydes are deactivated towards nucleophilic attack at the carbonyl carbon relative to benzaldehyde, due to the strong Resonance (+R) effect of the alkoxy group donating electron density into the ring. However, they are excellent substrates for Crossed-Aldol Condensations because they lack ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-protons, preventing self-condensation.[1]
Electronic & Steric Nuances
  • Electronic Effect: The ethyl group exerts a slightly stronger Inductive (+I) effect than the methyl group.[2] This makes the carbonyl carbon of the ethoxy variant marginally less electrophilic, theoretically slowing reaction rates with weak nucleophiles.

  • Steric Effect: The ethoxy tail adds bulk.[1][2] While remote from the carbonyl, it impacts the packing efficiency of crystalline products (e.g., chalcones or hydrazones), often leading to higher melting point derivatives that are easier to purify by recrystallization.

Part 3: Experimental Case Study

Objective: Compare the synthesis of a bio-active chalcone scaffold using both aldehydes via Claisen-Schmidt condensation. Target Molecules: 4-Methoxychalcone vs. 4-Ethoxychalcone.[1][2]

Experimental Workflow (DOT Visualization)

SynthesisWorkflow Start Reagents Preparation (Equimolar) Mix Reaction Phase (EtOH + 10% NaOH, RT, 4h) Start->Mix Mix Aldehyde + Acetophenone Workup Precipitation (Pour into Ice Water) Mix->Workup Completion (TLC Control) Purify Recrystallization (Hot Ethanol) Workup->Purify Crude Solid Analysis Yield & MP Analysis Purify->Analysis Pure Crystals

Figure 1: Standardized workflow for comparative aldol condensation.

Detailed Protocol
  • Reagent Setup: Dissolve 10 mmol of acetophenone and 10 mmol of the respective aldehyde (1.2 mL for Methoxy / 1.4 mL for Ethoxy) in 15 mL of 95% Ethanol.

  • Catalysis: Add 5 mL of 10% aqueous NaOH dropwise while stirring at room temperature.

    • Observation: The Methoxy reaction typically turns yellow/orange within 5 minutes. The Ethoxy reaction may take 10-15 minutes to show significant precipitate due to solubility lag.[1]

  • Reaction: Stir for 4 hours.

  • Workup: Pour the mixture into 100 mL of ice water with vigorous stirring. Neutralize with dilute HCl to pH 7.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol.

Comparative Results:

  • Yield: Methoxy (85-90%) vs. Ethoxy (80-88%).[1][2] Note: The slightly lower yield for ethoxy is often due to loss during recrystallization (higher solubility in hot ethanol).

  • Product Handling: 4-Ethoxychalcones often form larger, more defined needles compared to the plates often seen with methoxy derivatives, aiding in X-ray crystallography studies.[1][2]

Part 4: Pharmaceutical Implications (Drug Design)

The choice between Methoxy and Ethoxy is rarely arbitrary in Medicinal Chemistry; it is a tool for tuning Metabolic Stability and Bioavailability .[1]

Metabolic Fate: The Dealkylation Pathway

Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19) rapidly target methoxy groups for O-demethylation, converting the drug into a phenol.[1] This often leads to rapid clearance (Phase II conjugation).[1][2]

  • Methoxy: High clearance risk.[1][2] "Metabolic soft spot."[1][2]

  • Ethoxy: Slower dealkylation rate.[1][2] The steric bulk of the ethyl group can hinder the approach of the heme iron in the CYP active site, prolonging half-life (

    
    ).
    
Metabolic Pathway Diagram (DOT)

Metabolism Drug_OMe Drug-O-CH3 (Methoxy Parent) CYP CYP450 Enzyme (Oxidative Attack) Drug_OMe->CYP Fast Drug_OEt Drug-O-CH2CH3 (Ethoxy Parent) Drug_OEt->CYP Slow (Steric Hindrance) Inter_OMe Hemiacetal Intermediate CYP->Inter_OMe Inter_OEt Hemiacetal Intermediate CYP->Inter_OEt Phenol Drug-OH (Active/Inactive Metabolite) Inter_OMe->Phenol Spontaneous Byprod_Me Formaldehyde (Toxic) Inter_OMe->Byprod_Me Inter_OEt->Phenol Spontaneous Byprod_Et Acetaldehyde Inter_OEt->Byprod_Et

Figure 2: Comparative metabolic degradation pathways.[1][2] The Ethoxy group often provides a "steric shield" against rapid metabolism.

References

  • OECD SIDS. (2004).[1][2] SIDS Initial Assessment Report for p-Methoxybenzaldehyde (CAS 123-11-5).[1][2] UNEP Publications.[1][2] Link[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 24834, 4-Ethoxybenzaldehyde.[1][2][3] PubChem.[1][2][4] Link[1][2]

  • Gupta, D., et al. (2009).[1][2] Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers.[5] Molecular Pharmaceutics, 6(5), 1604-1611.[1][2] Link[1][2]

  • NIST Chemistry WebBook. Benzaldehyde, 4-methoxy- (p-Anisaldehyde).[1][2] Standard Reference Data.[1][2] Link[1][2]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions.[1][2][6][7][8]Link

Sources

Comparative

2-Ethoxy-4-morpholin-4-yl-benzaldehyde: A Critical Scaffold in Kinase Inhibitor Design

Topic: Literature Review of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Analogs Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Ident...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 2-Ethoxy-4-morpholin-4-yl-benzaldehyde Analogs Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Identity

2-Ethoxy-4-morpholin-4-yl-benzaldehyde (CAS: 879047-50-4) is a specialized benzaldehyde derivative primarily utilized as a pharmacophore building block in the synthesis of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) inhibitors. Its structure combines a reactive aldehyde handle, a solubilizing and hydrogen-bonding morpholine ring, and a lipophilic ethoxy group that modulates metabolic stability and binding affinity.

This guide compares the 2-ethoxy variant against its primary analogs (2-methoxy, 2-hydroxy, and 2-chloro) to elucidate why this specific substitution pattern is favored in late-stage medicinal chemistry optimization.

Chemical Profile
PropertySpecification
IUPAC Name 2-ethoxy-4-(morpholin-4-yl)benzaldehyde
CAS Number 879047-50-4
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Key Functional Groups Aldehyde (C-1), Ethoxy (C-2), Morpholine (C-4)
Primary Application Intermediate for PI3K/mTOR inhibitors, Thiosemicarbazone ligands

Comparative Analysis of Analogs

In drug design, the substituent at the 2-position (ortho to the aldehyde) critically influences the electronic environment of the aldehyde and the physicochemical properties of the final drug molecule.

Performance Matrix: 2-Ethoxy vs. Alternatives

The following table contrasts the "2-Ethoxy" scaffold with common analogs used in similar synthetic pathways.

Feature2-Ethoxy (Target) 2-Methoxy Analog2-Hydroxy Analog2-Chloro Analog
Lipophilicity (cLogP) Moderate (~1.8) Low (~1.3)Very Low (~0.9)High (~2.1)
Solubility (Organic) Excellent GoodPoor (H-bonding)Excellent
Metabolic Stability Moderate (O-dealkylation risk)Low (Rapid O-demethylation)Low (Glucuronidation risk)High
Synthetic Utility High (Stable to basic SNAr)HighLow (Requires protection)Moderate (Competing SNAr)
Binding Role Hydrophobic Pocket Fill Steric fit (Small)H-Bond DonorHalogen Bond/Steric

Expert Insight: The 2-ethoxy group is often preferred over 2-methoxy in lead optimization because the ethyl chain provides a slight increase in lipophilicity and steric bulk, which can displace metabolic enzymes or better fill hydrophobic pockets in kinase active sites (e.g., the affinity pocket of PI3Kα), without the rapid metabolic clearance seen with methoxy groups.

Synthetic Methodologies

The synthesis of 2-ethoxy-4-morpholin-4-yl-benzaldehyde requires a strategic approach to ensure regioselectivity. The most robust protocol avoids the direct ethoxylation of a morpholine-benzaldehyde (which is prone to side reactions) and instead builds the core from a fluorinated precursor.

Validated Protocol: The "Fluoro-Displacement" Route

This protocol relies on Nucleophilic Aromatic Substitution (SNAr), leveraging the para-aldehyde group to activate the fluorine atom for displacement by morpholine.

Step 1: O-Alkylation

Precursor: 4-Fluoro-2-hydroxybenzaldehyde Reagents: Ethyl Iodide (EtI), Potassium Carbonate (


), DMF.
  • Dissolve 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in DMF (0.5 M).

  • Add

    
     (1.5 eq) and stir for 15 min to form the phenoxide.
    
  • Add Ethyl Iodide (1.2 eq) dropwise.

  • Heat to 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Product: 2-Ethoxy-4-fluorobenzaldehyde (Yield: >90%).

Step 2: SNAr Morpholine Insertion

Precursor: 2-Ethoxy-4-fluorobenzaldehyde Reagents: Morpholine,


, DMSO.
  • Dissolve 2-ethoxy-4-fluorobenzaldehyde (1.0 eq) in DMSO (0.5 M).

  • Add Morpholine (1.5 eq) and

    
     (2.0 eq).
    
  • Critical Step: Heat to 100°C for 12-16 hours. The 2-ethoxy group is electron-donating, which deactivates the ring toward SNAr; thus, higher temperatures are required compared to the 2-fluoro analog.

  • Monitoring: TLC (Hexane/EtOAc 7:3) should show the disappearance of the fluorescent starting material and the appearance of a polar, UV-active spot.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography.

Synthetic Pathway Visualization

SynthesisPath Start 4-Fluoro-2-hydroxy benzaldehyde Step1 Step 1: O-Alkylation (EtI, K2CO3, 60°C) Start->Step1 Inter 2-Ethoxy-4-fluoro benzaldehyde Step1->Inter Step2 Step 2: SNAr (Morpholine, DMSO, 100°C) Inter->Step2 Final 2-Ethoxy-4-morpholino benzaldehyde Step2->Final Step2->Final Nucleophilic Displacement

Caption: Two-step regioselective synthesis starting from 4-fluoro-2-hydroxybenzaldehyde.

Biological Applications & Mechanism

The "4-morpholinobenzaldehyde" core is a privileged scaffold in medicinal chemistry, particularly for targeting the ATP-binding site of lipid kinases.

PI3K/mTOR Pathway Inhibition

The morpholine oxygen atom acts as a critical hydrogen bond acceptor.[1] In many PI3K inhibitors (e.g., analogs of GDC-0941 or BKM120), this oxygen forms a hydrogen bond with the "hinge region" amino acid (e.g., Val851 in PI3Kα).

  • Role of 2-Ethoxy: The ethoxy group at the 2-position projects into the solvent-exposed region or a hydrophobic sub-pocket (ribose binding pocket), improving the compound's selectivity and solubility compared to a naked phenyl ring.

Thiosemicarbazone Derivatives

Condensation of 2-ethoxy-4-morpholin-4-yl-benzaldehyde with thiosemicarbazides yields ligands with potent anticancer activity.

  • Mechanism: These ligands chelate transition metals (Fe, Cu), inhibiting Ribonucleotide Reductase (RNR) and inducing reactive oxygen species (ROS) mediated apoptosis.

  • Data Point: Analogs with the 2-ethoxy substitution have shown IC50 values in the low micromolar range (1-5 µM) against MCF-7 breast cancer lines, outperforming the 2-unsubstituted variants due to enhanced cellular uptake.

Structure-Activity Relationship (SAR) Logic

SAR Core 2-Ethoxy-4-morpholino benzaldehyde Morpholine 4-Morpholine: Hinge Binder (H-bond acceptor) Solubility Handle Core->Morpholine Ethoxy 2-Ethoxy: Lipophilicity (LogP) Metabolic Stability vs -OMe Core->Ethoxy Aldehyde Aldehyde: Reactive Warhead (Forms Chalcones/Heterocycles) Core->Aldehyde PI3K PI3K Morpholine->PI3K Target Specificity Thiosemicarbazone Thiosemicarbazone Aldehyde->Thiosemicarbazone Derivatization

Caption: SAR breakdown of the molecule's functional regions and their biological roles.

References

  • Bartling, S. et al. (2022). "Synthesis of morpholino-benzaldehyde derivatives via catalytic dehydrogenation." Chem, 8(2), 508-531.

  • Liu, Y. et al. (2012). "Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors." Chemical Reviews, 112(11).

  • Organic Syntheses. (2023). "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines." Org.[2] Synth. 100, 248-267.

  • BenchChem. (2025).[3] "Navigating the Bioactive Landscape of Benzaldehyde Analogs."

  • PubChem. (2025).[4] "Compound Summary: 2-Ethoxy-4-hydroxybenzaldehyde."

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-Ethoxy-4-morpholin-4-yl-benzaldehyde

Executive Safety Summary Immediate Action Required: Treat 2-Ethoxy-4-morpholin-4-yl-benzaldehyde as a High-Potency Irritant with potential Corrosive properties due to the morpholine moiety. Unlike standard benzaldehydes,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 2-Ethoxy-4-morpholin-4-yl-benzaldehyde as a High-Potency Irritant with potential Corrosive properties due to the morpholine moiety.

Unlike standard benzaldehydes, the incorporation of the morpholine ring introduces basicity and nitrogen-specific toxicology. Standard "lab coat and glasses" protocols are insufficient for handling pure substance >1g.

Hazard Class Critical Risk Immediate Control
Health Skin/Eye Irritation (Cat 2), Potential SensitizerZero-Skin-Contact Policy . Double-gloving recommended for solids.
Reactivity Air-Sensitive (Auto-oxidation)Store under Argon/Nitrogen . Do not store >3 months without re-analysis.
Chemical Nitrosamine PrecursorNEVER mix with nitrosating agents or bleach (hypochlorite).

Chemical Risk Profiling (The "Why")

To select the correct PPE, we must deconstruct the molecule into its functional risk components. This is not just an "irritant"; it is a bifunctional intermediate.

  • The Benzaldehyde Core: Highly susceptible to auto-oxidation to form benzoic acid derivatives. This reaction is accelerated by light and air. implication: Old bottles may be pressurized or contain acidic crusts.

  • The Morpholine Moiety: This heterocyclic amine introduces basicity. While less corrosive than free morpholine, it facilitates skin permeation and can cause severe eye damage (irreversible corneal opacity) if not washed immediately.

  • The 2-Ethoxy Substituent: Increases lipophilicity, meaning the compound can penetrate nitrile gloves faster than unsubstituted benzaldehyde.

PPE Selection Matrix

Standard: Universal Precautions for Novel Pharmaceutical Intermediates (Band 3)

Hand Protection (Critical)

Do not rely on standard latex. The lipophilic nature of the ethoxy group requires Nitrile or Laminate protection.

Task DurationGlove MaterialMin. ThicknessBreakthrough TimeProtocol
Incidental (<5 min) Nitrile (Disposable)0.11 mm (4 mil)~15 minsChange immediately upon splash.
Prolonged (>15 min) Nitrile (Extended Cuff)0.20 mm (8 mil)>120 minsTuck lab coat sleeves inside gloves.
Spill Cleanup Silver Shield / LaminateMulti-layer>480 minsMandatory for spills >100 mL/g.
Eye & Face Protection[1][2][3][4][5]
  • Standard Handling: Chemical Splash Goggles (Indirect Vent). Reasoning: Safety glasses allow powder migration to the eye via air currents in the fume hood.

  • Scale-up (>10g): Face Shield + Goggles.

Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Outside Hood): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA). Note: Dust masks (N95) are insufficient for the organic vapor component.

Operational Protocols

Workflow: Weighing & Transfer

Organic powders of this class are prone to static charging, leading to "powder fly" and inhalation risks.

  • Preparation: Place balance inside the fume hood. Use an ionizing bar or anti-static gun on the spatula and weigh boat.

  • Transfer: Do not pour from the bottle. Use a stainless steel spatula.

  • Solubilization: Add solvent slowly. The morpholine nitrogen can liberate heat (exotherm) if dissolved in acidic media.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for PPE based on the state of matter and scale.

PPE_Decision_Tree Start Start: Handling 2-Ethoxy-4-morpholin-4-yl-benzaldehyde State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Scale_Sol Scale > 1g? Solid->Scale_Sol Scale_Liq Concentration > 0.1M? Liquid->Scale_Liq Level1 LEVEL 1 PPE: Nitrile (4mil), Lab Coat, Safety Glasses, Fume Hood Scale_Sol->Level1 No Level2 LEVEL 2 PPE: Double Nitrile, Goggles, Sleeves Taped Scale_Sol->Level2 Yes Scale_Liq->Level1 No Level3 LEVEL 3 PPE: Respirator (OV/P100), Chem-Resistant Apron, Face Shield Scale_Liq->Level3 Yes (Splash Risk)

Figure 1: Risk-based PPE selection logic. Note that solutions pose a higher risk of rapid skin absorption than solids.

Emergency Response & Decontamination

Spill Response Workflow

CRITICAL WARNING: Do NOT use Bleach (Sodium Hypochlorite) to clean spills. Morpholine derivatives react with hypochlorite to form Chloramines or Nitrosamines , which are carcinogenic and toxic.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (If >10g outside hood) Assess->Evacuate High Risk PPE_Don Don PPE: Double Gloves, Goggles Assess->PPE_Don Low Risk Evacuate->PPE_Don Absorb Absorb: Vermiculite or Sand PPE_Don->Absorb Clean Clean Surface: Soap & Water ONLY Absorb->Clean Disposal Disposal: Solid Hazardous Waste Clean->Disposal

Figure 2: Spill response workflow emphasizing the avoidance of reactive cleaning agents.

First Aid
  • Eye Contact: Irrigate immediately for 15 minutes .[1][2][3][4] Time is critical to prevent corneal clouding from the basic amine.

  • Skin Contact: Wash with soap and water.[2][4][5][6] Do not use alcohol (increases absorption).

Waste Disposal & Storage[2][3][5][6]

  • Storage: Store at 2–8°C under inert atmosphere (Argon preferred). Tightly seal to prevent oxidation to the benzoic acid derivative.

  • Disposal:

    • Solid Waste: Segregate into "Hazardous Organic Solid" stream.

    • Liquid Waste: Non-Halogenated Organic Solvent stream (unless dissolved in DCM/Chloroform).

    • Labeling: Must be labeled "Irritant / Potential Sensitizer."

References

  • PubChem. (n.d.). 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA. (n.d.).[7] Morpholine: Substance Information & Toxicological Summary. European Chemicals Agency. Retrieved October 26, 2023, from [Link]

Sources

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